molecular formula C8H15NO6 B152183 2-(acetylamino)-2-deoxy-b-D-galactopyranose CAS No. 130851-15-9

2-(acetylamino)-2-deoxy-b-D-galactopyranose

Katalognummer: B152183
CAS-Nummer: 130851-15-9
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: OVRNDRQMDRJTHS-JAJWTYFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-acetyl-beta-D-galactosamine is an N-acetyl-D-galactosamine having beta-configuration at the anomeric centre. It has a role as an epitope.
N-Acetyl-b-D-galactosamine, also known as beta-galnac or β-galnac, belongs to the class of organic compounds known as n-acyl-alpha-hexosamines. These are carbohydrate derivatives containing a hexose moiety in which the oxygen atom is replaced by an n-acyl group. N-Acetyl-b-D-galactosamine is soluble (in water) and a very weakly acidic compound (based on its pKa). N-Acetyl-b-D-galactosamine can be converted into 1beta-glutathionylseleno-N-acetyl-D-galactosamine. Outside of the human body, N-acetyl-b-D-galactosamine can be found in a number of food items such as opium poppy, spirulina, komatsuna, and orange bell pepper. This makes N-acetyl-b-D-galactosamine a potential biomarker for the consumption of these food products.
The N-acetyl derivative of galactosamine.

Eigenschaften

IUPAC Name

N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-JAJWTYFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260928
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14131-60-3
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14131-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-D N-Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylamino)-2-deoxy-β-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-N-ACETYL-D-GALACTOSAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM15WK8O5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyl-b-D-galactosamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N-acetyl-beta-D-galactosamine chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of N-acetyl-beta-D-galactosamine

Introduction

N-acetyl-beta-D-galactosamine (GalNAc) is a cornerstone amino sugar in the field of glycobiology and a pivotal tool in modern therapeutic development. As an acetylated derivative of the monosaccharide galactose, its unique structural properties dictate its profound biological roles, from mediating cellular communication to forming the basis of blood group antigens.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of GalNAc's chemical architecture and behavior is not merely academic; it is fundamental to harnessing its potential. This is particularly true in the burgeoning field of liver-targeted therapies, where GalNAc serves as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), enabling precision delivery of nucleic acid-based drugs.[1][3]

This guide provides a comprehensive technical exploration of GalNAc, moving from its core molecular structure and physicochemical properties to its critical biological functions and applications. The narrative is designed to explain the causality behind its behavior and to equip the reader with field-proven insights into its use.

Part 1: Core Chemical and Physical Properties

The functionality of GalNAc in any biological or chemical system is a direct consequence of its molecular structure. Understanding this foundation is the first step toward its effective application.

Molecular Structure and Identification

N-acetyl-beta-D-galactosamine is a hexose-derived monosaccharide. Structurally, it is a galactose molecule where the hydroxyl group at the C-2 position is replaced by an acetylated amino group (an acetamido group). The 'beta' designation refers to the stereochemistry at the anomeric carbon (C-1), where the hydroxyl group is oriented in the same direction as the C-6 hydroxymethyl group in the chair conformation. This specific arrangement is critical for its recognition by enzymes and receptors.

Table 1: Key Chemical Identifiers for N-acetyl-beta-D-galactosamine

Identifier Value Source
IUPAC Name N-[(2R,3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide [2][4]
CAS Number 14131-60-3 [2][4]
Molecular Formula C₈H₁₅NO₆ [4][5]
Molecular Weight 221.21 g/mol [1][4][5]
Canonical SMILES CC(=O)N[C@@H]1CO)O">C@HO [4]

| InChI Key | OVRNDRQMDRJTHS-JAJWTYFOSA-N |[2][4] |

N_acetyl_beta_D_galactosamine_structure C1 C1 C2 C2 C1->C2 OH1 OH C1->OH1 C3 C3 C2->C3 NHAc2 NHAc C2->NHAc2 C4 C4 C3->C4 OH3 OH C3->OH3 C5 C5 C4->C5 OH4 OH C4->OH4 O5 O C5->O5 CH2OH6 CH₂OH C5->CH2OH6 O5->C1 label_node Haworth Projection of β-D-GalNAc

Caption: 2D structure of N-acetyl-beta-D-galactosamine.

Stereochemistry and Conformational Analysis

The spatial arrangement of GalNAc's functional groups governs its intermolecular interactions. The molecule exists predominantly as a pyranose ring in a stable chair conformation. Gas-phase rotational spectroscopy studies have revealed that the molecule's conformation is stabilized by a network of intramolecular hydrogen bonds.[6] For instance, interactions can occur between the N-acetyl group's carbonyl oxygen and the hydroxyl group at C-3, or with the anomeric hydroxyl group.[6] This pre-organized, relatively rigid conformation reduces the entropic penalty upon binding to a receptor, contributing to its high-affinity interactions.

Physicochemical Properties

The physical properties of GalNAc are essential for its handling, storage, and formulation in experimental and therapeutic contexts. It is a white crystalline solid that is highly soluble in water, a property conferred by its multiple polar hydroxyl and amide groups.[7][8]

Table 2: Physicochemical Properties of N-acetyl-beta-D-galactosamine

Property Value Source
Physical State White crystalline powder/solid [8]
Melting Point 158-173 °C [1][9]
Water Solubility Soluble (Predicted: 254 g/L) [7]
logP (Predicted) -2.6 to -3.2 [4][7]
pKa (Strongest Acidic, Predicted) 11.6 [7]
Storage Conditions -20°C, desiccated, protected from light [10][11]

| Stability | Stable under normal ambient conditions; reacts with strong oxidizers |[12] |

Part 2: Biological Significance and Functionality

GalNAc's chemical structure translates directly into its diverse and critical biological roles.

Role in Glycosylation

Glycosylation, the enzymatic attachment of sugars (glycans) to proteins and lipids, is a fundamental post-translational modification that modulates protein function, stability, and localization. GalNAc is a key player in this process, particularly in O-linked glycosylation. It is typically the first monosaccharide attached to the hydroxyl group of a serine or threonine residue in a polypeptide chain, a structure known as the Tn antigen.[1][6] This initial step is catalyzed by a family of enzymes called GalNAc-transferases (GalNAc-Ts) and serves as the foundation upon which more complex O-glycans are built.[13] Altered glycosylation patterns, including the expression of the Tn antigen, are well-established biomarkers in various cancers.[6]

O_Glycosylation_Initiation UDP_GalNAc UDP-GalNAc GalNAc_T GalNAc-Transferase (Enzyme) UDP_GalNAc->GalNAc_T Substrate Protein Polypeptide Chain (Ser/Thr Residue) Protein->GalNAc_T Substrate Tn_Antigen Glycoprotein (Tn Antigen) GalNAc_T->Tn_Antigen Catalyzes transfer UDP UDP GalNAc_T->UDP Releases

Caption: Initiation of O-linked glycosylation.

The Asialoglycoprotein Receptor (ASGPR) Ligand

Perhaps the most exploited function of GalNAc in drug development is its role as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR).[1] The ASGPR is a C-type lectin that is densely and almost exclusively expressed on the surface of liver cells (hepatocytes).[14][15] It functions to clear desialylated (galactose- or GalNAc-terminating) glycoproteins from circulation.[3]

The receptor typically exists as a trimer, and this architecture is key to its binding mechanism.[14] While a single GalNAc molecule binds with modest affinity, linking three GalNAc moieties onto a single scaffold—creating a "triantennary" ligand—dramatically increases the binding avidity by orders of magnitude. This "cluster glycoside effect" is a classic example of multivalency, where simultaneous engagement of all three receptor subunits leads to a highly stable and specific interaction.[3][16] This principle is the foundation of modern GalNAc-based drug delivery systems.[14]

ASGPR_Binding cluster_ASGPR ASGPR Trimer on Hepatocyte cluster_ligand R1 H1 R2 H1 R3 H2 Scaffold G1 GalNAc Scaffold->G1 G2 GalNAc Scaffold->G2 G3 GalNAc Scaffold->G3 Drug Drug (e.g., siRNA) Scaffold->Drug G1->R2 High Avidity Binding G2->R3 G3->R1

Caption: Multivalent binding of a triantennary GalNAc ligand to ASGPR.

Part 3: Application in Liver-Targeted Drug Delivery

The specific, high-avidity interaction between multivalent GalNAc ligands and the hepatocyte-exclusive ASGPR provides an elegant solution for liver-targeted drug delivery. By conjugating a therapeutic payload—such as an antisense oligonucleotide (ASO) or small interfering RNA (siRNA)—to a triantennary GalNAc scaffold, the drug can be efficiently and selectively delivered to the liver, minimizing off-target effects.[1][3]

Upon binding to the ASGPR, the entire GalNAc-drug conjugate is rapidly internalized into the cell via clathrin-mediated endocytosis.[3][15] Inside the cell, the vesicle acidifies, causing the conjugate to dissociate from the receptor. The ASGPR is then recycled back to the cell surface, ready to bind another ligand, while the drug is released into the cytoplasm to engage its therapeutic target.[3] This efficient cycle of binding, internalization, and receptor recycling makes the GalNAc-ASGPR system a powerful platform for clinical applications.

Drug_Delivery_Workflow Binding 1. GalNAc-Drug Conjugate Binds to ASGPR Endocytosis 2. Clathrin-Mediated Endocytosis Binding->Endocytosis Endosome 3. Early Endosome Formation Endocytosis->Endosome Dissociation 4. Acidification & Dissociation Endosome->Dissociation Release 5. Drug Release to Cytoplasm Dissociation->Release Recycling 6. ASGPR Recycling to Cell Surface Dissociation->Recycling Receptor Path Target Therapeutic Action Release->Target Drug Path Recycling->Binding

Caption: Workflow of GalNAc-mediated drug delivery to hepatocytes.

Part 4: Experimental Protocols

To ensure scientific integrity, all protocols must be self-validating. The characterization of GalNAc relies on well-defined physical constants and predictable fragmentation patterns.

Protocol: Characterization of N-acetyl-beta-D-galactosamine by LC-MS

This protocol describes a standard method for confirming the identity and purity of a GalNAc sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The system is validated by the expected retention time and the precise mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments.

Objective: To verify the molecular weight and structural integrity of a GalNAc standard.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the GalNAc reference standard.

    • Dissolve in 1 mL of high-purity water (e.g., LC-MS grade) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture compatible with the chromatographic method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Parameters:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is ideal for retaining this polar analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually increase the percentage of Mobile Phase A to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS to detect the parent ion, followed by tandem MS (MS/MS) for fragmentation.

    • Expected Parent Ion [M+H]⁺: The theoretical monoisotopic mass is 221.0899 Da. Expect to see an ion at m/z 222.0972 .[4]

    • Collision Energy (for MS/MS): Apply a collision energy (e.g., 10-30 eV) to induce fragmentation.

    • Expected Fragments: Common fragments include the loss of water and the acetamido group. Key expected fragment ions in positive mode include m/z 186.0762, 144.066, and 126.0559.[4]

  • Data Analysis and Validation:

    • Confirm the presence of a chromatographic peak at the expected retention time for GalNAc.

    • Verify that the mass spectrum for this peak contains the parent ion at the correct m/z of 222.0972.

    • In the MS/MS spectrum, confirm the presence of the expected fragment ions. The match between observed and theoretical masses (within a 5 ppm tolerance for high-resolution MS) validates the compound's identity.

Conclusion

N-acetyl-beta-D-galactosamine is far more than a simple amino sugar; it is a molecule of immense biological complexity and therapeutic potential. Its precise stereochemistry and functional group arrangement give rise to its critical roles in O-glycosylation and intercellular recognition. For drug developers, the highly specific interaction between multivalent GalNAc ligands and the hepatic ASGPR has unlocked the ability to target the liver with unprecedented accuracy, transforming the landscape of treatments for a range of hepatic diseases. A thorough, mechanistic understanding of GalNAc's chemical and physical properties is, therefore, an indispensable asset for any scientist working at the interface of chemistry, biology, and medicine.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440552, N-acetyl-beta-D-galactosamine. Retrieved from [Link].

  • Wikipedia contributors. (2024). N-Acetylgalactosamine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of N-Acetyl-D-galactosamine in Biochemical Pathways and Glycoscience. Retrieved from [Link].

  • Ito, T., et al. (2024). Strategic design of GalNAc-helical peptide ligands for efficient liver targeting. RSC Chemical Biology. Retrieved from [Link].

  • Pérez, C., et al. (2022). Unveiling the Shape of N-Acetylgalactosamine: A Cancer-Associated Sugar Derivative. The Journal of Physical Chemistry Letters. Retrieved from [Link].

  • Pseudomonas aeruginosa Metabolome Database. (n.d.). N-Acetyl-b-D-galactosamine (PAMDB000193). Retrieved from [Link].

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Acetyl-D-galactosamine. Retrieved from [Link].

  • Wang, X., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. Frontiers in Chemistry. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 49852415. Retrieved from [Link].

  • FooDB. (2015). Showing Compound N-acetyl-β-D-galactosamine (FDB031024). Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5459928. Retrieved from [Link].

  • Maheshwari, P., et al. (2004). Ligands of the asialoglycoprotein receptor for targeted gene delivery, part 1: Synthesis of and binding studies with biotinylated cluster glycosides containing N-acetylgalactosamine. Glycoconjugate Journal. Retrieved from [Link].

  • Wang, X., et al. (2022). Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates. PMC. Retrieved from [Link].

  • Sakai, K., et al. (2006). Enzymatic Syntheses of N-Acetyllactosamine and N-Acetylallolactosamine by the Use of β-D-Galactosidases. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link].

  • van den Berg, A., et al. (2021). N-Acetyl Galactosamine Targeting: Paving the Way for Clinical Application of Nucleotide Medicines in Cardiovascular Diseases. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link].

  • FooDB. (2011). Showing Compound N-Acetyl-beta-D-galactosamine (FDB022279). Retrieved from [Link].

  • Hamala, V., et al. (2021). Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journal of Organic Chemistry. Retrieved from [Link].

  • Jacquinet, J. C., et al. (2025). An Expeditious Route to N-Acetyl-D-galactosamine from N-Acetyl-D-glucosamine Based on the Selective Protection of Hydroxy Groups. ResearchGate. Retrieved from [Link].

  • mzCloud. (2014). N Acetyl D galactosamine 4 sulfate. Retrieved from [Link].

  • NIST. (n.d.). N-Acetyl-D-galactosamine, (isomer 2), 4TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link].

  • ResearchGate. (n.d.). Structures of (a) N-Acetyl-α-d-galactosamine; (b) exemplary... Retrieved from [Link].

  • Zhang, G., et al. (2023). Genetic and functional diversity of β-N-acetylgalactosamine residue-targeting glycosidases expanded by deep-sea metagenome. bioRxiv. Retrieved from [Link].

Sources

Technical Guide: 2-Acetamido-2-deoxy-beta-D-galactopyranose (GalNAc)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-acetamido-2-deoxy-beta-D-galactopyranose molecular weight Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Molecular Weight, Anomeric Analysis, and Therapeutic Applications[1][2][3]

Executive Summary

2-acetamido-2-deoxy-beta-D-galactopyranose (N-acetyl-beta-D-galactosamine, or


-GalNAc) is a hexosamine derivative of galactose.[1][2][3] While its nominal molecular weight is 221.21  g/mol  , the precise characterization of this molecule extends far beyond a single integer. In modern drug development—specifically in the field of RNA interference (RNAi) and antisense oligonucleotides (ASOs)—the 

-anomer of GalNAc has emerged as the "gold standard" ligand for targeted delivery to hepatocytes via the Asialoglycoprotein Receptor (ASGPR).

This guide provides a rigorous breakdown of the physicochemical properties, analytical challenges (specifically anomeric resolution), and the mechanistic basis for its dominance in liver-targeted therapeutics.[2]

Physicochemical Profile

For high-resolution mass spectrometry (HRMS) and stoichiometric calculations in synthesis, the distinction between average molecular weight and monoisotopic mass is critical.[2]

Molecular Identity[1][4][5]
  • IUPAC Name: 2-acetamido-2-deoxy-

    
    -D-galactopyranose[1][2][4][3]
    
  • Common Name: N-Acetyl-

    
    -D-galactosamine (
    
    
    
    -GalNAc)[1][2][5][6]
  • Chemical Formula:

    
    [1][2][3]
    
  • CAS Number: 14215-68-0 (General/Mix), 1811-31-0 (Generic).[1][2] Note: Pure

    
    -anomers are often generated in situ or supplied as derivatives due to mutarotation in solution.[1][2]
    
Quantitative Data: Mass Specifications
ParameterValueContext for Application
Average Molecular Weight 221.21 g/mol Use for molarity calculations in bench chemistry and buffer preparation.[1][2]
Monoisotopic Mass 221.089937 Da CRITICAL: Use for ESI-MS/HRMS identification.[1][2] This is the exact mass of the most abundant isotopes (

).[2]
[M+H]+ Adduct 222.0972 Da The primary ion observed in positive mode ESI-MS.[1][2]
[M+Na]+ Adduct 244.0791 Da Common sodium adduct observed in biological buffers.[2]
The Anomeric Challenge: Alpha vs. Beta

In solution, GalNAc undergoes mutarotation , establishing an equilibrium between the


 (alpha) and 

(beta) anomers.[2] However, biological systems and synthetic linkers often require specific stereochemistry.[2]
The Mutarotation Equilibrium

When crystalline


-GalNAc is dissolved in water, it does not remain pure.[2] It interconverts via the open-chain aldehyde form to the 

-anomer until an equilibrium (approx. 64%

: 36%

) is reached.[1][2]

Expert Insight: In synthetic conjugation protocols (e.g., attaching GalNAc to a trivalent linker for siRNA), the reaction kinetics often depend on the specific reactivity of the anomeric carbon. Verifying the anomeric purity of starting materials requires techniques that can distinguish these isomers.[7]

Analytical Distinction (NMR & HPLC)

The


-anomer is thermodynamically more stable and distinct in Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
  • 
    H-NMR Distinction: 
    
    • 
      -Anomer:  The H1 proton is equatorial.[8] It appears downfield  (~5.2 ppm) with a small coupling constant  (
      
      
      
      Hz).[1][2]
    • 
      -Anomer:  The H1 proton is axial.[8] It appears upfield  (~4.6 ppm) with a large coupling constant  (
      
      
      
      Hz).[1][2]
    • Why this matters: A large

      
       value confirms the trans-diaxial arrangement of H1 and H2, validating the 
      
      
      
      -configuration.

Mutarotation cluster_0 Mutarotation Equilibrium Alpha Alpha-GalNAc (Equatorial H1) ~36% abundance Open Open Chain Aldehyde Intermediate Alpha->Open Ring Opening Analysis Analytical Output (1H-NMR) Alpha->Analysis H1: ~5.2 ppm J ~3.5 Hz Open->Alpha Beta Beta-GalNAc (Axial H1) ~64% abundance (Thermodynamic Product) Open->Beta Ring Closure Beta->Open Beta->Analysis H1: ~4.6 ppm J ~8 Hz

Figure 1: Mutarotation equilibrium of GalNAc and the NMR signatures used to distinguish the beta-anomer.

Therapeutic Application: The ASGPR "Gold Standard"

The molecular weight of GalNAc becomes a modular unit in the calculation of larger drug conjugates. The primary application of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-GalNAc is as a targeting ligand for the Asialoglycoprotein Receptor (ASGPR) , which is highly expressed on hepatocytes.[9][10]
Mechanism of Action[9][10][11][12][13]
  • Binding: The ASGPR specifically recognizes terminal galactose or GalNAc residues.[10][12][13][14] The affinity for GalNAc is roughly 50-fold higher than for galactose.

  • Valency: High-affinity binding requires a "cluster" effect.[1][2] Therapeutic conjugates typically use a trivalent GalNAc cluster (Tri-GalNAc) to achieve nanomolar binding affinity (

    
     nM).[2]
    
  • Endocytosis: Upon binding, the receptor-ligand complex is rapidly internalized via clathrin-coated pits.[1][2][13]

  • pH Sensitivity: The endosome acidifies (pH < 6.0). This drop in pH causes calcium dissociation from the receptor, leading to the release of the GalNAc-conjugate.

  • Recycling: The receptor recycles to the surface, while the drug payload (siRNA/ASO) is processed.

ASGPR_Pathway cluster_ext Extracellular Space (pH 7.4) cluster_cell Hepatocyte Cytoplasm Ligand GalNAc-siRNA Conjugate (Trivalent) Receptor ASGPR Receptor (Hepatocyte Surface) Ligand->Receptor High Affinity Binding Complex Receptor-Ligand Complex Receptor->Complex Endosome Early Endosome (pH < 6.0) Complex->Endosome Clathrin-Mediated Endocytosis Release Ligand Dissociation (Ca2+ release) Endosome->Release Acidification Recycle Receptor Recycling Release->Recycle Escape Endosomal Escape of siRNA Release->Escape Recycle->Receptor Return to Surface Silencing RISC Loading & mRNA Silencing Escape->Silencing

Figure 2: The ASGPR targeting pathway utilized by GalNAc-conjugated therapeutics.[1][2]

Experimental Protocol: MW Determination of GalNAc Conjugates

Objective: Confirm the molecular weight and identity of a synthesized GalNAc-siRNA conjugate using ESI-MS.

Self-Validating Logic: This protocol uses a "deconvolution" step.[1][2] Since oligonucleotides carry multiple negative charges, the raw spectrum will show a charge state envelope. The deconvoluted mass must match the theoretical monoisotopic mass of the conjugate (siRNA + Linker + 3x GalNAc).

Materials
  • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer (ESI source).[1][2]

  • Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) + 15 mM Triethylamine (TEA) in Water (Ion-pairing agents essential for oligo analysis).[1][2]

  • Mobile Phase B: Methanol or Acetonitrile.

  • Column: C18 Oligonucleotide BEH Column (130Å, 1.7 µm).

Step-by-Step Methodology
  • Sample Prep: Dissolve the GalNAc-siRNA conjugate in nuclease-free water to a concentration of 10 µM.

  • LC Separation:

    • Inject 10 µL sample.[2]

    • Run a gradient from 10% B to 40% B over 10 minutes at 60°C. (High temperature prevents secondary structure formation).[2]

  • MS Acquisition:

    • Mode: Negative Ion Mode (Oligonucleotides ionize best in negative mode).[2]

    • Scan Range: 500–3000 m/z.

  • Data Analysis (Deconvolution):

    • Identify the charge state envelope (e.g., [M-4H]

      
      , [M-5H]
      
      
      
      ).[1][2]
    • Apply Maximum Entropy or equivalent deconvolution algorithm.[2]

    • Validation Check: The calculated neutral mass must be within 5 ppm of the theoretical mass.

    • Theoretical Mass Calculation:

      
      .[1][2]
      
    • Note: GalNAc loses water upon glycosidic bond formation. The residue mass is 203.19 Da (221.21 - 18.02).[1][2]

References
  • Structure and Properties of N-Acetylgalactosamine. PubChem Database.[1][2] National Center for Biotechnology Information.[2] Available at: [Link][1][2]

  • ASGPR-mediated targeting of GalNAc-siRNA conjugates to hepatocytes. Journal of the American Chemical Society (JACS).[1][2] Detailed mechanism of ligand binding and endocytosis.

  • NMR Spectroscopy of Carbohydrates. RSC Advances. Methodologies for distinguishing alpha and beta anomers via coupling constants.[8][15]

  • Mass Spectrometry of Oligonucleotide Conjugates.Journal of Mass Spectrometry. Protocols for ESI-MS analysis of GalNAc-siRNA.
  • GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics. Nucleic Acid Therapeutics. Comprehensive review of clinical applications. Available at: [Link]

Sources

The Alpha-Beta Dichotomy: Precision in Tn Antigen Targeting and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Structural and Functional Dichotomy of Beta-GalNAc in the Context of Tn Antigen Content Type: Technical Whitepaper Audience: Researchers, Glycobiologists, and Drug Development Professionals

Executive Summary

The Tn antigen (GalNAc-α-1-O-Ser/Thr) is a foundational tumor-associated carbohydrate antigen (TACA) characterized strictly by an alpha-anomeric linkage. In the high-stakes field of oncology and vaccine development, the term "beta-GalNAc" often arises not as a component of the antigen itself, but as a critical stereochemical control , a biosynthetic checkpoint , and a specificity determinant .

This guide addresses the technical nuance of the beta-GalNAc moiety in relation to Tn. While the natural Tn antigen is exclusively alpha-linked, the "beta" role is threefold:

  • Biosynthetic Masking: The conversion of Tn to T antigen requires a beta-1,3-galactosyltransferase; failure of this "beta" step drives Tn accumulation.[1]

  • Analytical Specificity: Differentiating alpha-Tn from beta-GalNAc terminal glycans (e.g., gangliosides) is the primary challenge in validating Tn-targeting ADCs (Antibody-Drug Conjugates).

  • Synthetic Integrity: Preventing beta-anomer contamination during chemical synthesis of Tn vaccines is paramount for immunogenicity.

Molecular Architecture: The Stereochemical Imperative

The biological activity of the Tn antigen is dictated by the axial orientation of the glycosidic bond (alpha-linkage).

Structural Definition[2]
  • Tn Antigen (Natural): N-Acetylgalactosamine linked via an α-glycosidic bond to the hydroxyl group of Serine or Threonine.[1][2][3][4]

  • "Beta-Tn" (Synthetic/Control): The β-anomer (equatorial linkage). This structure is thermodynamically more stable but biologically distinct. It does not bind high-affinity anti-Tn antibodies (e.g., 83D4, MLS128) and is non-immunogenic in the context of Tn-vaccines.

Comparative Properties
FeatureTn Antigen (Alpha-GalNAc)Beta-GalNAc Isomer (Synthetic/Control)
Linkage Orientation Axial (α1-O-Ser/Thr)Equatorial (β1-O-Ser/Thr)
Biosynthetic Origin ppGalNAc-Transferases (Retaining mechanism)Not naturally formed on Mucin cores
Lectin Affinity High affinity for Vicia villosa (VVA-B4), HPALow/No affinity for VVA-B4; binds specific beta-galectins
Immunogenicity Induces IgM/IgG against carcinomasFails to induce Tn-specific immunity
Role in Cancer Marker of blocked O-glycosylation (Cosmc mutation)Used as negative control in epitope mapping

Biosynthesis & The "Beta" Checkpoint

The existence of the Tn antigen in cancer is fundamentally a failure of a "beta" enzyme. The Tn antigen is an intermediate that should be transient. It becomes a stable antigen only when the subsequent beta-extension step fails.

The Pathway of Causality
  • Initiation (Alpha): The enzyme ppGalNAcT transfers GalNAc to the peptide.[1][5][6] This is a retaining reaction, preserving the alpha-configuration of the donor UDP-GalNAc.

  • Extension (Beta - The Checkpoint): The enzyme C1GALT1 (T-synthase) adds a Galactose residue in a β1-3 linkage.[1][2]

    • Normal Tissue:[7][8] Tn is immediately converted to T antigen (Gal-β1-3-GalNAc).[1][2]

    • Tumor Tissue: Mutations in the chaperone Cosmc cause C1GALT1 misfolding. The "beta" extension fails, leaving the exposed Alpha-Tn.

Pathway Visualization

The following diagram illustrates the critical Alpha-creation and Beta-extension steps.

Tn_Biosynthesis Protein Nascent Polypeptide (Ser/Thr rich) Tn Tn Antigen (GalNAc-α-Ser/Thr) Protein->Tn Initiation (Alpha Linkage) UDP_GalNAc UDP-GalNAc (Donor) ppGalNAcT ppGalNAc-Ts (Retaining) UDP_GalNAc->ppGalNAcT T_Antigen T Antigen (Gal-β1-3-GalNAc) Tn->T_Antigen Extension (Beta Linkage) ppGalNAcT->Tn Catalysis C1GALT1 C1GALT1 (T-Synthase) C1GALT1->T_Antigen Catalysis Cosmc Cosmc Chaperone (Required for C1GALT1) Cosmc->C1GALT1 Folds/Activates Cosmc_Mut Cosmc Mutation (Cancer) Cosmc_Mut->Cosmc Inactivates

Figure 1: The O-Glycosylation pathway highlighting the Tn antigen as the product of Alpha-initiation and the substrate for Beta-extension (T-synthase).[1][2][7][9]

Experimental Protocols: Validating Alpha-Specificity

In drug development, distinguishing Tn (Alpha) from terminal Beta-GalNAc (found in gangliosides like GM1) is critical to prevent off-target toxicity.

Protocol: Competitive Glycan Array Screening

Objective: Validate the specificity of a monoclonal antibody (mAb) or CAR-T construct for Tn (Alpha) vs. Beta-GalNAc.

Reagents:

  • Target: Biotinylated Tn-MUC1 glycopeptide (GalNAc-α-Ser).

  • Control A: Biotinylated Beta-Tn mimic (GalNAc-β-Ser).

  • Control B: Ganglioside GM2 (Terminal GalNAc-β1-4).

  • Detection: Streptavidin-HRP.

Workflow:

  • Immobilization: Coat streptavidin plates with biotinylated glycopeptides (Target and Control A) at 1 µg/mL. Coat separate wells with GM2 lipid (Control B).

  • Blocking: Block with 3% BSA (Carbohydrate-free) for 1 hour. Note: Do not use milk, as it contains bovine mucins with potential Tn/T cross-reactivity.

  • Primary Binding: Incubate candidate mAb (titration 0.01 - 10 µg/mL) for 2 hours at RT.

  • Specificity Check:

    • Pass Criteria: High OD (>1.0) for Target; Background OD (<0.1) for Control A (Beta-isomer) and Control B.

    • Causality: Binding to Control A indicates lack of stereoselectivity. Binding to Control B indicates recognition of the sugar moiety irrespective of the peptide linkage, predicting high off-tumor toxicity.

Protocol: Chemoenzymatic Synthesis of Pure Tn

Objective: Generate Tn antigen without beta-anomer contamination for vaccine conjugation. Chemical synthesis often yields an α/β mixture requiring difficult HPLC separation. Enzymatic synthesis is self-validating for stereochemistry.

  • Substrate: Synthetic MUC1 peptide (e.g., H-GVTSAPDTRPAP-OH).

  • Enzyme: Recombinant human ppGalNAc-T2 (soluble domain).

  • Donor: UDP-GalNAc.[3][9]

  • Reaction:

    • Mix peptide (1 mM) and UDP-GalNAc (1.5 mM) in 25 mM Tris-HCl (pH 7.4), 5 mM MnCl₂.

    • Incubate at 37°C for 12-24 hours.

  • Validation (HPAEC-PAD or MS):

    • The enzyme ppGalNAc-T2 is strictly an alpha-retaining transferase.

    • Analyze product via MALDI-TOF MS (Mass shift +203 Da).

    • Critical Step: Digest a small aliquot with alpha-N-acetylgalactosaminidase . Complete loss of the signal confirms 100% alpha-linkage. Beta-linked contaminants would remain resistant.

References

  • Ju, T., et al. (2011). "The Tn Antigen—Structural Simplicity and Biological Complexity." Angewandte Chemie International Edition. [Link]

  • Kudelka, M. R., et al. (2015). "Cellular O-Glycomics: Isolation, Purification, and Analysis of Mucin O-GalNAc Glycans." Essentials of Glycobiology, 3rd edition. [Link]

  • Steentoft, C., et al. (2019). "Precision engineering of the O-glycoproteome in cells." Nature Protocols. [Link]

  • Schjoldager, K. T., et al. (2020). "Global view of human protein glycosylation pathways and functions." Nature Reviews Molecular Cell Biology. [Link]

  • Pinho, S. S., & Reis, C. A. (2015). "Glycosylation in cancer: mechanisms and clinical implications." Nature Reviews Cancer. [Link]

Sources

Technical Guide: Solubility Profile of 2-(Acetylamino)-2-deoxy-beta-D-galactopyranose (GalNAc)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted drug delivery, 2-(acetylamino)-2-deoxy-beta-D-galactopyranose (commonly referred to as N-Acetyl-beta-D-galactosamine or beta-GalNAc ) has transcended its role as a simple amino sugar to become a critical ligand for hepatic targeting.[] Its high affinity for the Asialoglycoprotein Receptor (ASGPR) on hepatocytes makes it the industry standard for delivering siRNA and antisense oligonucleotides (ASOs) to the liver.[2]

This guide addresses a frequent bottleneck in formulation: the precise solubility behavior of the beta anomer in water. While often treated as a static value, the solubility of GalNAc is a dynamic property governed by mutarotation —the interconversion between alpha and beta anomers in aqueous solution. Understanding this kinetic equilibrium is essential for reproducible conjugation reactions and stable formulation development.

Physicochemical Identity & Solid-State Profile

Before establishing solubility protocols, one must define the starting material. Commercial "GalNAc" is often supplied as the beta-anomer due to its crystallization kinetics, but it does not remain pure in solution.

PropertySpecification
IUPAC Name 2-(Acetylamino)-2-deoxy-beta-D-galactopyranose
Common Name N-Acetyl-beta-D-galactosamine (GalNAc)
CAS Number 7687-95-8 (beta-anomer specific) / 1811-31-0 (general)
Molecular Weight 221.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 160–173 °C (Decomposes)
Stereochemistry C1-OH equatorial (beta)

Solubility Specifications in Water[6]

The solubility of GalNAc is high, driven by its multiple hydroxyl groups and the acetamido moiety, which facilitate extensive hydrogen bonding with water. However, the "solubility" value reported in literature often varies because it represents the equilibrium mixture , not the instant solubility of the pure beta crystal.

Quantitative Solubility Data
SolventConcentration (25°C)ConditionsSource Consensus
Water (Milli-Q) ~50 mg/mL Passive dissolution, EquilibriumSigma-Aldrich [1]
Water (Milli-Q) Up to 125 mg/mL Ultrasonic assistance, SupersaturationMedChemExpress [2]
PBS (pH 7.2) ~10 mg/mL Buffered salineCayman Chemical [3]
DMSO ~22–44 mg/mLAnhydrousSelleck Chemicals [4]
Ethanol Insoluble-APExBIO [5]

Critical Insight: The value of 50 mg/mL is the most reliable operational limit for clear, stable solutions at room temperature. While concentrations up to 125 mg/mL are achievable with sonication, these may be supersaturated or highly viscous, posing risks of precipitation during cold storage (4°C).

The Thermodynamic "Hidden Variable": Mutarotation

When you dissolve pure beta-GalNAc in water, it does not stay "beta." It undergoes mutarotation, opening its hemiacetal ring to form a transient aldehyde, which then re-closes to form either the alpha or beta anomer.

Why this matters:

  • Solubility Shift: The alpha and beta forms have different crystal lattice energies and solubilities. As the solution equilibrates, the apparent solubility may change.

  • Reaction Kinetics: If your conjugation chemistry (e.g., glycosylation) is stereoselective, the ratio of alpha:beta in solution is a critical process parameter (CPP).

Mechanism of Mutarotation

The equilibrium position for N-acetylgalactosamine in water typically favors the beta-anomer (~60-70%) over the alpha-anomer (~30-40%), but the transition takes time (hours at room temperature).

Mutarotation Beta Beta-GalNAc (Starting Solid) Open Open Chain (Aldehyde Intermediate) Beta->Open Ring Opening (k1) Equil Equilibrium Mixture (~65% Beta / ~35% Alpha) Beta->Equil Time (hrs) Open->Beta Ring Closing (k-1) Alpha Alpha-GalNAc (Equilibrium Product) Open->Alpha Ring Closing (k2) Alpha->Open Ring Opening (k-2) Alpha->Equil Time (hrs)

Figure 1: Mutarotation pathway of GalNAc. The acyclic intermediate allows interconversion between anomers until thermodynamic equilibrium is reached.

Experimental Protocol: Self-Validating Solubility Determination

To determine the precise solubility for your specific batch (which may vary by polymorph or particle size), use this saturation shake-flask method coupled with HPLC. This protocol accounts for the mutarotation equilibrium.

Materials
  • Compound: 2-(acetylamino)-2-deoxy-beta-D-galactopyranose.[3]

  • Solvent: Degassed Milli-Q water (pH 6.5–7.0).

  • Equipment: Orbital shaker, 0.22 µm PVDF syringe filters, HPLC with Refractive Index (RI) or ELSD detector (UV detection is poor for GalNAc).

Workflow Diagram

SolubilityProtocol Start Start: Excess Solid Addition Mix Equilibration Phase Shake at 25°C for 24-48 hrs (Allows Mutarotation Equilibrium) Start->Mix Add excess GalNAc to water Filter Filtration 0.22 µm PVDF (Pre-heated to 25°C) Mix->Filter Supernatant extraction Dilute Dilution Immediate dilution to prevent precipitation Filter->Dilute Aliquot Analyze Quantification HPLC-RI or HPLC-ELSD Dilute->Analyze Inject Calc Calculation Compare peak area to std curve Analyze->Calc

Figure 2: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology
  • Preparation: Add excess GalNAc solid (~100 mg) to 1 mL of water in a glass vial. The goal is to ensure undissolved solid remains visible.

  • Equilibration: Seal and shake at 25°C ± 0.1°C for 24 to 48 hours .

    • Why 48 hours? While dissolution is fast, ensuring the solution composition (alpha/beta ratio) matches the solid surface equilibrium prevents kinetic solubility artifacts.

  • Sampling: Stop agitation and let solids settle for 1 hour.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF filter.

    • Critical Step: Pre-warm the syringe and filter to 25°C to prevent temperature-drop induced precipitation during filtration.

  • Quantification: Analyze via HPLC (Amino column, Acetonitrile:Water gradient) using an RI detector.

    • Note: The HPLC chromatogram may show two peaks (alpha and beta) if the column separates anomers. Sum the areas of both peaks for total solubility.

Implications for Drug Development[2][7]

Conjugation Efficiency

In the synthesis of GalNAc-siRNA conjugates, the solubility of the starting material dictates the reaction concentration.

  • Recommendation: Prepare GalNAc stock solutions at 50 mg/mL in water. Avoid higher concentrations to prevent "crashing out" in automated fluidic lines.

  • Buffer Compatibility: GalNAc is compatible with PBS and Tris buffers, but solubility decreases slightly in high-salt environments due to the "salting-out" effect [3].

Formulation Stability

GalNAc is hygroscopic. In solid dosage forms or lyophilized cakes:

  • Moisture uptake can trigger a phase transition from amorphous to crystalline, or facilitate mutarotation in the solid state (if water content > critical threshold).

  • Storage: Store pure solids at -20°C in desiccated conditions [1].

References

  • Sigma-Aldrich. N-Acetyl-D-galactosamine Product Specification. Retrieved from .

  • MedChemExpress. N-Acetyl-D-galactosamine Solubility Data. Retrieved from .

  • Cayman Chemical. N-acetyl-D-Galactosamine Product Insert. Retrieved from .

  • Selleck Chemicals. N-Acetyl-D-galactosamine (GalNAc).[4][5] Retrieved from .

  • APExBIO. N-acetyl D-galactosamine Biological Reagent. Retrieved from .

  • Debacker, A. J., et al. (2020).[] "Delivery of Oligonucleotides to the Liver with GalNAc: From Research to Registered Therapeutic Drug." Molecular Therapy, 28(8), 1759-1771. Link.

Sources

Thermodynamic Stability and Anomeric Equilibrium of GalNAc: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of GalNAc (


-anomer vs 

-anomer) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the context of hepatic drug delivery and glycobiology, N-acetylgalactosamine (GalNAc) is the gold standard ligand for the Asialoglycoprotein Receptor (ASGPR).[1][2][3] For researchers developing GalNAc-conjugated therapeutics (e.g., siRNA, ASOs), understanding the thermodynamic stability of the anomeric center is critical for two reasons: synthetic control and biological recognition .

While the


-anomer  is stabilized by the stereoelectronic anomeric effect, the 

-anomer
is generally the thermodynamically dominant species in aqueous solution (~64%) due to steric and solvation factors. Crucially, the

-anomer is the primary configuration recognized by ASGPR. This guide dissects the thermodynamic forces governing this equilibrium, provides protocols for quantifying anomeric ratios, and details the mechanistic pathways for synthesizing the biologically relevant

-glycosides.

Molecular Mechanics of Anomeric Stability

The Thermodynamic Conflict

The stability of GalNAc anomers is dictated by two opposing forces: the Anomeric Effect and Steric/Solvation Effects .

  • The Anomeric Effect (Favors

    
    ): 
    In the 
    
    
    
    -anomer, the exocyclic C1-OH (or glycosidic bond) is axial. This allows for hyperconjugation where a lone pair from the endocyclic oxygen (
    
    
    ) donates electron density into the antibonding orbital of the C1-O bond (
    
    
    ). This interaction stabilizes the
    
    
    -anomer by approximately 1–2 kcal/mol in non-polar solvents.
  • Steric and Solvation Effects (Favors

    
    ): 
    In the 
    
    
    
    -anomer, the C1 substituent is equatorial.
    • Sterics: The equatorial position minimizes 1,3-diaxial interactions with the protons at C3 and C5.

    • Solvation: In aqueous media (relevant for physiological drugs), the

      
      -anomer is better solvated. Water molecules can hydrogen bond more effectively with the equatorial -OH, disrupting the intramolecular dipoles that stabilize the 
      
      
      
      -anomer.
The GalNAc Specifics (C2-Acetamido Influence)

Unlike Galactose, GalNAc possesses a bulky N-acetyl group at C2 .

  • Equilibrium Ratio: In aqueous solution (

    
    ), GalNAc mutarotates to an equilibrium mixture of approximately 64% 
    
    
    
    -pyranose and 36%
    
    
    -pyranose
    .
  • Mechanism: The C2-acetamido group participates in the stabilization of the transition state during mutarotation (and glycosylation), often favoring the formation of

    
    -glycosides via an oxazoline intermediate (see Section 4).
    
Visualization: Mutarotation Energy Landscape

GalNAc_Mutarotation Alpha α-GalNAc (Axial) ~36% Population Stabilized by Anomeric Effect OpenChain Open Chain Aldehyde Intermediate (Trace Amount) Alpha->OpenChain Ring Opening (Acid/Base Catalyzed) OpenChain->Alpha k_alpha Beta β-GalNAc (Equatorial) ~64% Population Stabilized by Solvation/Sterics OpenChain->Beta k_beta Beta->OpenChain Ring Opening

Figure 1: The mutarotation equilibrium of GalNAc in water. The


-anomer predominates due to solvation energy overcoming the anomeric effect.

Thermodynamics in Drug Design (ASGPR Context)

Biological Recognition vs. Chemical Stability

For drug developers, the choice of anomer is not just thermodynamic—it is functional.

  • Receptor Preference: The ASGPR Carbohydrate Recognition Domain (CRD) binds terminal GalNAc residues. The natural ligands (e.g., on desialylated serum proteins) often present

    
    -linked  GalNAc. Consequently, the standard trivalent GalNAc ligands used in siRNA conjugates (e.g., Alnylam's platform) utilize 
    
    
    
    -O-glycosidic linkages
    .
  • Affinity: GalNAc binds ASGPR with ~50-fold higher affinity than Galactose. The acetamido group at C2 forms a critical hydrophobic interaction with Trp243 and a hydrogen bond with Asp241 in the receptor pocket.

The Stability Paradox

While the


-linkage is biologically preferred, simple 

-O-glycosides are susceptible to rapid hydrolysis by endogenous glycosidases.[4]
  • Solution: Modern conjugates often employ stabilized linkers (e.g., modified scaffolds) or rely on the rapid internalization rate (endocytosis within minutes) to outpace degradation.

  • Alternative:

    
    -O-glycosides are more metabolically stable but typically bind with lower affinity. C-glycosides (C-C bond at anomeric center) are currently being explored to combine the 
    
    
    
    -geometry with hydrolytic resistance.

Experimental Protocols

Protocol 1: Determination of Anomeric Ratio via H-NMR

This protocol validates the thermodynamic equilibrium of your GalNAc starting material.

Materials:

  • GalNAc sample (10 mg)

  • Deuterium Oxide (

    
    , 99.9%)[5]
    
  • NMR Tube (5 mm)

  • NMR Spectrometer (min. 400 MHz recommended)

Methodology:

  • Dissolution: Dissolve 10 mg of GalNAc in 0.6 mL of

    
    .
    
  • Equilibration: Allow the sample to sit at room temperature (25°C) for at least 4 hours to ensure mutarotation equilibrium is reached. (Freshly dissolved crystalline samples will show a skewed ratio initially).

  • Acquisition: Acquire a standard 1D proton spectrum (16–32 scans).

  • Analysis: Focus on the anomeric region (4.5 – 5.5 ppm).[6][7]

    • 
      -H1:  Appears as a doublet at ~5.27 ppm  with a small coupling constant (
      
      
      
      Hz, equatorial-axial coupling).
    • 
      -H1:  Appears as a doublet at ~4.60 ppm  with a larger coupling constant (
      
      
      
      Hz, axial-axial coupling).
  • Calculation: Integrate both peaks.

    
    
    Expected Result: ~64% 
    
    
    
    .
Protocol 2: Synthesis of -GalNAc via Oxazoline Method

This is the industry-standard "Expertise" method for generating


-glycosides by leveraging the C2-acetamido group.

Concept: The N-acetyl group acts as a neighboring group participant (NGP). Activation of the anomeric center leads to an intramolecular attack by the C2-carbonyl oxygen, forming a 1,2-oxazoline intermediate . This intermediate blocks the


-face, forcing the incoming nucleophile (acceptor) to attack from the 

-face.

Workflow:

  • Activation: Treat peracetylated GalNAc with a Lewis acid or specific reagent like DMC (2-chloro-1,3-dimethylimidazolinium chloride).

  • Oxazoline Formation: The C1 leaving group departs; C2-carbonyl attacks C1.

  • Glycosylation: Add the acceptor (e.g., linker alcohol) with a catalyst (e.g., TMSOTf). The acceptor attacks C1 from the top (

    
    -face), opening the oxazoline ring.
    

Visualization: The Oxazoline Pathway

Oxazoline_Mechanism Figure 2: Neighboring Group Participation (NGP) of the C2-N-acetyl group ensures β-selectivity. Start Activated GalNAc (Leaving Group at C1) Oxazoline 1,2-Oxazoline Intermediate (Bicyclic, C1 blocked from bottom) Start->Oxazoline Intramolecular Attack by C2-Acetamido Oxygen Product β-GalNAc Glycoside (Thermodynamic/Kinetic Product) Oxazoline->Product Nucleophilic Attack from β-face (Top)

References

  • Mutarotation and Anomeric Equilibrium of Sugars Source: Master Organic Chemistry. "Mutarotation of Glucose and Other Sugars."[8] URL:[Link] (Validates the general hexose mutarotation principles and ~64% beta preference).

  • ASGPR Ligand Specificity and GalNAc Design Source: National Institutes of Health (PMC). "Hepatocyte targeting via the asialoglycoprotein receptor."[1][2][3][4] URL:[Link] (Confirming GalNAc affinity > Gal and the relevance of anomeric configuration).

  • Metabolic Stability of GalNAc-siRNA Conjugates Source: Journal of the American Chemical Society / Vanderbilt. "Metabolically Stable Anomeric Linkages Containing GalNAc-siRNA Conjugates." URL:[Link] (Detailed analysis of alpha vs beta linkage stability and biological efficacy).

  • Oxazoline Synthesis of GalNAc Glycosides Source: Beilstein Journal of Organic Chemistry. "Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines." URL:[Link] (Technical protocol for the DMC/Oxazoline method).

Sources

Strategic Sourcing and Quality Control of N-Acetyl-beta-D-Galactosamine (GalNAc)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ligand of Choice

N-acetyl-beta-D-galactosamine (GalNAc) has transcended its role as a simple monosaccharide to become the industry-standard ligand for liver-targeted drug delivery. Its high-affinity binding to the Asialoglycoprotein Receptor (ASGPR) on hepatocytes allows for the targeted delivery of siRNA, ASO (Antisense Oligonucleotides), and CRISPR effectors, reducing systemic toxicity and effective dose levels by orders of magnitude.

However, the transition from bench-scale glycobiology to GMP manufacturing introduces critical risks. Variations in anomeric purity (


 vs. 

), endotoxin levels, and linker chemistry can catastrophically impact the efficacy of the final drug conjugate. This guide outlines the technical requirements for sourcing, analyzing, and validating GalNAc for therapeutic use.

The Supply Chain Ecosystem: Tiers of Sourcing

Sourcing GalNAc is not a monolithic process; it depends entirely on where the molecule enters your manufacturing workflow.

Table 1: Supplier Categorization Matrix
TierCategoryTypical Product FormPrimary Use CaseRepresentative Suppliers*
Tier 1 Bulk Monomer Synthesis Crystalline Powder (Free sugar)Starting material for custom linker synthesis; Fermentation media.Merck KGaA, Ferro Pfanstiehl, Biosynth, reliable fine chemical aggregators.
Tier 2 Oligonucleotide Reagents GalNAc-Phosphoramidites, GalNAc-CPG (Solid Support)Direct incorporation into automated solid-phase oligo synthesis.Glen Research, Hongene, ChemGenes.
Tier 3 Conjugation CDMOs Custom GalNAc-Cluster ConjugatesOutsourced manufacturing of the full drug substance (GalNAc-siRNA).WuXi AppTec, Agilent (Nucleic Acid Solutions), Bachem.

*> Note: Supplier mention implies technical capability, not commercial endorsement.

Critical Quality Attributes (CQAs) and Purity Grades

For therapeutic applications, "purity" is a multi-dimensional attribute. A simple HPLC assay showing 99% is insufficient if the remaining 1% contains immunogenic endotoxins or competitive inhibitors.

The Stereochemistry Trap

GalNAc exists in equilibrium between


 and 

anomers in solution. However, for conjugation, the

-anomer
is often the required starting configuration for specific glycosylation reactions, or the chemistry must drive the formation of the

-glycosidic linkage (which binds ASGPR).
  • Risk: High levels of

    
    -anomer impurities in the starting material can lower yield during stereoselective conjugation reactions.
    
Table 2: Recommended Specification Limits (Research vs. cGMP)
Test ParameterResearch Grade (Bench)cGMP Grade (Clinical/Commercial)Rationale
Assay (HPLC/HPAEC)

98.0%

99.5%
Minimizes unknown adducts in final conjugate.
Appearance White powderWhite to off-white crystalline powderVisual check for oxidation/degradation.
Solubility (5% in water) Clear, colorlessClear, colorless (Nephelometry < 5 NTU)Ensures no insoluble particulate matter.
Endotoxin (LAL) Not Tested

EU/mg
Critical: GalNAc is often the final addition; endotoxin here contaminates the injectable.
Heavy Metals Not Tested

ppm (Pb sum)
ICH Q3D compliance for parenteral drugs.
Water Content (KF) $< 1.0%$< 0.5%Moisture degrades phosphoramidite reagents (if used for synthesis).
Specific Rotation


to

Specific Range (e.g.,

)
Confirms correct enantiomeric/anomeric ratio.

Mechanism of Action: The ASGPR Pathway

Understanding the biological target is necessary to justify the stringent purity requirements. The ASGPR is a recycling receptor. If the GalNAc ligand is defective (wrong stereochemistry) or the cluster valency is incorrect (monomer vs. trimer), the drug will not be internalized.

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_intracellular Hepatocyte Cytoplasm Drug GalNAc-siRNA Conjugate (Triantennary) Receptor ASGPR (Trimer) (Hepatocyte Surface) Drug->Receptor High Affinity Binding (Kd ~ nM range) Endosome Early Endosome (pH < 6.0) Receptor->Endosome Clathrin-Mediated Endocytosis Dissociation Ligand-Receptor Dissociation Endosome->Dissociation Acidification Recycling Receptor Recycling to Surface Dissociation->Recycling Receptor Return Escape Endosomal Escape (siRNA Release) Dissociation->Escape GalNAc Degradation RISC RISC Loading (Gene Silencing) Escape->RISC Cytosolic Activity

Figure 1: The ASGPR-mediated endocytosis pathway.[1] The high affinity of the triantennary GalNAc ligand is required to trigger rapid internalization into the hepatocyte.[2]

Validated Analytical Protocol: HPAEC-PAD

Standard UV-HPLC is ineffective for GalNAc because the molecule lacks a strong chromophore (it does not absorb UV light well). Refractive Index (RI) detection is too insensitive for impurity profiling.

The gold standard method is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) . This method ionizes the sugar at high pH and detects it electrochemically on a gold electrode.

Protocol Methodology
  • System: Dionex ICS-5000+ or equivalent (Metal-free flow path recommended).

  • Column: CarboPac PA1 or PA20 (specifically designed for monosaccharides).

  • Eluent A: 18 mM NaOH (Isocratic hold).

  • Eluent B: 200 mM NaOH / 1 M Sodium Acetate (Gradient for cleaning).

  • Detection: Pulsed Amperometry (Gold working electrode, Ag/AgCl reference).[3][4]

    • Waveform: Standard Quadruple Potential Waveform (prevents electrode fouling).

Analytical Workflow Logic

HPAEC_Workflow cluster_chrom HPAEC Separation Sample Raw GalNAc Sample Prep Dissolution in 18mM NaOH Sample->Prep Inject Injection (10-25 µL) Prep->Inject Column CarboPac PA1 Column (Anion Exchange) Inject->Column Ionization High pH Ionization (pKa ~12) Column->Ionization Detector PAD Detector (Gold Electrode) Ionization->Detector Oxidation Current Output Chromatogram Detector->Output

Figure 2: HPAEC-PAD Workflow. This method allows for the detection of GalNAc without derivatization, reaching sensitivities in the picomole range.

Why this protocol validates itself:
  • Specificity: Only electroactive species (sugars/amines) are detected; buffer salts do not interfere.

  • Resolution: It can separate GalNAc from GlcNAc (N-acetylglucosamine) and Galactose, the two most common synthetic impurities, which often co-elute on standard C18 columns.

  • Sensitivity: Detection limits are often

    
     pmol, allowing for the quantification of trace impurities that could affect GMP compliance.
    

Strategic Recommendations for Drug Developers

  • Define the "Point of Entry": If you are synthesizing your own GalNAc-cluster, buy Tier 1 GMP material. If you are a biotech focusing on the siRNA sequence, buy Tier 2 phosphoramidites or outsource to Tier 3. Do not attempt to synthesize GalNAc-phosphoramidites in-house without a dedicated organic chemistry team.

  • Audit for Endotoxins Early: GalNAc is often conjugated late in the synthesis process. If your GalNAc source has high endotoxin, you will contaminate the entire batch of expensive siRNA.

  • Anomer Control: Ensure your Certificate of Analysis (CoA) explicitly states the anomeric ratio if you are performing stereospecific chemistry.

References

  • Biessen, E. A., et al. (1995). "The cholesterol derivative of a triantennary galactoside with high affinity for the hepatic asialoglycoprotein receptor: a potent cholesterol lowering agent." Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. (2016). "Technical Note 20: Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)." Link

  • Springer, A. D., & Dowdy, S. F. (2018). "GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics."[5] Nucleic Acid Therapeutics.[5] Link

  • Glen Research. (2023). "GalNAc Oligonucleotide Conjugates." Glen Report 29.14. Link

Sources

Methodological & Application

Application Note & Protocols: Chemical Conjugation of N-Acetylgalactosamine (GalNAc) to siRNA Oligonucleotides for Targeted Liver Delivery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Introduction: Overcoming the Delivery Hurdle in RNAi Therapeutics

The advent of small interfering RNA (siRNA) has revolutionized the landscape of molecular medicine, offering a highly specific mechanism to silence disease-causing genes post-transcriptionally. Despite their immense therapeutic potential, the clinical translation of siRNAs has been historically hampered by a significant obstacle: efficient and tissue-specific delivery. Unmodified siRNAs are large, negatively charged molecules susceptible to rapid renal clearance and enzymatic degradation by nucleases in the bloodstream.[1][2]

A landmark breakthrough in solving this delivery challenge for liver-directed therapies has been the conjugation of siRNAs to N-acetylgalactosamine (GalNAc) ligands.[3] This strategy leverages the asialoglycoprotein receptor (ASGPR), a high-capacity, rapidly internalizing receptor almost exclusively expressed on the surface of liver hepatocytes.[4][][6] By attaching a trivalent GalNAc cluster to the siRNA, the resulting conjugate acts as a molecular key, engaging with the ASGPR with high avidity and triggering receptor-mediated endocytosis.[3][7] This approach has proven to be a robust and clinically validated platform, forming the basis of several FDA-approved drugs, including Givosiran, Lumasiran, and Inclisiran, which treat acute hepatic porphyria, primary hyperoxaluria, and hypercholesterolemia, respectively.[1][8][]

This application note provides a comprehensive technical guide on the primary chemical strategies for synthesizing GalNAc-siRNA conjugates. We will detail field-proven protocols for both solid-phase and post-synthetic conjugation, methods for purification and characterization, and insights into the biological validation of these powerful therapeutic agents.

The Mechanism of Action: A Journey into the Hepatocyte

The success of the GalNAc-siRNA platform is rooted in its elegant hijacking of a natural biological pathway. The journey from subcutaneous injection to gene silencing is a multi-step process initiated by the high-affinity interaction between the GalNAc ligand and the ASGPR.[1][6]

  • Binding: The trivalent arrangement of GalNAc sugars on the conjugate binds cooperatively to the subunits of the ASGPR on the hepatocyte surface.[6][10]

  • Internalization: This binding event triggers rapid clathrin-mediated endocytosis, engulfing the conjugate into the cell within an endosomal vesicle.[3][11]

  • Endosomal Trafficking & Release: As the endosome matures, its internal pH decreases. This acidification causes a conformational change in the ASGPR, leading to the release of the GalNAc-siRNA conjugate.[1][3] The ASGPR is then recycled back to the cell surface, ready to bind another ligand.[1][6]

  • Cytosolic Entry & RISC Loading: A small but therapeutically significant fraction of the siRNA conjugate escapes the endosome and enters the cytoplasm.[3][12] Here, the GalNAc ligand is cleaved, and the siRNA duplex is loaded into the RNA-Induced Silencing Complex (RISC).[11]

The remarkable duration of action of GalNAc-siRNA conjugates, often lasting for months after a single dose, is attributed to the formation of a stable intracellular reservoir of the siRNA, which is slowly released into the cytoplasm over time.[6][14]

ASGPR_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte Conjugate GalNAc-siRNA Conjugate Binding 1. High-Affinity Binding Conjugate->Binding Binds ASGPR ASGPR ASGPR->Binding Endosome 2. Clathrin-Mediated Endocytosis Binding->Endosome EarlyEndosome Early Endosome (pH ~6.5) Endosome->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation & pH drop RISC_Loading 4. RISC Loading LateEndosome->RISC_Loading Endosomal Escape (<1%) Recycle 3. ASGPR Recycling LateEndosome->Recycle Release RISC Active RISC RISC_Loading->RISC Cleavage 5. mRNA Cleavage RISC->Cleavage mRNA_Target Target mRNA mRNA_Target->Cleavage Silencing Gene Silencing Cleavage->Silencing Recycle->ASGPR

Caption: ASGPR-mediated uptake and gene silencing pathway.

Core Chemical Conjugation Strategies

Two predominant methodologies have been established for the synthesis of GalNAc-siRNA conjugates: solid-phase synthesis and post-synthetic solution-phase conjugation. The choice between them often depends on the desired scale, complexity of the conjugate, and available starting materials.

3.1 Solid-Phase Synthesis ("On-Synthesizer" Approach) This is the most widely adopted and scalable method for producing clinical-grade material.[8][] The GalNAc ligand is incorporated into the siRNA sense strand during standard automated solid-phase oligonucleotide synthesis. This is achieved in one of two ways:

  • Using a GalNAc-CPG Solid Support: The synthesis of the sense strand begins on a controlled pore glass (CPG) bead that is pre-functionalized with the GalNAc ligand. This directly yields a 3'-GalNAc conjugate.[2][10]

  • Using a GalNAc Phosphoramidite: The synthesis proceeds on a standard nucleoside support, and in the final coupling cycle, a GalNAc phosphoramidite building block is added to the 5'-terminus of the oligonucleotide.[10][15][16]

Expert Insight: The solid-phase approach is highly efficient because conjugation, synthesis, and purification of the modified single strand are streamlined into a continuous process. This minimizes handling and potential yield loss associated with multiple purification steps.[]

3.2 Post-Synthetic Solution-Phase Conjugation In this strategy, the siRNA sense strand is first synthesized with a reactive handle, such as a primary amine or an azide group, typically at one of its termini.[] Following deprotection and purification of this modified oligonucleotide, it is reacted in solution with an activated GalNAc ligand.[][18]

  • Click Chemistry: A popular method involves reacting an azide-modified siRNA with an alkyne-functionalized GalNAc ligand (or vice-versa) in a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction. This reaction is highly specific and efficient.[19][]

  • Amide Bond Formation: An amine-modified siRNA can be reacted with an N-hydroxysuccinimide (NHS)-activated ester of a GalNAc ligand to form a stable amide bond.[]

Expert Insight: Post-synthetic conjugation offers greater flexibility for screening different ligands or for creating more complex conjugates with multiple functionalities. It allows for the independent synthesis and optimization of the oligonucleotide and the ligand.[] However, it requires additional purification steps to remove unreacted starting materials, which can impact the overall yield.[]

Conjugation_Workflows cluster_solid_phase Strategy 1: Solid-Phase Synthesis cluster_post_synthetic Strategy 2: Post-Synthetic Conjugation cluster_common Common Downstream Steps sp_start GalNAc-CPG or GalNAc Phosphoramidite sp_synth Automated Oligonucleotide Synthesis sp_start->sp_synth sp_deprotect Cleavage & Deprotection sp_synth->sp_deprotect sp_purify Single Strand Purification (HPLC) sp_deprotect->sp_purify sp_final Purified GalNAc-Sense Strand sp_purify->sp_final anneal Duplex Annealing sp_final->anneal ps_synth Synthesize Amine/Azide Modified Oligonucleotide ps_deprotect Cleavage & Deprotection ps_synth->ps_deprotect ps_purify1 Oligo Purification (HPLC) ps_deprotect->ps_purify1 ps_conjugate Solution-Phase Conjugation Reaction ps_purify1->ps_conjugate ps_purify2 Conjugate Purification (HPLC) ps_conjugate->ps_purify2 ps_final Purified GalNAc-Sense Strand ps_purify2->ps_final ps_final->anneal as_synth Synthesize Antisense Strand as_synth->anneal final_product Final GalNAc-siRNA Duplex anneal->final_product

Caption: Comparative workflows of solid-phase vs. post-synthetic conjugation.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key steps in producing and verifying GalNAc-siRNA conjugates.

4.1 Materials and Reagents

Reagent/MaterialSupplierPurpose
GalNAc-functionalized CPG Solid Supporte.g., Glen ResearchInitiation of 3'-GalNAc sense strand synthesis[10]
GalNAc Phosphoramidite (e.g., L96 linker)e.g., BenchChemFor 5'-conjugation during solid-phase synthesis[15][21]
Standard RNA/DNA Phosphoramidites (2'-F, 2'-OMe)VariousOligonucleotide chain elongation[22]
Ancillary Synthesis ReagentsVariousActivator, capping, oxidizing reagents for synthesis
Ammonia/Methylamine solutionSigma-AldrichCleavage from solid support and deprotection
Triethylammonium acetate (TEAA) BufferSigma-AldrichMobile phase for reverse-phase HPLC[23]
Acetonitrile (ACN), HPLC GradeFisher ScientificOrganic mobile phase for HPLC
Annealing Buffer (e.g., 1x PBS)Thermo FisherFor duplex formation[21]
Nuclease-free waterThermo FisherFor all aqueous solutions
Reverse-Phase HPLC Column (e.g., C18)Waters, AgilentPurification of oligonucleotides[21]

4.2 Protocol 1: Solid-Phase Synthesis of a 3'-GalNAc-siRNA Sense Strand

This protocol describes the synthesis on an automated DNA/RNA synthesizer.

  • Synthesizer Setup: Install the GalNAc-functionalized CPG column corresponding to the desired synthesis scale (e.g., 1 µmol). Install the required RNA phosphoramidites (with 2'-F and 2'-OMe modifications as per the sequence design) and ancillary reagent bottles on the synthesizer.[2][22]

  • Sequence Programming: Enter the desired sense strand sequence into the synthesizer software. Ensure the synthesis direction is set to 3' to 5'.

  • Synthesis Execution: Initiate the synthesis cycle. The synthesizer will perform repeated cycles of:

    • Deblocking: Removal of the 5'-DMT protecting group.

    • Coupling: Addition of the next phosphoramidite in the sequence.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups.

    • Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.

  • Cleavage and Deprotection: Once synthesis is complete, transfer the CPG support to a pressure-tight vial. Add a solution of aqueous ammonia/methylamine (1:1) and heat at 65°C for 30 minutes to cleave the oligonucleotide from the support and remove base and phosphate protecting groups.[16]

  • Drying: Cool the vial, centrifuge, and transfer the supernatant containing the crude oligonucleotide to a new tube. Evaporate the solution to dryness using a vacuum concentrator.

4.3 Protocol 2: Purification by Reverse-Phase HPLC

High-performance liquid chromatography (HPLC) is the gold standard for purifying GalNAc-siRNA conjugates to achieve the high purity required for biological applications.[][21]

  • Sample Preparation: Resuspend the dried crude oligonucleotide pellet in nuclease-free water.

  • HPLC Setup: Equilibrate a reverse-phase C18 HPLC column with the starting mobile phase conditions.

  • Injection and Elution: Inject the sample onto the column. The oligonucleotide is eluted using a gradient of increasing acetonitrile concentration in a triethylammonium acetate (TEAA) buffer. The hydrophobic DMT-on full-length product will elute later than the shorter, uncapped failure sequences.

  • Fraction Collection: Collect the fractions corresponding to the major product peak, which can be identified by UV absorbance at 260 nm.

  • Desalting and Drying: Pool the pure fractions. Remove the volatile TEAA buffer salt and solvent using a vacuum concentrator. The final product is a purified, desalted pellet of the GalNAc-sense strand.

ParameterTypical Value/ConditionRationale
Column Reverse-Phase C18, e.g., Waters XBridge Oligonucleotide BEH C18C18 stationary phase provides excellent separation based on hydrophobicity.[21]
Mobile Phase A 100 mM TEAA, pH 7.5Ion-pairing agent that interacts with the phosphate backbone.
Mobile Phase B 100 mM TEAA in 50% AcetonitrileOrganic solvent to elute the oligonucleotide from the column.
Gradient 10-70% B over 30 minutesGradually increases hydrophobicity to separate failure sequences from the product.
Flow Rate 1.0 mL/min (analytical) to 5.0 mL/min (semi-preparative)Dependent on column size and desired resolution.
Detection UV at 260 nmNucleic acids have a maximum absorbance at this wavelength.

4.4 Protocol 3: Characterization by LC-MS and UV-Vis

  • Mass Spectrometry: Reconstitute a small aliquot of the purified product and analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source. The observed molecular weight should match the calculated theoretical mass of the GalNAc-oligonucleotide conjugate.[24]

  • Quantification: Resuspend the final purified pellet in a known volume of nuclease-free water or annealing buffer. Measure the absorbance at 260 nm (A260) using a UV-Vis spectrophotometer (e.g., NanoDrop). Calculate the concentration using the sequence-specific extinction coefficient.[21]

Analysis MethodExpected ResultPurpose
LC-MS (ESI) A deconvoluted mass spectrum showing a major peak at the calculated molecular weight.Confirms identity and purity of the conjugate.
UV-Vis (A260) Absorbance reading used to calculate concentration (µM or mg/mL).Determines the yield and concentration for downstream applications.

4.5 Protocol 4: Duplex Annealing

To form the final, active siRNA, the GalNAc-modified sense strand must be annealed with its complementary antisense strand.

  • Quantification and Mixing: Determine the concentration of both the purified GalNAc-sense strand and the separately synthesized/purified antisense strand. In a nuclease-free tube, mix equimolar amounts of each strand in an annealing buffer (e.g., 1x PBS).[21]

  • Heating and Cooling: Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.[21]

  • Annealing: Slowly cool the mixture to room temperature over 1-2 hours. This gradual cooling allows for proper hybridization and formation of the double-stranded siRNA.

  • Verification (Optional): The formation of the duplex can be confirmed by native polyacrylamide gel electrophoresis (PAGE), where the duplex will migrate slower than the single strands.

In Vitro and In Vivo Validation

The ultimate test of a GalNAc-siRNA conjugate is its ability to silence the target gene in hepatocytes.

5.1 In Vitro Activity Assessment Primary human hepatocytes are the gold standard for in vitro testing as they endogenously express ASGPR.[11][14]

  • Assay: Cells are treated with varying concentrations of the GalNAc-siRNA conjugate in the absence of transfection reagents (a "free uptake" assay).[11]

  • Endpoint: After a set incubation period (e.g., 48-72 hours), total RNA is extracted from the cells. The level of the target mRNA is quantified using quantitative reverse transcription PCR (qRT-PCR) and compared to cells treated with a negative control siRNA.

  • Outcome: A successful conjugate will show a dose-dependent reduction in the target mRNA level. The concentration required to achieve 50% knockdown (IC50) is a key measure of potency.

5.2 In Vivo Efficacy in Animal Models The efficacy and duration of action are typically evaluated in rodent or non-human primate (NHP) models.[4][22]

  • Administration: The conjugate is administered via subcutaneous injection.

  • Endpoint: At various time points post-injection (e.g., day 7, 14, 28, etc.), animals are sacrificed, and the liver is harvested. Target mRNA levels in the liver are measured by qRT-PCR. Serum protein levels may also be measured if the target gene encodes a secreted protein.

  • Outcome: Data is analyzed to determine the effective dose (ED50) and, crucially, the duration of the gene silencing effect.

Animal ModelTarget Gene ExampleDose (s.c.)Time PointResult (mRNA knockdown)Reference
MouseTransthyretin (Ttr)3 mg/kgDay 22>70% reduction[22]
NHPAntithrombin (AT)3 mg/kgDay 28>85% reduction[22]

Expert Insight: A key feature of modern GalNAc-siRNA conjugates is their enhanced metabolic stability, achieved through chemical modifications like 2'-F, 2'-OMe, and phosphorothioate linkages.[2][14][22] These modifications protect the siRNA from nuclease degradation, which is critical for achieving the prolonged duration of action observed in vivo.[14][22]

Conclusion

The chemical conjugation of GalNAc to siRNA oligonucleotides represents a paradigm shift in the field of RNAi therapeutics, transforming a promising biological mechanism into a clinically successful drug delivery platform. The methodologies of solid-phase and post-synthetic conjugation provide robust and scalable routes to produce these complex molecules. By following detailed protocols for synthesis, purification, and characterization, researchers can reliably generate high-quality GalNAc-siRNA conjugates. The subsequent validation of these conjugates in relevant in vitro and in vivo models is essential for advancing new therapies for a wide range of liver-associated diseases.

References

  • Brown, D., et al. (2021). Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs. Nucleic Acid Therapeutics. Available at: [Link]

  • Foster, D. J., et al. (2018). Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates. Molecular Therapy. Available at: [Link]

  • Zhang, K., et al. (2023). General Platform for Efficient and Modular Assembly of GalNAc–siRNA Conjugates via Primary Amines and o-Nitrobenzyl Alcohol Cyclization Photoclick Chemistry Enabling Rapid Access to Therapeutic Oligonucleotides. JACS Au. Available at: [Link]

  • Lomonosov, M., et al. (2022). A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide. ChemRxiv. Available at: [Link]

  • Zatsepin, T. S., et al. (2021). Synthesis of GalNAc-Oligonucleotide Conjugates Using GalNAc Phosphoramidite and Triple-GalNAc CPG Solid Support. Methods in Molecular Biology. Available at: [Link]

  • Zhu, X., et al. (2024). Novel diamine-scaffold based N-acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities. RSC Chemical Biology. Available at: [Link]

  • Wang, F., et al. (2022). The therapeutic prospects of N-acetylgalactosamine-siRNA conjugates. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Zhang, K., et al. (2025). General Platform for Efficient and Modular Assembly of GalNAc–siRNA Conjugates via Primary Amines and o-Nitrobenzyl Alcohol Cyclization Photoclick Chemistry Enabling Rapid Access to Therapeutic Oligonucleotides. JACS Au. Available at: [Link]

  • Willoughby, J. L. S., et al. (2018). Evaluation of GalNAc-siRNA Conjugate Activity in Pre-clinical Animal Models with Reduced Asialoglycoprotein Receptor Expression. Molecular Therapy. Available at: [Link]

  • F. Hoffmann-La Roche AG. (2020). Process for the preparation of galnac phosphoramidite epimers. Google Patents.
  • Alam, M. R., et al. (2019). Current Aspects of siRNA Bioconjugate for In Vitro and In Vivo Delivery. Molecules. Available at: [Link]

  • Prokhorenko, I. A., et al. (2024). Refined Design and Liquid-Phase Assembly of GalNAc-siRNA Conjugates: Comparative Efficiency Validation in PCSK9 Targeting. International Journal of Molecular Sciences. Available at: [Link]

  • Brown, D., et al. (2021). Brief Communications Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs. Semantic Scholar. Available at: [Link]

  • D'Atri, V., et al. (2022). Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches. Journal of Chromatography A. Available at: [Link]

  • Kulcenty, K., et al. (2021). “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology. Available at: [Link]

  • Prakash, T. P., et al. (2021). Metabolically stable anomeric linkages containing GalNAc-siRNA conjugates: An interplay among ASGPR, glycosidase, and RISC pathways. ACS Chemical Biology. Available at: [Link]

  • Glen Research. (n.d.). GalNAc Phosphoramidites and Supports. Glen Research. Available at: [Link]

  • Lomonosov, M., et al. (2022). Synthesis of L-96 GalNAc phosphoramidite. ResearchGate. Available at: [Link]

  • Janas, M. M., et al. (2018). GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics. Molecular Therapy. Available at: [Link]

  • Jan-Gäke, J., et al. (2022). From bench to bedside: Improving the clinical safety of GalNAc–siRNA conjugates using seed-pairing destabilization. Nucleic Acids Research. Available at: [Link]

  • Zhu, X., et al. (2024). Novel diamine-scaffold based N-acetylgalactosamine (GalNAc)–siRNA conjugate: synthesis and in vivo activities. RSC Publishing. Available at: [Link]

  • Brown, C. R., et al. (2020). Investigating the pharmacodynamic durability of GalNAc–siRNA conjugates. Nucleic Acids Research. Available at: [Link]

  • Prokhorenko, I. A., et al. (2026). Refined Design and Liquid-Phase Assembly of GalNAc-siRNA Conjugates: Comparative Efficiency Validation in PCSK9 Targeting. PMC. Available at: [Link]

  • Bio-Synthesis Inc. (2022). GalNAc-Conjugated Oligonucleotides | Liver-Targeted RNA Delivery. Bio-Synthesis. Available at: [Link]

  • Brown, C. R., et al. (2020). Designs and sequences of GalNAc-siRNA conjugates. ResearchGate. Available at: [Link]

  • Ayyar, V. S., et al. (2023). Whole-Body Physiologically Based Pharmacokinetic Modeling of GalNAc-Conjugated siRNAs. PMC. Available at: [Link]

  • Wang, F., et al. (2022). Synthesis of GalNAc-siRNA conjugates. ResearchGate. Available at: [Link]

  • Parmar, R., et al. (2024). Evaluating the oral delivery of GalNAc-conjugated siRNAs in rodents and non-human primates. Nucleic Acids Research. Available at: [Link]

  • Salgado, A. (n.d.). RP-HPLC purification of crude GalNAc-conjugated oligonucleotide with a step gradient. ResearchGate. Available at: [Link]

  • Waters. (n.d.). LC-MS Bioanalytical Quantification of a GalNAc-siRNA Conjugate Oligonucleotide Using Semi-Automated Solid Phase Extraction. Waters. Available at: [Link]

Sources

enzymatic synthesis of beta-GalNAc derivatives

Precision Enzymatic Synthesis of -GalNAc Derivatives: From One-Pot Multienzyme Systems to Glycosynthase Technology

Executive Summary

The


This guide details two distinct, field-proven methodologies for synthesizing

  • One-Pot Multienzyme (OPME) Systems: The "Gold Standard" for high-specificity synthesis using recombinant glycosyltransferases (e.g., CgtA, LgtD) with in situ UDP-GalNAc regeneration.

  • Glycosynthase Technology: A scalable, hydrolase-based approach using engineered hexosaminidases (e.g., SpHex D313A) and activated oxazoline donors.

Strategic Enzyme Selection

The choice between Transferases and Glycosynthases depends on your scale and structural requirements.

FeatureGlycosyltransferases (OPME)Glycosynthases (GH20 Mutants)
Enzyme Class Leloir Transferases (EC 2.4.1.x)Engineered Hydrolases (EC 3.2.1.52)
Linkage Specificity Absolute (

-1,3 or

-1,4 defined by enzyme)
High, but acceptor-dependent
Donor UDP-GalNAc (Expensive, requires regeneration)GalNAc-Oxazoline (Chemically synthesized)
Yield >95% (Driven by phosphatase)60–90% (Kinetic control)
Scale mg to gram scaleGram to kg scale
Key Enzymes CgtA (

-1,4), LgtD (

-1,3), B3GALNT2
SpHex D313A , BbhI (transglycosylase)

Application Note 1: OPME Synthesis with UDP-GalNAc Regeneration

Objective: Synthesis of GM2-glycan analog (GalNAc


Direct use of UDP-GalNAc is cost-prohibitive. We utilize a One-Pot Multienzyme (OPME) cycle that regenerates UDP-GalNAc from inexpensive GalNAc, ATP, and UTP. This system couples the biosynthetic efficiency of kinases and pyrophosphorylases with the regioselectivity of the transferase.

The OPME Cycle
  • NahK (N-acetylhexosamine-1-kinase): Phosphorylates GalNAc to GalNAc-1-phosphate.

  • GlmU (N-acetylglucosamine-1-phosphate uridyltransferase): Promiscuous bacterial enzyme that converts GalNAc-1-P + UTP to UDP-GalNAc.

  • CgtA (

    
    -1,4-GalNAc Transferase):  Transfers GalNAc to the acceptor.[1]
    
  • PmPpA (Inorganic Pyrophosphatase): Hydrolyzes PPi to drive the reaction forward (Le Chatelier's principle).

OPME_CycleGalNAcGalNAcNahKNahK(ATP -> ADP)GalNAc->NahKGalNAc1PGalNAc-1-PGlmUGlmU(UTP -> PPi)GalNAc1P->GlmUUDPGalNAcUDP-GalNAcCgtACgtA(Transferase)UDPGalNAc->CgtAAcceptorAcceptor(Lactose/Gal-R)Acceptor->CgtAProductProduct(GalNAc-β-1,4-R)NahK->GalNAc1PGlmU->UDPGalNAcCgtA->ProductUDPUDPCgtA->UDPByproductPmPpAPmPpA(PPi -> 2Pi)

Figure 1: OPME cycle for

Application Note 2: Glycosynthase Technology

Objective: Scalable synthesis using SpHex D313A and GalNAc-Oxazoline.

Glycosynthases are mutant glycosidases (typically GH20

  • Enzyme: Streptomyces plicatus Hexosaminidase (SpHex) D313A mutant.[2]

  • Mechanism: The enzyme binds the oxazoline donor in the active site. The acceptor (e.g., GlcNAc-peptide or sugar) attacks the anomeric center, forming the

    
    -glycosidic bond. Since the enzyme lacks the nucleophile to hydrolyze the product, the reaction is irreversible and high-yielding.
    

GlycosynthaseOxazolineGalNAc-Oxazoline(Donor)Transition[Enzyme-Donor Complex]Oxazoline->TransitionBindingEnzymeSpHex D313A(Glycosynthase)Enzyme->TransitionAcceptorAcceptor(HO-R)Acceptor->TransitionNucleophilic AttackProductGalNAc-β-R(Product)Transition->ProductIrreversible Transfer

Figure 2: Mechanism of Glycosynthase-mediated transfer. The D313A mutation prevents product hydrolysis.

Detailed Protocol: OPME Synthesis of GalNAc- 1-4-Lactose

Target: Synthesis of GalNAc


Materials
  • Enzymes:

    • NahK (from Bifidobacterium longum or E. coli K12), 5 mg/mL.

    • GlmU (from E. coli or C. jejuni), 5 mg/mL.

    • CgtA (from Campylobacter jejuni), 2 mg/mL.

    • PmPpA (from Pasteurella multocida), 1 mg/mL.

  • Substrates:

    • GalNAc (10 mM final).[3][4]

    • Lactose (Acceptor, 12 mM final).

    • ATP (12 mM), UTP (12 mM).

  • Buffer: Tris-HCl (100 mM, pH 7.5) containing 10 mM MgCl

    
    .
    
Step-by-Step Procedure
  • Buffer Preparation: Prepare 10 mL of 100 mM Tris-HCl (pH 7.5) containing 10 mM MgCl

    
    . The Mg
    
    
    is a critical cofactor for the kinase and transferase activity.
  • Substrate Mix: In a 1.5 mL tube, dissolve GalNAc (22 mg, 10 µmol), Lactose (41 mg, 12 µmol), ATP (6.6 mg), and UTP (6.0 mg) in 900 µL of buffer.

    • Note: A slight excess of acceptor (lactose) ensures complete consumption of the expensive nucleotide sugar generated in situ.

  • Enzyme Addition: Add the enzymes in the following order:

    • NahK (20 µL)

    • GlmU (20 µL)

    • PmPpA (5 µL)

    • CgtA (50 µL)

    • Total Volume: ~1.0 mL.[5]

  • Incubation: Incubate at 30°C with gentle shaking (200 rpm) for 16–24 hours.

    • Checkpoint: Monitor pH periodically. If pH drops below 7.0 due to phosphate release, adjust with dilute NaOH.

  • Monitoring (TLC/HPLC):

    • TLC: Silica gel 60 F254. Solvent: n-Propanol:H

      
      O:NH
      
      
      OH (6:3:2). Stain with p-anisaldehyde. Product will appear as a lower Rf spot compared to lactose.
    • HPLC: Amide-80 column, Acetonitrile/Ammonium Formate gradient.

  • Termination: Heat the reaction at 85°C for 5 minutes to denature enzymes. Centrifuge at 12,000 x g for 10 min to remove precipitate.

  • Purification: Pass supernatant through a Bio-Gel P-2 size exclusion column or use preparative HPLC.

Quality Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (<10%) Inactive CgtA or pH driftCheck pH (must be >7.0). Verify CgtA activity using a commercial UDP-GalNAc standard.
Incomplete Donor Consumption Kinase (NahK) failureAdd more ATP. Ensure Mg

concentration is sufficient (ATP chelates Mg

).
Product Hydrolysis Contaminating HexosaminidaseEnsure recombinant enzymes are purified on Ni-NTA and free of host E. coli hexosaminidases (NagZ).
Wrong Regiochemistry Enzyme SpecificityConfirm enzyme identity. CgtA makes

-1,[1]4. LgtD makes

-1,[6]3.

References

  • BbhI Transglycosyl

    
    -N-acetylhexosaminidase (BbhI) synthesizes GalNAc
    
    
    1-3Gal linkages.
    • Source:

  • OPME Synthesis of GM2/GD2: Use of CgtA and UDP-GalNAc regener

    • Source:

  • Glycosynthase Technology: Engineering SpHex D313A for thioglycolig

    • Source:

  • UDP-GalNAc Regeneration: One-pot synthesis using NahK and GlmU.

    • Source:

  • ASGPR Targeting: GalNAc-siRNA conjug

    • Source:

Application Note: Precision Metabolic Labeling of O-Linked GalNAc Glycans via Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026


-GalNAc/

-GalNAc Detection

Executive Summary

Glycans are the "dark matter" of the biological universe—invisible to standard genetic encoding yet critical for cell adhesion, signaling, and immune evasion. This guide details the protocol for labeling N-Acetylgalactosamine (GalNAc) residues, specifically targeting Mucin-type O-glycans and assessing cross-talk with O-GlcNAc modifications.

We utilize Metabolic Oligosaccharide Engineering (MOE) , hijacking the cell's salvage pathway to incorporate a tetraacetylated azide-modified sugar (Ac4GalNAz ) into nascent glycoconjugates. These "chemical handles" are subsequently visualized using bioorthogonal Click Chemistry (CuAAC or SPAAC).

Key Technical Insight: While often requested as "


-GalNAc" labeling, the primary target of GalNAz in mucins is 

-linked GalNAc (Tn antigen). However, due to enzymatic epimerization, GalNAz also labels

-linked O-GlcNAc proteins. This protocol includes specific controls to distinguish these populations.

Scientific Foundation & Mechanism[1]

The Salvage Pathway Hijack

The core principle relies on the cell's inability to distinguish between native GalNAc and its azide-analog, Ac4GalNAz. Once the peracetylated precursor crosses the cell membrane, it undergoes a multi-step enzymatic transformation.

Mechanistic Workflow:

  • Entry: Ac4GalNAz passively diffuses into the cytosol.

  • Deprotection: Cytosolic esterases remove acetyl groups.

  • Activation: Kinases and pyrophosphorylases convert GalNAz to UDP-GalNAz .

  • Transport: UDP-GalNAz is transported into the Golgi.

  • Transfer: GalNAc-Transferases (GALNTs) attach GalNAz to Ser/Thr residues on proteins.[1]

The Epimerization Challenge (Expertise Note)

A critical variable often overlooked is the activity of UDP-galactose 4-epimerase (GALE) . This enzyme reversibly interconverts UDP-GalNAz and UDP-GlcNAz.[2] Consequently, feeding cells GalNAz will result in signal from both:

  • O-GalNAc (Mucin-type): Predominantly Golgi/Surface.

  • O-GlcNAc (Intracellular): Predominantly Nuclear/Cytosolic (

    
    -linked).
    

To differentiate: Use Zinc Finger Nuclease (ZFN) GALE-knockout lines for absolute specificity, or use differential extraction (nuclear vs. surface) as described in the Data Analysis section.

Pathway Visualization

MetabolicPathway Ac4GalNAz Ac4GalNAz (Extracellular) Cytosol Cytosolic GalNAz Ac4GalNAz->Cytosol Passive Diffusion & Deacetylation UDP_GalNAz UDP-GalNAz (Activated Donor) Cytosol->UDP_GalNAz GalNAc Kinase & UDP-Pyrophosphorylase UDP_GlcNAz UDP-GlcNAz (Epimer) UDP_GalNAz->UDP_GlcNAz GALE Epimerase (Cross-Talk) Golgi Golgi Complex (GALNTs) UDP_GalNAz->Golgi Transport Nucleus Nuclear Proteins (O-GlcNAc) UDP_GlcNAz->Nucleus OGT Transfer Surface Cell Surface Mucins (O-GalNAc) Golgi->Surface Secretory Pathway

Figure 1: The metabolic fate of Ac4GalNAz.[2] Note the GALE-mediated epimerization (dashed line) which leads to dual labeling of surface mucins and nuclear O-GlcNAc proteins.

Materials & Reagents

ReagentSpecificationPurpose
Ac4GalNAz >95% Purity, lyophilizedMetabolic precursor (The "Spy").
DMSO Anhydrous, Cell Culture GradeSolvent for Ac4GalNAz.
THPTA Ligand Water-solubleProtects Cu(I) from oxidation; prevents protein degradation.
CuSO4[3][4] · 5H2O 20 mM Aqueous SolutionSource of Copper catalyst.[4]
Sodium Ascorbate 100 mM (Freshly prepared)Reducing agent (Cu(II)

Cu(I)).
Azide/Alkyne Probe Fluorophore (e.g., AF488-Alkyne)Detection tag.
Fixative 4% Paraformaldehyde (PFA)Cross-linking proteins (for CuAAC).

Experimental Protocols

Protocol A: Metabolic Labeling (The "Input")

Objective: Incorporate the azide handle into the glycome.

  • Seeding: Seed cells (e.g., HeLa, MCF-7) in 6-well plates. Allow to adhere overnight to reach 60-70% confluency.

  • Stock Preparation: Dissolve Ac4GalNAz in anhydrous DMSO to create a 10 mM stock . Store at -20°C.

  • Treatment:

    • Dilute stock into fresh culture media to a final concentration of 25–50 µM .

    • Expert Tip: Do not exceed 50 µM. Higher concentrations often inhibit endogenous glycosylation or induce toxicity.

    • Control: Treat one well with DMSO vehicle only (Volume equivalent).

  • Incubation: Incubate cells for 48 hours at 37°C / 5% CO2.

    • Note: GalNAc turnover is slower than protein synthesis; 24h is often insufficient for robust surface signal.

Protocol B: Click Chemistry Detection (The "Output")

Decision Point: Choose your chemistry based on your analysis method.

  • Path 1: Live Cell Imaging (SPAAC)

    
     Use DBCO-Fluorophores.[5] No Copper.
    
  • Path 2: Fixed Cell Imaging/Flow Cytometry (CuAAC)

    
     Use Alkyne-Fluorophores + Cu catalyst. Higher sensitivity, smaller tag.
    
Workflow Diagram

ClickWorkflow Start Metabolically Labeled Cells (48h Post-GalNAz) Decision Application Type? Start->Decision Live Live Cell Imaging Decision->Live Dynamic Tracking Fixed Fixed Imaging / Flow Cytometry Decision->Fixed High Resolution/Intracellular SPAAC SPAAC Protocol (Copper-Free) Live->SPAAC CuAAC CuAAC Protocol (Copper-Catalyzed) Fixed->CuAAC Step_SPAAC Add DBCO-Fluorophore (20 µM) Incubate 30-60 min @ 37°C SPAAC->Step_SPAAC Step_CuAAC_1 Fix (4% PFA) & Permeabilize (0.25% Triton X-100) CuAAC->Step_CuAAC_1 Step_CuAAC_2 Add Click Cocktail: CuSO4 + THPTA + Ascorbate + Alkyne Step_CuAAC_1->Step_CuAAC_2

Figure 2: Decision tree for selecting the appropriate Click Chemistry ligation method.

Detailed CuAAC Protocol (Standard for Fixed Cells)

This method is preferred for "beta-GalNAc"/O-GlcNAc visualization due to the small size of the alkyne tag, which penetrates the nucleus efficiently.

  • Fixation: Wash cells 2x with PBS.[5] Fix with 4% PFA for 15 min. Wash 2x with PBS.[5]

  • Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 min. Wash 2x with PBS.[5]

  • Cocktail Preparation (Critical Order of Addition): Prepare the reaction mix in a separate tube. Volumes below are for 1 mL (scale as needed).

    • PBS: 860 µL

    • CuSO4 (20 mM): 10 µL (Final: 200 µM)

    • THPTA Ligand (50 mM): 10 µL (Final: 500 µM)

      
      Mix and let sit for 1 min to complex.
      
    • Alkyne-Fluorophore (1 mM): 2-5 µL (Final: 2-5 µM)

    • Sodium Ascorbate (100 mM): 20 µL (Final: 2 mM)

      
      Add LAST. Solution will turn colorless.
      
  • Reaction: Add cocktail immediately to cells. Incubate 30 minutes at Room Temp in the dark.

  • Wash: Remove cocktail. Wash 3x with PBS containing 1% BSA (to remove non-specific dye adsorption).

  • Counterstain: Stain nuclei with DAPI if desired.[5]

Data Analysis & Troubleshooting

Expected Results
  • Microscopy: Strong Golgi staining (perinuclear) and plasma membrane staining (Mucins). If permeabilized, diffuse nuclear staining indicates O-GlcNAc cross-labeling.

  • Western Blot: A smear of high molecular weight bands (>100 kDa) represents mucins. Distinct lower bands often represent intracellular O-GlcNAc proteins.

Troubleshooting Table
IssueProbable CauseCorrective Action
High Background Non-specific dye bindingIncrease washing steps with 1% BSA or 0.1% Tween-20.
No Signal Copper oxidationSodium Ascorbate degrades rapidly. Make a fresh 100 mM stock immediately before use.
Cell Death Copper toxicityEnsure THPTA:Cu ratio is at least 5:1 . The ligand shields the cell from free radical damage.
Precipitation Dye aggregationFluorophores are hydrophobic. Ensure <5% DMSO is maintained in the final cocktail.

References

  • Dube, D. H., & Bertozzi, C. R. (2003). Metabolic oligosaccharide engineering as a tool for glycobiology.[6][7] Current Opinion in Chemical Biology. Link

  • Boyce, M., et al. (2011). Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway.[2] PNAS.[2] Link

  • Späte, A. K., et al. (2014). Rapid Labeling of Metabolically Engineered Cell Surface Glycoconjugates. Angewandte Chemie. Link

  • Thermo Fisher Scientific. Click-iT™ GalNAz Metabolic Glycoprotein Labeling Reagent. Link

  • Click Chemistry Tools. Introduction to CuAAC Reaction Protocols. Link

Sources

solid-phase synthesis of GalNAc-containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of GalNAc-Containing Peptides

Executive Summary

The incorporation of N-acetylgalactosamine (GalNAc) into peptide sequences is a critical competency for modern drug development, particularly for liver-targeted delivery systems (targeting the Asialoglycoprotein Receptor, ASGPR) and the synthesis of Mucin-1 (MUC1) tumor antigens.[1]

However, the synthesis of GalNAc-peptides presents unique chemical challenges compared to standard Solid-Phase Peptide Synthesis (SPPS). The primary risks are


-elimination  of the carbohydrate moiety during Fmoc removal and incomplete coupling  due to the steric bulk of the glycosylated amino acid.

This guide details a high-fidelity protocol using Fmoc-Thr/Ser(Ac


GalNAc)-OH  building blocks. It prioritizes "glyco-friendly" deprotection cocktails and a two-stage cleavage process to ensure high purity and structural integrity.

Strategic Planning & Reagent Selection

Before initiating synthesis, the selection of the correct building block and resin is paramount to avoid irreversible side reactions.

Building Block Selection

We utilize the "cassette" approach, introducing the sugar pre-attached to the amino acid.

  • Preferred Reagent: Fmoc-Thr(Ac3-α-D-GalNAc)-OH or Fmoc-Ser(Ac3-α-D-GalNAc)-OH.

  • Protection Logic: The hydroxyls on the GalNAc are protected with Acetyl (Ac) groups. Acetyls are stable to acidic TFA cleavage (preserving the sugar during resin detachment) but are easily removed under mild basic conditions (Zemplén deprotection) in the final step.

  • Why not Benzoyl (Bz)? Benzoyl groups are more stable but require harsher hydrazine or strong base treatments to remove, which can damage sensitive peptide backbones.[1]

Resin Selection
  • Rink Amide MBHA: Ideal for C-terminal amides.

  • 2-Chlorotrityl Chloride (2-CTC): Recommended for C-terminal acids or if the glyco-amino acid is at the C-terminus. The steric bulk of 2-CTC prevents diketopiperazine (DKP) formation and allows mild cleavage (1% TFA) if fragment condensation is required.[1]

Detailed Protocol: Step-by-Step Synthesis

Phase A: Resin Preparation & Swelling[2][3]
  • Weigh appropriate resin (e.g., 0.1 mmol scale).[1][2]

  • Swell in DCM for 30 minutes (crucial for bead expansion).

  • Wash 3x with DMF .

Phase B: Chain Elongation (The "Glyco-Safe" Cycle)

Standard piperidine deprotection can cause


-elimination of the O-linked sugar, converting the Thr/Ser into a dehydro-amino acid.

Step 1: Fmoc Deprotection (Optimized) Instead of standard 20% Piperidine, use the following "Glyco-Safe" cocktail to suppress base-catalyzed elimination:

  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt (Hydroxybenzotriazole) .

    • Mechanism:[3][4][5][6] HOBt acts as an acidic buffer, lowering the effective pH just enough to maintain Fmoc removal kinetics while suppressing the abstraction of the

      
      -proton required for elimination.
      
  • Duration: 2 x 5 minutes (Flow wash in between).

Step 2: Coupling of Non-Glycosylated Amino Acids

  • Reagent: 5 eq. Fmoc-AA-OH, 5 eq. DIC, 5 eq. Oxyma Pure.

  • Time: 20–40 minutes at 50°C (or RT for Cys/His).

Step 3: Coupling of the GalNAc Building Block (Critical)

  • Stoichiometry: Use 1.5 – 2.0 equivalents (due to high cost).

  • Activator: HATU / HOAt / DIEA (1.5 : 1.5 : 3.0 eq).[1]

    • Note: HATU is preferred here over DIC for its faster kinetics with sterically hindered residues.

  • Solvent: DMF or NMP.[2]

  • Time: 2 hours at Room Temperature (Do NOT heat >40°C to prevent racemization).

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test.[1] Double couple if necessary.

Step 4: Capping

  • Ac

    
    O / Pyridine / DMF (Wait 10 min).[1] Capping is essential after the bulky GalNAc step to terminate unreacted chains.
    

Workflow Visualization

The following diagram illustrates the specific modifications required for the Glyco-SPPS workflow compared to standard peptide synthesis.

G cluster_cycle Elongation Cycle start Start: Resin Swelling deprotect Fmoc Removal (RISK: Beta-Elimination) start->deprotect deprotect_sol Solution: 20% Piperidine + 0.1M HOBt deprotect->deprotect_sol Use Modified Cocktail coupling_check Is Next AA GalNAc-AA? deprotect_sol->coupling_check couple_std Standard Coupling (DIC/Oxyma, 5eq) coupling_check->couple_std No couple_glyco GalNAc Coupling (HATU/HOAt, 1.5eq, RT) coupling_check->couple_glyco Yes capping Capping (Ac2O) couple_std->capping couple_glyco->capping capping->deprotect Repeat Cycle cleavage Resin Cleavage (TFA/TIPS/H2O) capping->cleavage Sequence Complete intermediate Crude Peptide (Ac-Protected Sugar) cleavage->intermediate deacetylation Deacetylation (NaOMe / MeOH, pH 9.0) intermediate->deacetylation final Final GalNAc-Peptide deacetylation->final

Caption: Modified SPPS Cycle for GalNAc Peptides. Note the specific divergence for coupling the bulky sugar and the post-cleavage deacetylation step.

Phase C: Cleavage & Global Deprotection

This is a two-stage process. The TFA cleavage removes the peptide from the resin and side-chain protections (tBu, Boc, Trt), but leaves the Acetyl groups on the GalNAc intact .

Step 1: Acidolytic Cleavage
  • Wash resin with DCM.

  • Add Cocktail: 95% TFA / 2.5% TIPS / 2.5% H

    
    O .
    
  • Shake for 2–3 hours.

  • Precipitate in cold diethyl ether, centrifuge, and dry.

    • Checkpoint: Analyze by LC-MS. You should see the mass of the peptide + mass of Acetyl groups (42 Da per acetyl, 3 per GalNAc = +126 Da).

Step 2: Zemplén Deacetylation (Sugar Deprotection)[1]
  • Dissolve the crude peptide in anhydrous Methanol (MeOH) at ~5 mg/mL.

  • Add Sodium Methoxide (NaOMe) solution (0.5 M in MeOH) dropwise.

  • Target pH: Adjust to pH 8.5 – 9.5 (measure with moistened pH paper).

    • Warning: pH > 10 can damage the peptide (epimerization).

  • Stir at Room Temperature for 30–60 minutes.

  • Quench: Add dry ice (solid CO

    
    ) or dilute acetic acid to neutralize the reaction.
    
  • Evaporate MeOH and lyophilize.

Quality Control & Troubleshooting

Data Summary: Common Issues & Solutions
IssueSymptom (LC-MS)Root CauseSolution

-Elimination
Mass - 221 Da (Loss of sugar + water)High pH during Fmoc removalUse HOBt in Piperidine; reduce deprotection time.
Incomplete Coupling Mass - AA (Deletion sequence)Steric hindrance of GalNAcUse HATU; Double couple; Use microwave (50°C max).[1]
Acetyl Retention Mass + 42/84/126 DaIncomplete Zemplén reactionCheck pH (must be >8.5); Ensure MeOH is anhydrous.[1]
Aspartimide Mass - 18 DaAsp-Gly/Asp-Ser sequencesAdd 0.1M HOBt to piperidine (also helps GalNAc).
Analytical Validation

When analyzing GalNAc peptides via ESI-MS, be aware of the "oxonium ions" in the fragmentation data.

  • 204.08 m/z: HexNAc (GalNAc) ion.[1]

  • 366.14 m/z: HexNAc + Hex (if using Gal-GalNAc cores).[1] Presence of these ions in MS/MS confirms the glycosylation.

References

  • Meldal, M., & St. Hilaire, P. M. (1997).[1] Synthetic Methods of Glycopeptide Assembly, and Biological Analysis of Glycopeptide Products. Current Opinion in Chemical Biology. Link

  • Dziadek, S., & Kunz, H. (2003).[1] Synthesis of MUC1 Glycopeptides Using the Fmoc Strategy. Chemical Record. Link[1]

  • Jensen, K. J., et al. (2016).[1] Solid-Phase Synthesis of Glycopeptides: Protocols and Precautions. Methods in Molecular Biology. Link[1]

  • Alnylam Pharmaceuticals. (2018).[1] GalNAc-siRNA Conjugates: Leading the Way for Delivery of RNAi Therapeutics. Nucleic Acid Therapeutics. Link (Context for GalNAc targeting applications).

  • Bachem. (2023).[1] Fmoc-SPPS of Glycopeptides: Technical Note. Link (General reference for building block stability).[1]

Sources

reagents for selective beta-glycosylation of N-acetylgalactosamine

Application Note: Strategic Reagents for the -Selective Glycosylation of GalNAc

Target: Efficient synthesis of 1,2-trans-2-acetamido-2-deoxy-

Executive Summary

N-Acetylgalactosamine (GalNAc) is a critical carbohydrate residue found in mucin-type O-glycans and is the primary targeting ligand for the Asialoglycoprotein Receptor (ASGPR) in liver-targeted drug delivery. While


Achieving high


indirect strategies using C2-participating surrogates (Troc, Phth)direct activation

Mechanistic Principles & Reagent Selection

To achieve

Neighboring Group Participation (NGP)1
The C2-Substituent Decision Matrix

The choice of the nitrogen protecting group at C2 dictates the glycosylation outcome.

C2-SubstituentReagent Class

-Selectivity
Yield PotentialMechanismRemoval/Conversion
N-Troc (2,2,2-trichloroethoxycarbonyl)CarbamateExcellent HighStrong NGP via cyclic carbonate-like intermediate.Zn/AcOH reduction (mild).
N-Phth (Phthalimido)ImideGood to Excellent Moderate-HighSteric blocking of

-face + NGP.
Hydrazine or Ethylenediamine (can be harsh).
NHAc (Native Acetamido)AmideVariableLow-ModerateForms stable oxazoline (often stalls reaction).N/A (Native).
N3 (Azide)Non-participatingPoor (favors

)
HighRequires nitrile solvent effect for

(unreliable for Gal).
Reduction to amine.
Diagram 1: Mechanism of -Selectivity via NGP

The following diagram illustrates how C2-participating groups (Troc/Phth) enforce


GDonorGalNAc Donor(C2-Troc/Phth, C1-LG)OxocarbeniumOxocarbeniumIonDonor->Oxocarbenium ActivationPromoterPromoter(TMSOTf)Promoter->DonorIntermediateDioxolenium Ion(Alpha-face blocked)Oxocarbenium->Intermediate C2-Participation (Fast)ProductBeta-Glycoside(1,2-trans)Intermediate->Product SN2-like Attackfrom Beta-faceAcceptorAcceptor(ROH)Acceptor->Product

Caption: C2-Neighboring Group Participation (NGP) mechanism ensuring 1,2-trans (

Recommended Protocol: The Troc-Imidate Method

This protocol utilizes the 2,2,2-trichloroethoxycarbonyl (Troc) group.[2] It is superior to Phthalimide (Phth) for GalNAc because it is less sterically bulky (allowing higher yields with hindered acceptors) and is removed under milder conditions that do not affect other esters.

Reagents & Materials[3][4][5][6][7][8][9][10][11]
  • Donor: 3,4,6-tri-O-acetyl-2-deoxy-2-(2,2,2-trichloroethoxycarbonylamino)-

    
    -D-galactopyranosyl trichloroacetimidate.
    
  • Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf ).[3][4]

  • Solvent: Dichloromethane (DCM ), anhydrous (Note: Acetonitrile is not recommended here as the Troc group provides sufficient

    
    -direction; DCM ensures solubility).
    
  • Additives: Activated 4Å Molecular Sieves (Acid-washed/AW-300 preferred to prevent imidate rearrangement).

Step-by-Step Protocol
  • Preparation (Drying):

    • Co-evaporate the Donor (1.2 equiv) and Acceptor (1.0 equiv) with dry toluene (

      
      ) to remove trace moisture.
      
    • Place reagents in a flame-dried round-bottom flask under Argon.

  • Solvation:

    • Dissolve the mixture in anhydrous DCM (0.05 M to 0.1 M concentration relative to acceptor).

    • Add activated 4Å Molecular Sieves (powdered, approx. equal weight to the donor).

    • Stir at room temperature for 30 minutes to ensure total dryness.

  • Activation:

    • Cool the reaction mixture to -20°C . (Note: While Troc is robust, lower temperatures prevent the rearrangement of the imidate into the unreactive N-trichloroacetyl amide).

    • Add TMSOTf (0.1 – 0.2 equiv) dropwise.

  • Reaction Monitoring:

    • Stir at -20°C. Monitor by TLC (typically 30 min – 2 hours).

    • Endpoint: Disappearance of the donor (imidate) spot.

  • Quenching & Workup:

    • Quench by adding Triethylamine (Et3N) (approx. 0.5 mL).

    • Filter through a Celite pad to remove molecular sieves.

    • Concentrate the filtrate under reduced pressure.

  • Deprotection (Post-Glycosylation):

    • To convert the

      
      -GalN(Troc) to the native 
      
      
      -GalNAc:
      • Dissolve purified glycoside in AcOH/THF.

      • Add activated Zinc dust (reflux or RT depending on substrate).

      • Filter and acetylate the free amine immediately with Ac2O/Pyridine.

Alternative: Direct Glycosylation (Rare Earth Triflates)

For simple substrates where protecting group manipulation is undesirable, direct glycosylation of peracetylated GalNAc is possible using Scandium(III) Triflate.

  • Reagent: Scandium(III) Triflate [Sc(OTf)3].[4]

  • Conditions: Refluxing DCM or 1,2-Dichloroethane (DCE).

  • Mechanism: Sc(OTf)3 coordinates with the exocyclic oxygen, promoting ionization while stabilizing the oxazoline intermediate enough to allow

    
    -attack by the alcohol.
    
  • Note: This method is often slower and lower yielding than the Troc method but avoids two synthetic steps.

Experimental Workflow Diagram

WorkflowStartSelect GalNAc StrategyPathAHigh Yield / Complex AcceptorStart->PathAPathBSimple Acceptor / Short RouteStart->PathBStepA1Synthesize GalN(Troc)TrichloroacetimidatePathA->StepA1StepA2Glycosylation:TMSOTf, DCM, -20°CStepA1->StepA2StepA3Zinc Reduction(Remove Troc)StepA2->StepA3StepA4N-Acetylation(Ac2O/Py)StepA3->StepA4EndFinal Beta-GalNAcGlycosideStepA4->EndStepB1Donor: GalNAcPeracetatePathB->StepB1StepB2Glycosylation:Sc(OTf)3, Reflux DCMStepB1->StepB2StepB2->End

Caption: Decision workflow comparing the robust Troc-surrogate route vs. the direct Sc(OTf)3 route.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield / Donor Hydrolysis Water in solvent/reagents.Increase MS 4Å load; Ensure toluene co-evaporation; Check DCM dryness (Karl Fischer).
N-Acyl Sulfonamide Formation Reaction with TMSOTf leaving group.Reduce TMSOTf equivalents; Switch to BF3·OEt2 (though TMSOTf is usually cleaner).
Orthoester Formation Acid scavenger absent or insufficient.Ensure reaction is strictly anhydrous; orthoesters rearrange to glycosides slowly with acid.

-Anomer Contamination
"Mismatched" donor/acceptor or high temp.Lower temperature to -40°C; Ensure C2-Troc/Phth is intact; Switch solvent to pure DCM (avoid ether).

References

  • Direct Synthesis using Rare Earth Triflates

    • Title: Selective synthesis of - and -glycosides of N-acetyl galactosamine using rare earth metal trifl
    • Source: Frontiers in Chemistry / NIH (2022).
    • URL: [Link]

  • Comparison of Troc vs.

    • Title: Glycosylation with N-Troc-protected glycosyl donors.
    • Source: Carbohydr
    • URL: [Link]

  • Trichloroacetimidate Protocol (The Schmidt Method)

    • Title: Glycosidation using trichloroacetimid
    • Source: Glycoscience Protocols (GlycoPODv2) / NCBI Bookshelf.
    • URL: [Link]

  • Mechanistic Insights on NGP

    • Title: Neighboring Group Participation in Glycosyl
    • Source: Chem-St
    • URL: [Link]

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-Acetamido-2-deoxy-β-D-galactopyranose 1-chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol and expert guidance for the laboratory-scale preparation of 2-acetamido-2-deoxy-β-D-galactopyranose 1-chloride, a pivotal glycosyl donor for the synthesis of complex glycans and glycoconjugates. The procedure encompasses a two-stage process: the complete acetylation of the starting material, N-acetyl-D-galactosamine (GalNAc), followed by the stereoselective conversion of the anomeric acetate to a chloride. This guide emphasizes the mechanistic rationale behind the procedural steps, safety protocols, and troubleshooting, ensuring a reproducible and efficient synthesis for researchers in carbohydrate chemistry and drug development.

Introduction and Scientific Context

2-Acetamido-2-deoxy-β-D-galactopyranose 1-chloride, also known as peracetylated N-acetylgalactosaminyl chloride, is a crucial building block in glycosylation chemistry. Its utility stems from the reactive anomeric chloride, which serves as an excellent leaving group in nucleophilic substitution reactions, enabling the formation of glycosidic bonds. The acetamido group at the C-2 position is of particular significance; it provides anchimeric assistance (neighboring group participation) during glycosylation reactions. This participation mechanistically favors the formation of a 1,2-trans glycosidic linkage (β-glycoside), a stereochemical outcome that is highly desirable for the synthesis of many biologically relevant oligosaccharides and glycoproteins.

Glycosyl halides, like the title compound, are more stable than many other glycosyl donors, yet reactive enough for efficient glycosylation, making them valuable intermediates in the synthesis of pharmaceuticals and biological probes.[1] This protocol details a reliable method for its preparation, starting from the commercially available N-acetyl-D-galactosamine.

Synthetic Strategy and Mechanistic Rationale

The synthesis is logically divided into two primary stages: protection via peracetylation and subsequent activation via chlorination.

  • Stage 1: Peracetylation. All free hydroxyl groups and the anomeric hydroxyl of N-acetyl-D-galactosamine are converted to acetate esters. This is a critical step that serves two purposes: it prevents these hydroxyls from interfering in the subsequent chlorination step and it electronically "disarms" the pyranose ring, which influences the reactivity of the anomeric center. The reaction is typically carried out using acetic anhydride with a base catalyst, such as pyridine.[2]

  • Stage 2: Anomeric Chlorination. The anomeric acetate is selectively replaced by a chlorine atom. A common and effective method involves treating the peracetylated sugar with a solution of hydrogen chloride (HCl) in a non-polar solvent or, as detailed here, a one-pot reaction using acetyl chloride which serves as both the acetylating and chlorinating agent.[3]

Mechanism of Chlorination and Stereochemical Control:

The stereoselectivity of the chlorination reaction is governed by the neighboring group participation of the C-2 acetamido group. The reaction proceeds through an SN1-like mechanism where the anomeric acetate is protonated and departs, forming an oxocarbenium ion intermediate. The acetamido group's carbonyl oxygen then attacks the anomeric carbon, forming a stable bicyclic oxazolinium ion intermediate. Subsequent attack by a chloride ion occurs from the face opposite to the bulky oxazolinium ring, leading exclusively to the formation of the α-glycosyl chloride. Although the final product is the α-anomer, it readily equilibrates in solution and is often used to generate β-linkages in subsequent glycosylation reactions due to the same neighboring group participation mechanism. The analogous procedure for N-acetylglucosamine reliably yields the α-chloride, which is the kinetically favored product.[3]

G Fig 1. Reaction Mechanism for Chlorination cluster_0 Peracetylated GalNAc cluster_1 Intermediate Formation cluster_2 Final Product A Starting Material (β-anomer shown) B Oxocarbenium Ion A->B + H⁺, - AcOH C Bicyclic Oxazolinium Ion Intermediate B->C Neighboring Group Participation (C2-NAc) D α-Glycosyl Chloride (Kinetic Product) C->D + Cl⁻

Caption: Fig 1. Simplified mechanism of chlorination with neighboring group participation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis. It is imperative that all glassware is thoroughly dried before use, and anhydrous solvents are employed where specified, as the glycosyl chloride product is highly sensitive to moisture.

Protocol 1: One-Pot Peracetylation and Chlorination of N-acetyl-D-galactosamine

This efficient one-pot procedure, adapted from a well-established method for the glucose analogue, combines acetylation and chlorination into a single operation, minimizing handling and improving overall yield.[3][4]

Materials and Reagents:

  • N-acetyl-D-galactosamine (dried under vacuum over P₂O₅ for 24h)

  • Acetyl chloride (reagent grade)

  • Chloroform (anhydrous, ethanol-free) or Dichloromethane (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice

Equipment:

  • Round-bottom flask (e.g., 500 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a calcium chloride drying tube

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

  • Reagent Addition: Add 150 mL of acetyl chloride to the flask. While stirring, carefully add 25 g of dried N-acetyl-D-galactosamine in portions over 5-10 minutes.

  • Reaction: Stir the mixture at room temperature (approx. 25°C). The reaction is exothermic, and the mixture may boil spontaneously within the first hour. Continue stirring for 16-24 hours. By the end of the reaction, the initial slurry should become a clear, slightly amber, viscous solution.

  • Work-up - Quenching and Extraction:

    • Cool the reaction flask in an ice bath. Through the condenser, carefully add 200 mL of anhydrous chloroform (or dichloromethane).

    • Prepare a large beaker (e.g., 2 L) containing a vigorously stirred mixture of 500 g of crushed ice and 500 mL of water.

    • Slowly and carefully pour the reaction mixture from the flask into the ice-water mixture with continuous stirring.

    • Transfer the entire mixture to a large separatory funnel. Shake well and allow the layers to separate.

  • Neutralization:

    • Drain the lower organic layer into a beaker containing 200 mL of cold, saturated sodium bicarbonate solution and some ice. Stir this mixture to neutralize the residual acid.

    • Return the mixture to the separatory funnel and complete the neutralization by shaking until gas evolution ceases. Caution: Vent the funnel frequently to release CO₂ pressure.

    • Separate the organic layer promptly. The entire washing and neutralization process should be completed rapidly (e.g., within 15-20 minutes) to minimize hydrolysis of the product.[4]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate for 10-15 minutes.

    • Filter the drying agent and wash it with a small amount of chloroform.

    • Concentrate the filtrate on a rotary evaporator at a bath temperature not exceeding 40°C. Concentrate to a thick syrup.

  • Crystallization and Isolation:

    • To the warm syrup, add 150-200 mL of anhydrous diethyl ether and swirl vigorously. Crystallization should initiate quickly.

    • Stopper the flask and allow it to stand at room temperature for 12 hours or at 4°C to complete crystallization.

    • Collect the crystalline product by vacuum filtration on a Büchner funnel. Wash the crystals with two portions of cold, dry ether.

    • Dry the product under high vacuum in a desiccator over P₂O₅ and NaOH pellets.

Data Summary and Expected Results
ParameterValue
Starting Material25 g N-acetyl-D-galactosamine
Reagent150 mL Acetyl Chloride
Reaction Time16-24 hours
Reaction TemperatureAmbient (approx. 25°C)
Expected Yield 35-45 g (65-85%)
Appearance White crystalline solid
Stability Highly moisture-sensitive. Store under inert gas at low temperature.

Characterization: The structure of the product, 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-α-D-galactopyranosyl chloride, should be confirmed by:

  • ¹H NMR: Look for the characteristic anomeric proton (H-1) signal at δ ≈ 6.2-6.4 ppm with a small coupling constant (J₁,₂ ≈ 3.5-4.0 Hz), confirming the α-anomeric configuration.

  • ¹³C NMR: The anomeric carbon (C-1) signal should appear around δ ≈ 94-96 ppm.

  • Optical Rotation: The product is expected to have a large positive specific rotation in chloroform.

Safety and Handling Precautions

This procedure involves hazardous chemicals that require strict safety protocols. Always perform a thorough risk assessment before beginning.

  • Acetyl Chloride: Highly flammable, volatile, and corrosive.[5] It reacts violently with water and alcohols, releasing toxic and corrosive hydrogen chloride gas.[6][7]

    • Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber or laminate), a flame-retardant lab coat, and chemical splash goggles with a face shield.[7]

    • Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use a dry chemical (Class B) or CO₂ extinguisher. DO NOT use water or foam extinguishers. [6]

    • Spills: Absorb small spills with an inert material like sand or vermiculite and dispose of as hazardous waste.

  • Chloroform/Dichloromethane: Both are volatile and suspected carcinogens. Avoid inhalation and skin contact.

  • Pressure Build-up: The neutralization step with sodium bicarbonate generates significant CO₂ gas. Ensure the separatory funnel is vented frequently and pointed away from yourself and others.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Workflow Visualization and Troubleshooting

Experimental Workflow Diagram

G Fig 2. Overall Experimental Workflow start Dry N-acetyl-D-galactosamine react One-Pot Reaction: Add to Acetyl Chloride Stir 16-24h at RT start->react quench Quench in Ice Water & Extract with CHCl₃ react->quench neutralize Wash with Saturated NaHCO₃ (Vent Frequently!) quench->neutralize dry Dry Organic Layer (Anhydrous MgSO₄) neutralize->dry concentrate Concentrate via Rotary Evaporation dry->concentrate crystallize Induce Crystallization with Anhydrous Ether concentrate->crystallize isolate Filter, Wash & Dry Product Under High Vacuum crystallize->isolate end Store Product Under Inert Atmosphere isolate->end

Caption: Fig 2. Step-by-step workflow for the synthesis of the glycosyl chloride.

Troubleshooting and Field-Proven Insights
  • Problem: The reaction mixture remains a slurry and does not become a clear solution.

    • Cause & Solution: This often indicates that the starting N-acetyl-D-galactosamine was not sufficiently dry or is of poor quality. Ensure the starting material is finely powdered and thoroughly dried under high vacuum before use. Adding a slight excess of acetyl chloride may also help.

  • Problem: Low yield of the final product.

    • Cause & Solution: The most common cause is hydrolysis of the product during the aqueous work-up. The work-up, especially the neutralization step, must be performed quickly and at low temperatures (ice bath). Ensure all solvents used after the work-up (ether for crystallization) are strictly anhydrous.

  • Problem: Product appears as an oil or fails to crystallize.

    • Cause & Solution: Residual solvent or impurities can inhibit crystallization. Ensure the syrup is concentrated thoroughly before adding ether. If it still fails to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal. Purification by rapid silica gel chromatography (using a non-protic eluent system like ethyl acetate/hexanes) may be necessary, but this risks product decomposition on the silica.

  • Expert Tip: The stability of the final glycosyl chloride is limited. For best results in subsequent glycosylation reactions, it is advisable to use the product immediately after preparation or store it in a sealed container under an inert atmosphere (Argon or Nitrogen) at -20°C for short periods.

References

  • Chen, M. Y., & Paton, R. M. (2009). A mild and general method for preparation of α-glycosyl chlorides. Tetrahedron Letters, 50(49), 6873-6876. [Link]

  • Bhat, A. S., & Kulkarni, S. S. (2022). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Molecules, 27(19), 6649. [Link]

  • Isbell, H. S., & Frush, H. L. (1944). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Journal of Research of the National Bureau of Standards, 32(2), 77-94. [Link]

  • ResearchGate. (n.d.). A convenient synthesis of glycosyl chlorides from sugar hemiacetals using triphosgene as the chlorine source. Request PDF. [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards: ACETYL CHLORIDE. [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetyl Chloride. NJ.gov. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Safety Profile of Acetyl Chloride: Handling and Precautions. [Link]

  • Horton, D. (1966). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses, 46, 1. [Link]

  • Rachaman, E. S., & Jeanloz, R. W. (1987). Synthesis of 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-D-galactopyranose and o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. Carbohydrate Research, 167, 131-141. [Link]

  • The Science Snail. (2018). The synthesis of sucralose from sucrose. [Link]

  • Palcic, M. M., et al. (2007). 2-acetamido-2-deoxy-1,3,6-tri-O-acetyl-α-D-glucopyranose as intermediate for N-acetyl-α-D-lactosamine heptaacetate preparation. Arkivoc, 2007(13), 143-153. [Link]

  • Lowary, T. L., et al. (2009). Concise and efficient synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides of diverse aminosugars from 2-acetamido-2-deoxy-beta-D-glucose. The Journal of Organic Chemistry, 74(2), 799-810. [Link]

  • Jeanloz, R. W., & Rachaman, E. S. (1987). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine). Carbohydrate Research, 167, 131-141. [Link]

  • Unirioja.es. (n.d.). Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride. [Link]

  • Lemieux, R. U., & Stick, R. V. (1978). A synthesis of 3-O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl)-D-galactopyranose and 3-O-α-D-Galactopyranosyl-D-galactopyranose. Australian Journal of Chemistry, 31(4), 901-905. [Link]

  • Seeberger, P. H., et al. (2023). Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine. The Journal of Organic Chemistry, 88(10), 6539-6556. [Link]

  • Clutch Prep. (n.d.). Monosaccharides - Acylation Explained. [Link]

Sources

metabolic labeling of cells with peracetylated beta-GalNAc

Application Note: Metabolic Labeling of Cellular Glycans with Peracetylated -GalNAc Derivatives

Part 1: Core Directive & Scientific Rationale

Introduction to Peracetylated GalNAc Labeling

Metabolic labeling utilizes the cell's own biosynthetic machinery to incorporate modified monosaccharides into glycoconjugates. While native N-acetylgalactosamine (GalNAc) is poorly permeable to plasma membranes, peracetylated


-GalNAc (Ac4GalNAc)Ac4GalNAzLeloir pathway

Distinction of Reagents:

  • Ac4GalNAz (N-azidoacetylgalactosamine): The industry standard for detection and enrichment. The azide handle allows for chemoselective ligation (Click Chemistry) to fluorescent probes or affinity tags.

  • Ac4GalNAc (Native/Isotopic): Used for metabolic flux modulation (enhancing O-glycosylation density) or isotopic labeling (

    
    C/
    
    
    N) for quantitative glycoproteomics.
Mechanism of Action: The Salvage Pathway

Understanding the metabolic fate of these precursors is critical for experimental design. Unlike GlcNAc, which feeds directly into the Hexosamine Biosynthetic Pathway (HBP), GalNAc analogs enter the salvage pathway but are subject to epimerization .

Critical Insight - Epimerization: The enzyme GALE (UDP-galactose-4-epimerase) interconverts UDP-GalNAz and UDP-GlcNAz.[1] Consequently, feeding cells Ac4GalNAz will label both Mucin-type O-glycans (GalNAc-driven) and intracellular O-GlcNAc proteins (GlcNAc-driven).

GalNAc_Salvage_PathwayAc4GalNAzAc4GalNAz(Extracellular)Ac4GalNAz_CytoAc4GalNAz(Cytosol)Ac4GalNAz->Ac4GalNAz_CytoPassive DiffusionGalNAzGalNAz(Deacetylated)Ac4GalNAz_Cyto->GalNAzEsterasesGalNAz_1PGalNAz-1-PGalNAz->GalNAz_1PGALK2(Kinase)UDP_GalNAzUDP-GalNAz(Donor)GalNAz_1P->UDP_GalNAzAGX1(Pyrophosphorylase)UDP_GlcNAzUDP-GlcNAz(Epimer)UDP_GalNAz->UDP_GlcNAzGALE(Epimerase)MucinMucin O-Glycans(Golgi)UDP_GalNAz->MucinGalNAc-TsOGlcNAcO-GlcNAc Proteins(Nu/Cyto)UDP_GlcNAz->OGlcNAcOGT

Figure 1: The Metabolic Salvage Pathway of Ac4GalNAz.[2] Note the critical GALE-mediated epimerization step that distributes the label to both GalNAc and GlcNAc pools.

Part 2: Experimental Protocol (Ac4GalNAz Labeling)

Reagents & Stock Preparation
  • Ac4GalNAz Stock (100 mM): Dissolve 50 mg of Ac4GalNAz (MW ~430 g/mol ) in anhydrous DMSO. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent acetyl migration.

  • Labeling Media: DMEM/RPMI supplemented with 10% FBS. Note: Low-glucose media is NOT required for GalNAc labeling, unlike GlcNAc labeling.

  • Click Reagents:

    • CuAAC (Lysates): CuSO4 (50 mM), THPTA Ligand (100 mM), Sodium Ascorbate (100 mM), Azide-Fluorophore/Biotin.

    • SPAAC (Live Cell): DBCO-Fluorophore (e.g., DBCO-Cy5) or BCN-probes.

Step-by-Step Workflow
Phase A: Metabolic Incorporation
  • Seeding: Seed cells (e.g., HeLa, HEK293, Jurkat) to reach 60-70% confluency at the start of treatment.

  • Treatment: Dilute the 100 mM Ac4GalNAz stock into warm culture media to a final concentration of 25–50 µM .

    • Expert Insight: Do not exceed 50 µM for >24h. High concentrations of peracetylated sugars can deplete cytosolic acetyl-CoA and induce ER stress.

  • Incubation: Incubate cells for 24–48 hours at 37°C / 5% CO2.

    • Control: Always include a DMSO-only vehicle control and, if possible, a competition control (Ac4GalNAz + 10x excess native GalNAc).

Phase B: Click Chemistry (Copper-Catalyzed - Lysate)

Use this for Western Blotting or Proteomics.

  • Harvest: Wash cells 2x with cold PBS. Lyse in RIPA buffer containing Protease Inhibitors.

  • Clarify: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

  • Quantify: Normalize protein concentration to 2 mg/mL (BCA Assay).

  • Reaction Setup: In a 1.5 mL tube, combine in order:

    • Lysate (50 µL, 100 µg protein)

    • Alkyne-Tag (e.g., Biotin-Alkyne, 100 µM final)

    • Premix Catalyst: Mix CuSO4 (1 mM final) + THPTA (2 mM final). Add to lysate.

    • Sodium Ascorbate (5 mM final). Add last to initiate.

  • Incubation: Rotate for 1 hour at Room Temperature (RT).

  • Termination: Add 5x SDS Loading Buffer (reducing) and boil for 5 min. Proceed to SDS-PAGE.

Phase C: Click Chemistry (Copper-Free - Live Cell Imaging)

Use this for Flow Cytometry or Confocal Microscopy.

  • Wash: Wash cells 3x with warm media to remove unincorporated sugar.

  • Labeling: Incubate cells with 50 µM DBCO-Fluorophore in media for 30–60 minutes at 37°C.

    • Expert Insight: DBCO reacts with free thiols (cysteine) non-specifically. Minimize background by keeping reaction time <1 hour and using lower concentrations (10-20 µM) if signal is sufficient.

  • Fixation: Wash 3x with PBS.[3] Fix with 4% Paraformaldehyde (15 min, RT).

  • Imaging: Counterstain nuclei (DAPI) and image.

Part 3: Data Presentation & Validation

Expected Results & Troubleshooting

The following table summarizes typical outcomes and diagnostic steps for common issues.

ParameterObservationCause / Solution
Labeling Efficiency Weak SignalLow Salvage Flux: Some cell lines (e.g., specific lymphocytes) have low GalK2 activity. Increase time to 72h or concentration to 50 µM.
Specificity Nuclear StainingEpimerization: GalNAz converts to UDP-GlcNAz, labeling nuclear O-GlcNAc. Validation: Use GALE-knockout cells or treat with OGT inhibitor (OSMI-1) to confirm.
Background High Non-Specific SignalS-Glycosylation: Peracetylated sugars can non-enzymatically react with cysteines.[4][5] Solution: Perform mild alkaline hydrolysis (beta-elimination) or use lower Ac4GalNAz concentrations.
Toxicity Cell Detachment / DeathAcetylation Stress: Intracellular acetate accumulation acidifies cytosol. Solution: Reduce concentration to 10 µM or switch to alkynyl-sugars (Ac4GalNAlk) which are often less toxic.
Workflow Diagram

Workflowcluster_DetectionDetection StrategyStartCell Seeding(60% Confluency)TreatMetabolic LabelingAdd 50 µM Ac4GalNAz(24-48 Hours)Start->TreatWashWash & Harvest(Remove Excess Sugar)Treat->WashLysateLysate Prep(RIPA Buffer)Wash->LysateProteomicsLiveLive Cell Labeling(SPAAC with DBCO-Dye)Wash->LiveImagingCuAACCuAAC Reaction(CuSO4 + THPTA + Biotin-Alkyne)Lysate->CuAACAnalysisAnalysis(Western Blot / Flow Cytometry)CuAAC->AnalysisLive->Analysis

Figure 2: Experimental Workflow for Ac4GalNAz Metabolic Labeling.

Part 4: References

  • Design of an O-GalNAc-specific metabolic labeling reagent. Schumann, B., Malaker, S. A., Wisnovsky, S. P., et al. (2020).[1][6][7] Proceedings of the National Academy of Sciences (PNAS). [Link] Significance: Describes the "Bump-and-Hole" strategy to overcome GALE epimerization and achieve specific O-GalNAc labeling.

  • Metabolic chemical reporters of glycans exhibit cell-type selective metabolism and glycoprotein labeling. Besanceney-Webler, C., Jiang, H., Zheng, T., et al. (2011). Bioorganic & Medicinal Chemistry. [Link] Significance: Compares Ac4GalNAz vs Ac4GlcNAz incorporation and interconversion rates.[8]

  • Fluorinated per-acetylated GalNAc metabolically alters glycan structures on leukocyte PSGL-1. Stolfa, G., Sarkar, A. K., & Neelamegham, S.[9] (2016).[10] Journal of Leukocyte Biology. [Link] Significance: Demonstrates the use of peracetylated GalNAc analogs for metabolic modulation/inhibition rather than just labeling.

Troubleshooting & Optimization

preventing anomerization of beta-GalNAc during deprotection

Technical Support Center: -GalNAc Integrity Assurance

Current Status: Operational Subject: Preventing Anomerization & Degradation of

Ticket Priority:
Diagnostic: The Mechanism of Failure

Before adjusting your protocol, you must identify why your

The Core Threat: The Oxazolinium Intermediate

The primary driver of

C2-acetamido groupoxazolinium ion

When this ring opens, it preferentially accepts nucleophiles from the


Figure 1: The Oxazolinium Pathway. The C2-acetamido group acts as an internal nucleophile under acidic conditions, facilitating the flip from


Scenario A: Solid Phase Peptide Synthesis (SPPS)

Context: You are cleaving a GalNAc-containing peptide (e.g., Tn antigen analogs) from resin using TFA. The Risk: High. The high acidity of TFA promotes oxazolinium formation.

Troubleshooting Protocol: The "Cold Trap" Cleavage

Standard "Reagent K" or 95% TFA cocktails are often too harsh for

ParameterStandard Protocol (RISKY)Optimized Protocol (SAFE)
Temperature Room Temperature (

C)
Ice Bath (

C)
Time 2–4 Hours30–60 Minutes (Max)
Scavengers TIS / WaterThioanisole / EDT
Acid Strength 95% TFA80–90% TFA (Dilute w/ DCM)

Step-by-Step Optimization:

  • Pre-chill your cleavage cocktail (TFA/Thioanisole/Water/Phenol 90:5:2.5:2.5) to

    
    C.
    
  • Add Thioanisole: This is critical. Thioanisole suppresses the carbocation activity that stabilizes the oxazolinium intermediate [1].

  • Short Duration: Cleave for 30–60 minutes at

    
    C.
    
  • Immediate Quench: Do not let the filtrate sit. Precipitate immediately into cold diethyl ether.

  • pH Neutralization: During HPLC purification, keep buffers neutral (pH 6–7). Avoid leaving the glycopeptide in acidic HPLC eluent (0.1% TFA) for extended periods; lyophilize immediately.

Scenario B: Oligonucleotide Conjugates (GalNAc-siRNA)

Context: You are deprotecting O-acetyl groups from the GalNAc ligand and cleaving the oligo from CPG support. The Risk: Moderate (Degradation). While base (Ammonia) rarely causes anomerization (C1 flip), it causes


-eliminationepimerization
The "AMA" Dilemma

Standard oligonucleotide deprotection uses AMA (1:1 Ammonium hydroxide / 40% Methylamine) at

too aggressive
Protocol: The "UltraMild" Workflow

Switch to conditions that preserve the O-glycosidic integrity while removing acetyl groups.

Recommended Reagents:

  • Deprotection: Ammonium Hydroxide / Ethanol (3:1).

  • Monomer Requirement: You must use Ac-dC (Acetyl-dC) phosphoramidites during synthesis. This allows deprotection at lower temperatures.[1]

Step-by-Step Workflow:

  • Synthesis Check: Ensure your DNA/RNA synthesis used "UltraMild" phosphoramidites (Pac-dA, Ac-dC, iPr-Pac-dG).

  • Reagent Prep: Mix concentrated Ammonium Hydroxide (

    
    ) and Ethanol (absolute) in a 3:1 ratio.
    
  • Incubation:

    • Option A (Safest): Room Temperature for 12–16 hours.

    • Option B (Faster):

      
      C for 1–4 hours (Monitor by LC-MS).
      
    • Strictly Avoid: Temperatures

      
      C or Methylamine (AMA) if your linker contains esters or succinates.
      
  • Desalting: Use size-exclusion (Nap-10/25) or precipitation immediately. Avoid prolonged exposure to high pH.

FAQ: Troubleshooting Specific Failures

Q: I see a "doublet" in my NMR at the anomeric region. Is this anomerization? A: Likely, yes.


~8.0 Hz


Q: My GalNAc-siRNA yield is low, and I see a "minus-sugar" mass peak. What happened? A: This is not anomerization; this is deglycosylation or linker hydrolysis .

  • Cause: Your deprotection heat was too high (

    
    C) or the pH was too high (AMA).
    
  • Fix: Switch to the Ammonium Hydroxide/Ethanol protocol described in Module 3.

Q: Can I use Zemplén conditions (NaOMe/MeOH) for GalNAc? A: Yes, but with extreme caution. Zemplén is excellent for removing O-acetyl groups without disturbing the

anhydrous

Decision Logic for Deprotection

Use this logic flow to select the correct protocol for your specific conjugate.

Figure 2: Protocol Selection Matrix. Select your deprotection strategy based on the linker chemistry to avoid specific failure modes.

References
  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. Link

  • Glen Research. (2023). Deprotection of Oligonucleotides: UltraMild and UltraFast Protocols. Glen Research Technical Guide. Link

  • Manoharan, M. (2004). RNA interference and chemically modified siRNAs. Current Opinion in Chemical Biology. Link

  • Kudryashova, E. V., et al. (2017). Cleavage of Peptide-Oligonucleotide Conjugates: Preventing Side Reactions. Methods in Molecular Biology. Link

troubleshooting low yields in GalNAc beta-glycoside synthesis

Technical Support Center: GalNAc -Glycoside Synthesis & Conjugation

Status: Operational | Ticket Priority: High (ASGPR Ligand Synthesis) Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary: The "GalNAc Gap"

In drug delivery, particularly for siRNA/ASO therapeutics, the trivalent GalNAc ligand is the industry standard for targeting hepatocytes via the Asialoglycoprotein Receptor (ASGPR).[1][][3] However, synthesizing the

"Oxazoline Trap"

This guide troubleshoots the three most common failure modes:

  • Reaction Stalling/Low Conversion: The stable oxazoline intermediate.

  • Poor Stereoselectivity:

    
    -anomer contamination.
    
  • Conjugation Failure: Inefficient loading onto oligonucleotide backbones.

🔧 Troubleshooting Category 1: The "Oxazoline Trap" (Low Yields)

User Report: "I am using a peracetylated GalNAc donor with a Lewis Acid promoter. The starting material is consumed, but I isolate a byproduct instead of my glycoside, or the yield is <30%."

The Root Cause: Neighboring Group Participation (NGP) Gone Wrong

The natural C2-N-acetyl group is a "participating group." Upon activation of the anomeric leaving group (LG), the carbonyl oxygen of the C2-amide attacks the anomeric center (C1), forming a stable 1,2-methyl-oxazoline intermediate. Unlike the acyloxonium ion formed by O-esters (which readily opens to form

The Solution Protocol

You must destabilize the intermediate or bypass the acetamido group entirely during glycosylation.

Strategy A: The "Azide Bypass" (Recommended for Scale-up)

Do not use N-acetyl donors for difficult couplings. Use a 2-azido-2-deoxy-galactose donor. The azide is non-participating, preventing oxazoline formation.

  • Step 1: Perform glycosylation using a 2-azido donor (often a thioglycoside or trichloroacetimidate).

  • Step 2: Reduce the azide to an amine (Staudinger reduction or hydrogenation).

  • Step 3: Acetylate the amine to regenerate the native GalNAc structure.

Strategy B: The "Phthalimido" Route

Replace the C2-acetamido with a C2-phthalimido (Phth) group.

  • Mechanism: The Phth group participates to form a less stable intermediate that blocks the

    
    -face, forcing 
    
    
    -attack, but does not form a "dead-end" oxazoline.
  • Trade-off: Deprotection requires hydrazine or ethylenediamine, which may be incompatible with other esters.

Strategy C: Rare Earth Metal Catalysis (Direct Synthesis)

If you must use a 2-acetamido donor, switch your promoter.

  • Protocol: Use Sc(OTf)

    
      (Scandium Triflate) in 1,2-dichloroethane at elevated temperatures (80-90°C).
    
  • Why: Sc(OTf)

    
     promotes the equilibrium between the oxazoline and the reactive oxocarbenium ion, pushing the reaction toward the thermodynamic 
    
    
    -product.

Data Comparison: Donor Efficiency

Donor C2-SubstituentIntermediate FormedReactivity

-Selectivity
Risk Profile
-NHAc (Acetamido) Stable OxazolineLowHigh (if it reacts)High (Stalled reaction)
-N

(Azide)
Oxocarbenium IonHighLow (Requires solvent control)Med (Anomeric mixtures)
-NPhth (Phthalimido) Acyloxonium-likeHighVery HighLow (Deprotection harshness)
-NTroc OxaziniumMediumHighLow (Mild Zn reduction)

🔧 Troubleshooting Category 2: Stereocontrol (Alpha vs. Beta)

User Report: "I switched to a 2-azido donor to improve yields, but now I have a 1:1 mixture of



The Root Cause: Lack of Anchimeric Assistance

Without a participating group at C2 (like in the Azide strategy), the stereochemistry is driven by the Anomeric Effect (favoring

The Solution Protocol

Force

Nitrile Solvent Effect
  • Solvent: Run the glycosylation in Acetonitrile (MeCN) or Propionitrile at -40°C.

    • Mechanism:[][3][4][5][6][7] The nitrile nitrogen forms an

      
      -nitrilium ion intermediate, blocking the 
      
      
      -face. The acceptor must attack from the top (
      
      
      -face) via an S
      
      
      2-like displacement.
  • Temperature: Lower temperatures favor the kinetic control provided by the nitrilium intermediate.

🔧 Troubleshooting Category 3: Oligonucleotide Conjugation Issues

User Report: "I synthesized the trivalent GalNAc ligand successfully, but coupling it to the 5'-end of my siRNA on solid support failed."

The Root Cause: Steric Occlusion

Trivalent GalNAc clusters are bulky. Coupling them to a solid-phase oligonucleotide (CPG resin) often fails because the pore size of the glass support restricts diffusion of the large ligand.

The Solution Protocol
  • Solution-Phase Conjugation (Post-Synthetic):

    • Synthesize the oligonucleotide with a 5'-hexylamino linker.

    • Cleave and purify the oligo.[8][9]

    • React with an Activated Ester (PFP or NHS) of the GalNAc cluster in solution (DMSO/Borate buffer).

    • Yield: Typically >85% conversion due to better freedom of motion.

  • Click Chemistry (CuAAC):

    • Use a 5'-alkyne oligo and an Azide-GalNAc cluster. This reaction is less sensitive to steric hindrance than amide coupling.

📊 Visualizing the Mechanism: The "Oxazoline Fork"

The diagram below illustrates why standard conditions fail and how specific interventions rescue the yield.

GalNAc_Mechanismcluster_bypassThe Bypass StrategyStartGalNAc Donor(C2-NHAc)ActivationActivation (TMSOTf)Start->ActivationOxazolineStable Oxazoline(Dead End)Activation->Oxazoline Fast (Kinetic Trap)OxocarbeniumOxocarbenium Ion(Reactive Species)Activation->Oxocarbenium SlowOxazoline->Oxocarbenium Requires Heat orSc(OTf)3ProductBeta-Glycoside(Target)Oxocarbenium->Product + AcceptorAzideStart2-Azido DonorAzidePathDirect Beta-Attack(in MeCN)AzideStart->AzidePathAzidePath->Product

Caption: The "Oxazoline Trap" (Red) sequesters the donor. Using Sc(OTf)

🧪 Standard Operating Procedure (SOP): -Selective GalNAc Coupling

Objective: Synthesis of a GalNAc-linker intermediate for ASGPR ligands.

  • Preparation:

    • Donor: 3,4,6-tri-O-acetyl-2-azido-2-deoxy-

      
      -D-galactopyranosyl trichloroacetimidate.
      
    • Acceptor: Linker alcohol (e.g., Amino-C6-OH with N-Fmoc).

    • Solvent: Anhydrous Acetonitrile (MeCN).

    • Promoter: TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Execution:

    • Dissolve Donor (1.2 eq) and Acceptor (1.0 eq) in MeCN. Add 4Å molecular sieves. Stir for 30 min to dry.

    • Cool to -40°C .

    • Add TMSOTf (0.1 eq) dropwise.

    • Stir at -40°C for 1 hour, then slowly warm to 0°C.

  • Workup:

    • Quench with Et

      
      N. Filter sieves. Concentrate.
      
    • Checkpoint: NMR should show

      
       Hz (Indicative of 
      
      
      -anomer).
  • Post-Modification:

    • Reduce Azide (Zn/Acetic Acid or H

      
      /Pd).
      
    • Acetylate amine (Ac

      
      O/Pyridine) to install the ASGPR-binding acetamido group.
      

📚 References

  • Selective synthesis of

    
    - and 
    
    
    -glycosides of N-acetyl galactosamine using rare earth metal triflates.
    Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Validates the use of Sc(OTf)
    
    
    to overcome the oxazoline trap in direct GalNAc synthesis.
  • Efficient and Regioselective Synthesis of

    
    -GalNAc/GlcNAc-Lactose. 
    Source: National Institutes of Health (NIH) / PubMed
    URL:[Link]
    Relevance: Discusses enzymatic alternatives and the difficulty of chemical synthesis due to protecting group manipulation.
    
  • Chemical Biology of O-GlcNAc Glycosylation (Mechanism of Oxazoline). Source: Royal Society of Chemistry URL:[Link] Relevance:[1][][4][6][7][10][11] Provides the mechanistic grounding for the "substrate-assisted" oxazoline formation which causes low yields in chemical synthesis.

  • Efficient Synthesis and Biological Evaluation of 5′-GalNAc Conjugated Antisense Oligonucleotides. Source: ACS Publications (Bioconjugate Chemistry) URL:[12][13][Link] Relevance:[11][12] Establishes the solution-phase conjugation protocol to solve steric hindrance issues on solid support.

  • Ligands of the asialoglycoprotein receptor for targeted gene delivery. Source: PubMed URL:[Link] Relevance: Foundational text on the structure-activity relationship of GalNAc clusters and the requirement for

    
    -linkages.
    

Technical Support Center: Optimizing Solubility of Hydrophobic GalNAc Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: GALNAC-SOL-001

Executive Summary

The solubility of N-acetylgalactosamine (GalNAc) derivatives presents a "Hydrophobicity Paradox" that frequently stalls therapeutic development. While the final GalNAc sugar is hydrophilic, the protected precursors (acetylated) and the linkers used for conjugation are often highly hydrophobic. This guide addresses the critical transition phases—synthesis, deprotection, and reconstitution—where solubility issues cause aggregation, low yields, or "crashing out."

Part 1: The Solubility Decision Matrix

Before modifying your protocol, diagnose the solubility bottleneck using the physicochemical state of your molecule.

GalNAc_Solubility_Decision_Tree Start Identify Solubility Issue State_Check What is the state of the GalNAc ligand? Start->State_Check Protected Protected (Acetylated) Hydrophobic State_Check->Protected Acetyl groups present Deprotected Deprotected (Hydroxyls free) Hydrophilic State_Check->Deprotected Acetyl groups removed Solvent_Choice Solvent Mismatch? Use DCM, DMF, or DMSO. Protected->Solvent_Choice Agg_Coupling Aggregation during Coupling? Protected->Agg_Coupling Crash_Deprot Precipitation during Deprotection? Deprotected->Crash_Deprot Recon_Issue Final Product Won't Dissolve? Deprotected->Recon_Issue Action_CoSolvent Action: Add 10-20% DMSO to coupling buffer. Agg_Coupling->Action_CoSolvent Action_Linker Root Cause: Linker Hydrophobicity. Switch to TEG/PEG spacers. Crash_Deprot->Action_Linker Action_Anneal Protocol: 'Wetting' + Heat. Use 5% ACN spike + 65°C anneal. Recon_Issue->Action_Anneal

Figure 1: Decision tree for diagnosing solubility failures based on the protection status of the GalNAc cluster.

Part 2: Troubleshooting Synthesis & Conjugation

Issue 1: The "Gummy Precipitate" During Coupling

Context: You are coupling a hydrophobic GalNAc-NHS ester (or PFP ester) to an amino-modified oligonucleotide. The reaction mixture turns cloudy or forms a gummy precipitate.

Root Cause: The oligonucleotide is highly polar (polyanionic), while the protected GalNAc cluster is lipophilic. In standard aqueous buffers (e.g., Sodium Borate pH 8.5), the GalNAc reagent crashes out before reacting.

Corrective Protocol:

  • The "Organic Spike" Method:

    • Dissolve the GalNAc-NHS ester in anhydrous DMSO or DMF at a high concentration (e.g., 50–100 mg/mL).

    • Dissolve the oligonucleotide in the aqueous buffer (0.1 M NaHCO₃/Na₂CO₃, pH 8.5).

    • Crucial Step: Slowly add the organic GalNAc solution to the aqueous oligo solution while vortexing. Ensure the final organic solvent content is 30–50% (v/v) . This maintains solubility for both species [1].

  • Solvent Selection (DMSO vs. DMF):

    • Use DMSO if you require higher hapten loading or if your cluster is extremely hydrophobic. DMSO has a higher dipole moment (3.96D) than DMF (3.82D), often maintaining better solubility for "borderline" conjugates [2].[1]

    • Use DMF if downstream workup requires rapid evaporation, as DMSO is difficult to remove without lyophilization.

Issue 2: Post-Synthesis Deprotection "Crash"

Context: After solid-phase synthesis, you treat the GalNAc-oligonucleotide with ammonia/methylamine (AMA) to remove protecting groups. A white precipitate forms that cannot be redissolved.

Root Cause: Rapid removal of acetyl groups exposes the hydroxyls (hydrophilic), but if the linker (e.g., alkyl chain >C6) or the scaffold is too hydrophobic, the molecule becomes amphiphilic and forms micelle-like aggregates that mimic precipitation.

Corrective Protocol:

  • The "Step-Down" Dilution: Do not evaporate the deprotection mixture to dryness immediately. Dilute with 50% Acetonitrile/Water before evaporation to prevent aggregation during the concentration phase.

  • Structural Fix: If this persists, your linker is too hydrophobic. Switch from alkyl linkers to Triethylene Glycol (TEG) spacers. TEG maintains the necessary spacing for ASGPR binding but significantly improves aqueous solubility [3].

Part 3: Purification & Analysis

Issue 3: Broad/Tailing Peaks on HPLC

Context: The GalNAc conjugate elutes as a broad smear on RP-HPLC, making purity assessment impossible.

Root Cause: Secondary hydrophobic interactions between the GalNAc cluster and the C18 stationary phase.

Optimization Table: Mobile Phase Adjustments

ParameterStandard ConditionOptimized for GalNAcWhy?
Buffer pH pH 7.0 (TEAA)pH 8.5 – 10 (TEAB or NH₄HCO₃)High pH deprotonates residual silanols and keeps the oligo fully extended, reducing hydrophobic tailing [4].
Column Temp 25°C50°C – 60°C Higher temperature disrupts hydrophobic aggregates and improves mass transfer kinetics.
Additive NonePhenylboronic Acid (PBA) PBA reversibly binds to the cis-diols of GalNAc, temporarily increasing hydrophobicity to shift the conjugate away from impurities [5].

Part 4: Reconstitution of Lyophilized Conjugates

User Complaint: "I lyophilized my pure GalNAc-siRNA, but now it won't dissolve in water/PBS. It sits as a pellet."

The "Wetting" Protocol: Lyophilization can drive the hydrophobic domains of the GalNAc cluster to the surface of the pellet. Water cannot penetrate this "waxy" shell.

  • Step 1 (Wetting): Add a minimal volume of Acetonitrile or DMSO (e.g., 2-5% of the final target volume) directly to the pellet. Let it sit for 1-2 minutes. This "wets" the hydrophobic domains.

  • Step 2 (Solubilization): Add water/buffer to the target volume.

  • Step 3 (Annealing): Heat the solution to 65°C for 5-10 minutes , then slow cool to room temperature. This provides the activation energy to break intermolecular aggregates and allows the molecule to fold into its soluble conformation [6].

Part 5: Advanced Structural Optimization

If process changes fail, the molecule itself requires redesign.

GalNAc_Design_Optimization Base_Design Standard Design (Alkyl Linker) Issue High Hydrophobicity Poor Solubility Base_Design->Issue Opt_1 Modification 1: TEG Spacers Issue->Opt_1 Replace C6-C12 chains Opt_2 Modification 2: Zwitterionic Linkers Issue->Opt_2 Add charge balance Opt_3 Modification 3: ESC Chemistry Issue->Opt_3 2'-F / 2'-OMe Pattern Result Result: Soluble, Bioactive Conjugate Opt_1->Result Opt_2->Result Opt_3->Result

Figure 2: Structural modifications to permanently resolve solubility issues.

  • TEG Spacers: Replace hydrophobic alkyl chains with polyethylene glycol units (e.g., Triethylene glycol). This is the industry standard for improving the "druggability" of GalNAc clusters [3].

  • ESC (Enhanced Stabilization Chemistry): While primarily for nuclease resistance, the alternating 2'-F and 2'-OMe pattern used in ESC designs can alter the overall hydration shell of the siRNA, potentially aiding solubility compared to fully hydrophobic modifications [7].

References

  • Oreate AI. (2026). "DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents." Oreate AI Blog.

  • Yamamoto, T., et al. (2018). "Novel Cluster and Monomer-Based GalNAc Structures Induce Effective Uptake of siRNAs in Vitro and in Vivo." Bioconjugate Chemistry.

  • Waters Corporation. "Purifying Oligonucleotides: Mobile Phase Options." Waters.com.

  • Gabriel, C. G., et al. (2022). "Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids." Organic Process Research & Development.

  • Glen Research. "Technical Brief: Procedure for the synthesis and deprotection of Synthetic RNA." Glen Report 19.22.

  • Foster, D. J., et al. (2018). "Advanced siRNA Designs Further Improve In Vivo Performance of GalNAc-siRNA Conjugates." Molecular Therapy.

Sources

Technical Support Center: Separating Acetylated GalNAc Anomers by Flash Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of acetylated N-acetylgalactosamine (GalNAc) anomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of purifying these critical carbohydrate building blocks. Here, we move beyond basic protocols to provide in-depth, field-proven insights into the principles, practices, and troubleshooting of this common yet often challenging separation.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions that frequently arise when planning and executing the flash chromatography of acetylated GalNAc anomers.

Q1: Why is flash chromatography a suitable method for separating acetylated GalNAc anomers?

Flash chromatography is an ideal technique for this separation due to the significant change in polarity upon acetylation of GalNAc. The native sugar is highly polar and not amenable to silica gel chromatography. However, per-acetylation masks the polar hydroxyl groups, rendering the molecule significantly less polar and soluble in common organic solvents used in normal-phase chromatography.[1] This allows for effective separation on a silica gel stationary phase.

Q2: What is the underlying principle of separating the α and β anomers on silica gel?

The separation of α and β anomers of acetylated GalNAc is primarily based on subtle differences in their polarity and steric interactions with the silica gel surface. The anomeric effect plays a significant role here. In the α-anomer, the anomeric acetyl group is in an axial orientation, while in the β-anomer, it is equatorial. This difference in stereochemistry can lead to a difference in the overall dipole moment of the molecule and how it interacts with the hydroxyl groups on the silica gel surface. Generally, the anomer that can interact more strongly with the silica gel will be retained longer and elute later.

Q3: What is the expected elution order of the α and β anomers of peracetylated GalNAc from a silica gel column?

While the elution order should always be confirmed experimentally, it is generally observed that the α-anomer of peracetylated GalNAc is less polar and therefore elutes before the β-anomer in normal-phase chromatography on silica gel.[2] This is often attributed to the "anomeric effect," where the axial orientation of the anomeric acetyl group in the α-isomer makes it less accessible for hydrogen bonding with the silica gel compared to the equatorial orientation in the β-isomer.

Q4: Can the anomers interconvert (anomerize) during chromatography?

Yes, on-column anomerization is a potential issue, especially if the silica gel is acidic or if there are traces of acid or base in the solvent system.[3][4] This can lead to peak broadening, tailing, or even the appearance of a plateau between the two anomeric peaks.[5] It is crucial to use high-purity solvents and, if necessary, to neutralize the silica gel or add a small amount of a neutralizer like triethylamine to the eluent.

Q5: How can I monitor the separation?

Since acetylated sugars do not have a strong UV chromophore, UV detection is generally not effective. The most common methods for monitoring fractions are:

  • Thin-Layer Chromatography (TLC): Fractions are spotted on a TLC plate, which is then developed and visualized using a stain that reacts with carbohydrates, such as a p-anisaldehyde or potassium permanganate solution, followed by heating.[3][6]

  • Evaporative Light Scattering Detector (ELSD): If your flash chromatography system is equipped with an ELSD, it can be a valuable tool for real-time detection of non-chromophoric compounds like acetylated sugars.[1]

Troubleshooting Guide

Encountering issues during flash chromatography is common. This guide provides a systematic approach to diagnosing and resolving problems specific to the separation of acetylated GalNAc anomers.

Problem Potential Causes Solutions & Recommendations
Poor or No Separation of Anomers 1. Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution. 2. Column Overload: Too much sample has been loaded onto the column. 3. Poor Column Packing: An improperly packed column will lead to band broadening and poor resolution.1. Optimize the Solvent System: Systematically screen solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a moderately polar solvent (e.g., ethyl acetate or diethyl ether). A shallow gradient elution can often improve separation. 2. Reduce Sample Load: As a rule of thumb, the sample load should be 1-5% of the silica gel weight. 3. Repack the Column: Ensure the silica gel is packed uniformly without any cracks or channels.
Co-elution of Anomers 1. Solvent System Lacks Selectivity: The chosen solvents may not provide sufficient differentiation between the anomers. 2. On-Column Anomerization: Interconversion of the anomers on the column will lead to overlapping peaks.[3][5]1. Try Different Solvent Combinations: Experiment with different solvent families. For example, if a hexane/ethyl acetate system fails, try a toluene/diethyl ether or a dichloromethane/acetone system. 2. Neutralize the System: Add 0.1-1% triethylamine to the eluent to suppress acid-catalyzed anomerization.[4] You can also pre-treat the silica gel with a triethylamine-containing solvent.
Product Tailing 1. Acidic Silica Gel: Interactions between the acetylated sugar and acidic sites on the silica can cause tailing. 2. Sample Overload: Exceeding the column's capacity can lead to tailing peaks.1. Use Neutralized Silica or Add a Modifier: Employ silica gel that has been deactivated with a base, or add a small amount of a modifier like triethylamine or pyridine to the eluent. 2. Decrease the Amount of Sample Loaded: Refer to the guidelines for column loading.
Product Does Not Elute 1. Solvent Polarity is Too Low: The eluent is not strong enough to move the compound down the column. 2. Compound Decomposition on Silica: The acetylated GalNAc may be degrading on the acidic silica gel.[4]1. Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. 2. Test for Stability: Spot the compound on a TLC plate and let it sit for a few hours before eluting to check for degradation. If decomposition is observed, use deactivated silica gel or a different stationary phase like alumina.
Irreproducible Results 1. Inconsistent Solvent Preparation: Small variations in the solvent mixture can significantly affect retention times. 2. Variable Activity of Silica Gel: Different batches of silica gel can have different activities. 3. Temperature Fluctuations: Chromatography can be sensitive to changes in ambient temperature.1. Precise Solvent Preparation: Always use freshly prepared solvents and measure volumes accurately. 2. Standardize Silica Gel: If possible, use silica gel from the same manufacturer and lot number for a series of experiments. 3. Control Temperature: For highly sensitive separations, consider performing the chromatography in a temperature-controlled environment.

Experimental Protocol: Flash Chromatography of Peracetylated GalNAc

This protocol provides a general workflow for the separation of α and β anomers of peracetylated N-acetylgalactosamine. It is essential to optimize the solvent system for your specific mixture and scale.

1. Materials and Reagents:

  • Crude mixture of peracetylated GalNAc anomers

  • Silica gel (230-400 mesh)

  • Flash chromatography column and system

  • Solvents: Hexane (or Toluene), Ethyl Acetate (or Diethyl Ether), Dichloromethane, Acetone (all HPLC grade)

  • Triethylamine (optional)

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

  • Heat gun

2. Procedure:

  • Step 1: TLC Analysis and Solvent System Optimization

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to find one that gives good separation between the two anomeric spots. Aim for Rf values between 0.2 and 0.5 for the two spots, with a clear separation (ΔRf > 0.1).

    • Suggested Starting Solvent Systems:

      • Hexane:Ethyl Acetate (e.g., 2:1, 1:1, 1:2)

      • Toluene:Diethyl Ether (e.g., 3:1, 2:1, 1:1)

      • Dichloromethane:Acetone (e.g., 9:1, 8:2)

  • Step 2: Column Packing

    • Select an appropriate size flash column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pack the column with the slurry, ensuring a uniform and well-compacted bed.

    • Equilibrate the column by passing several column volumes of the initial eluent through it.

  • Step 3: Sample Loading

    • Dissolve the crude mixture in a minimal amount of the appropriate solvent (ideally the chromatography eluent or a less polar solvent).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Step 4: Elution and Fraction Collection

    • Begin elution with the optimized solvent system.

    • If using a gradient, gradually increase the polarity of the eluent. A shallow gradient is often more effective for separating closely related isomers.

    • Collect fractions of an appropriate size (typically 1-2% of the column volume).

    • Monitor the elution profile using TLC analysis of the collected fractions.

  • Step 5: Analysis and Characterization

    • Combine the fractions containing the pure α-anomer and the pure β-anomer separately.

    • Evaporate the solvent under reduced pressure.

    • Confirm the identity and purity of each anomer using ¹H NMR spectroscopy. The anomeric proton (H-1) is a key diagnostic signal. For the α-anomer, expect a doublet with a smaller coupling constant (J ≈ 3-4 Hz), while the β-anomer will show a doublet with a larger coupling constant (J ≈ 8-9 Hz).[7]

Visualizing the Workflow

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep1 TLC Optimization of Solvent System prep2 Column Packing prep1->prep2 prep3 Sample Loading (Wet or Dry) prep2->prep3 exec1 Elution (Isocratic or Gradient) prep3->exec1 exec2 Fraction Collection exec1->exec2 exec3 TLC Monitoring of Fractions exec2->exec3 ana1 Combine Pure Fractions exec3->ana1 ana2 Solvent Evaporation ana1->ana2 ana3 NMR Characterization of Anomers ana2->ana3

Caption: Workflow for the flash chromatography separation of acetylated GalNAc anomers.

Key Mechanistic Considerations

anomer_separation_mechanism cluster_anomers Acetylated GalNAc Anomers silica Silica Gel Surface (-Si-OH) alpha α-Anomer Axial AcO Less Polar alpha->silica Weaker Interaction (Elutes First) beta β-Anomer Equatorial AcO More Polar beta->silica Stronger Interaction (Elutes Later)

Caption: Mechanism of anomer separation on a silica gel surface.

References

  • Silica-Based Stationary Phase with Surface Bound N-Acetyl- Glucosamine for Hydrophilic Interaction Liquid Chromatography. MDPI.[Link]

  • SUPPLEMENTARY MATERIAL - Figshare. Figshare.[Link]

  • NMR spectra of GalNAcα-GlcA-β-MU recorded at 500 MHz in D2O at 30_C.... ResearchGate.[Link]

  • Anomerization of N-Acetylglucosamine Glycosides Promoted by Dibromomethane and Dimethylformamide - PMC. National Center for Biotechnology Information.[Link]

  • Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy - MDPI. MDPI.[Link]

  • Synthesis of α/β‐GalNAc anomers Reagents and condition: (a) Ac2O, Py,... - ResearchGate. ResearchGate.[Link]

  • Supporting Information Facile Synthesis of GalNAc Monomers and Block Polycations for Hepatocyte Gene Delivery. pubs.acs.org.[Link]

  • Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates - PMC. National Center for Biotechnology Information.[Link]

  • Two-dimensional elution map of GalNAc-containing N-linked oligosaccharides - PubMed. National Center for Biotechnology Information.[Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester.[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Axion Labs.[Link]

  • Column chromatography glycoglycerolipids | Cyberlipid. Cyberlipid.[Link]

  • Separation and Identification of alpha- and beta-glycopyranoside anomers - Emery Pharma. Emery Pharma.[Link]

  • Liquid-state NMR spectroscopy for complex carbohydrate structural analysis - iris.unina.it. Università degli Studi di Napoli Federico II.[Link]

  • A Novel Pot-Economy Approach to the Synthesis of Triantennary GalNAc-Oligonucleotide. MDPI.[Link]

  • Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography - MDPI. MDPI.[Link]

  • Synthesis of 2-deoxy mucin- type O-glycan analogues as biological - University of Bristol Research Portal. University of Bristol.[Link]

  • Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches - PubMed. National Center for Biotechnology Information.[Link]

  • Sugar Separation Problems - Chromatography Forum. Chromatography Forum.[Link]

  • WO2018215049A1 - Process for galnac oligonucleotide conjugates - Google Patents.
  • HPLC Troubleshooting Guide. Waters.[Link]

  • Strategies to Purify Carbohydrate Based Compounds - Teledyne ISCO. Teledyne ISCO.[Link]

  • Thesis (modern) - the University of Groningen research portal. University of Groningen.[Link]

  • Selection of Three-Phase Solvent System for Countercurrent Chromatography – A Practical Guide Using Syzygium malaccense Leaves Extract - SBQ. Sociedade Brasileira de Química.[Link]

  • Unraveling the Power of Chromatographic Separation Techniques - Longdom Publishing. Longdom Publishing.[Link]

  • Metabolically Stable Anomeric Linkages Containing GalNAc−siRNA Conjugates: An Interplay among ASGPR, Glycosidase, and RISC Pathways - Structural Biology @ Vanderbilt. Vanderbilt University.[Link]

Sources

Technical Support Center: Minimizing Oxazoline Formation in GalNAc Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the "Oxazoline Paradox" in GalNAc chemistry: the mechanism where the 2-acetamido group participates to ensure 1,2-trans (


) selectivity but often stalls as a stable oxazoline byproduct, reducing yield.

Topic: Optimization of GalNAc Glycosylation & Prevention of Stable Oxazoline Traps Audience: Organic Chemists, Process Scientists, and Oligonucleotide Conjugation Specialists Context: Chemical synthesis of GalNAc-linker conjugates (e.g., for siRNA/ASO delivery)

The Core Problem: The Oxazoline Paradox

In the synthesis of N-acetylgalactosamine (GalNAc) conjugates, the 2-acetamido group is designed to act as a neighboring group participant (NGP) . It displaces the anomeric leaving group to form an oxazolinium ion intermediate, which blocks the


-face and directs the incoming nucleophile (linker/acceptor) to the 

-face.

The Issue: Under certain conditions, this intermediate loses a proton to form a neutral, stable oxazoline (2-methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-


-D-galactopyrano)-[2,1-d]-2-oxazoline). This species is often unreactive toward the acceptor ("The Oxazoline Trap"), halting the reaction and reducing coupling efficiency.
Mechanistic Visualization

The following diagram illustrates the bifurcation between productive glycosylation and the formation of the stable oxazoline trap.

GalNAc_Mechanism Donor GalNAc Donor (Activated) OxIon Oxazolinium Ion (Reactive Intermediate) Donor->OxIon Anomeric Activation Product β-GalNAc Glycoside (Desired Product) OxIon->Product + Acceptor (ROH) Kinetic Path Oxazoline Stable Oxazoline (Dead-End Trap) OxIon->Oxazoline - H+ (Base/Neutral Conditions) Hydrolysis Hemiacetal/Hydrolysis (Impurity) OxIon->Hydrolysis + H2O Oxazoline->OxIon + Strong Acid (TMSOTf)

Caption: The oxazolinium ion is the pivot point. Without sufficient acid activation, it collapses into the stable oxazoline byproduct.

Troubleshooting Guide: Minimizing the Trap

Q1: Why is my reaction stalling with high recovery of a "byproduct" that isn't the starting material?

Diagnosis: You have likely formed the stable oxazoline. Verification: Check 1H NMR. The anomeric proton (H1) of the oxazoline typically appears as a doublet at ~5.95 ppm (J = 5.2 Hz) in CDCl3, distinct from the


-glycoside (~4.5-4.7 ppm) or the 

-chloride. Root Cause: The reaction environment became too basic or lacked sufficient Lewis acid strength to keep the oxazoline ring activated (open).
Q2: Which activator should I use to reopen the oxazoline?

Recommendation: Switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) .[1] Unlike weaker promoters (e.g., AgOTf or BF3·OEt2), TMSOTf is powerful enough to re-activate the stable oxazoline, converting it back into the reactive oxazolinium ion in situ, allowing the acceptor to attack.

  • Protocol Adjustment: If using a thioglycoside donor with NIS, add TfOH (Triflic acid) or increase TMSOTf equivalents slightly (0.1–0.2 eq excess) to ensure the medium remains acidic enough to prevent oxazoline accumulation.

Q3: Does the protecting group pattern affect oxazoline stability?

Insight: Yes. The "armed/disarmed" concept applies here.

  • 4,6-O-Benzylidene Protection: This group locks the GalNAc ring in a rigid conformation. While it generally promotes

    
    -selectivity, it can sometimes stabilize the oxazoline intermediate.
    
  • Electron-Withdrawing Groups: Using more electron-withdrawing protecting groups (e.g., chloroacetyl instead of acetyl) at C3/C4 destabilizes the oxazolinium ion, making it more reactive (more "electrophilic") and less likely to sit as a stable neutral oxazoline.

Q4: How does solvent choice impact this side reaction?

Critical Factor: Avoid solvents that act as proton sponges or competing nucleophiles.

  • Dichloromethane (DCM): Preferred.[2] Inert and dissolves reactants well.

  • Acetonitrile (MeCN): Use with caution. While MeCN promotes

    
    -selectivity via its own nitrilium ion effect, it can compete with the acetamido group. In GalNAc chemistry, the intrinsic NGP of the C2-acetamido group is usually dominant, so DCM is often cleaner.
    
  • 1,2-Dichloroethane (DCE): Often allows for higher temperature reactions (reflux) which provides the thermal energy required to overcome the activation energy of opening the stable oxazoline ring.

Optimized Protocol: GalNAc-Linker Coupling[3]

This protocol minimizes oxazoline accumulation by maintaining an acidic activation cycle.

Reagents:

  • Donor: Peracetylated GalNAc thioglycoside (e.g., Ethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-

    
    -D-galactopyranoside).
    
  • Acceptor: Linker with primary alcohol (e.g., Cbz-aminohexanol).

  • Activator: NIS (N-Iodosuccinimide) / TMSOTf.

  • Solvent: Anhydrous DCM (Molecular Sieves 4Å).

Step-by-Step Workflow:

  • Drying (Critical):

    • Co-evaporate Donor and Acceptor with toluene (3x) to remove trace water. Water hydrolyzes the oxazolinium ion to the hemiacetal (reducing sugar).

    • Dissolve in dry DCM under Argon/Nitrogen. Add activated 4Å MS. Stir for 30 min.

  • Activation (Low Temp Start):

    • Cool mixture to -20°C .

    • Add NIS (1.5 eq) followed by TMSOTf (0.1–0.2 eq).

    • Note: Starting cold favors the kinetic formation of the oxazolinium ion.

  • Temperature Ramp (The "Oxazoline Fix"):

    • Stir at -20°C for 1 hour.

    • Crucial Step: If TLC shows the "oxazoline spot" (usually lower Rf than donor, UV active), allow the reaction to warm to 0°C or Room Temperature .

    • Reasoning: The thermal energy, combined with the strong Lewis acid (TMSOTf), drives the equilibrium from the stable oxazoline back to the reactive cation, forcing product formation.

  • Quenching:

    • Quench with Triethylamine (TEA) or saturated NaHCO3 only after consumption of the oxazoline is confirmed. Premature quenching locks any remaining intermediate as the stable oxazoline byproduct.

Data Summary: Activator Efficiency

Comparison of conditions for opening the GalNAc oxazoline trap.

Activator SystemAcid StrengthOxazoline Re-activation?Risk of HydrolysisRecommendation
NIS / TfOH Very HighExcellent High (if wet)Preferred for difficult couplings.
NIS / TMSOTf HighGood ModerateStandard starting point.
NIS / AgOTf ModeratePoorLowAvoid (Traps oxazoline).
DMTST ModeratePoorLowOften leads to stalled reactions.

FAQ: Rapid-Fire Solutions

Q: I see a new spot on TLC that fluoresces strongly but isn't product. What is it? A: Likely the oxazoline. It is often more polar than the thioglycoside donor but less polar than the free sugar. Treat the reaction with more acid (TMSOTf) or heat to convert it.

Q: Can I use the oxazoline as the donor intentionally? A: Yes. This is known as the "Oxazoline Method." You can isolate the stable oxazoline and then react it with the acceptor using anhydrous CuCl2 or Yb(OTf)3 as a catalyst. This is sometimes cleaner than the thioglycoside route if the one-pot reaction is messy.

Q: My GalNAc coupling to the oligonucleotide (solid phase) is failing. Is this oxazoline? A: Unlikely. In solid-phase synthesis (phosphoramidite chemistry), the failure is usually due to moisture or inefficient coupling of the bulky GalNAc phosphoramidite. However, during deprotection (ammonia treatment), the 2-acetamido group can participate in base-catalyzed degradation if the conditions are too harsh. Ensure you use standard deprotection (e.g., AMA at 65°C) compatible with your linker chemistry.

References

  • Mechanism of Oxazoline Formation

    • Title: "Protecting group free glycosylation: one-pot stereocontrolled access to 1,2-trans glycosides"
    • Source: Royal Society of Chemistry (RSC), Org. Biomol. Chem.
    • URL:[Link]

  • Oxazoline as a Donor (Enzymatic/Chemical)

    • Title: "Synthetic and semi-synthetic approaches to unprotected N-glycan oxazolines"[3][4]

    • Source: Beilstein Journal of Organic Chemistry[4]

    • URL:[Link]

  • Optimization of GalNAc-Oligonucleotide Conjugates

    • Title: "Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies"[5]

    • Source: MDPI, Nucleic Acid Therapeutics
    • URL:[Link][3]

Sources

Technical Support Center: Stability & Handling of 2-(Acetylamino)-2-deoxy-beta-D-galactopyranose (GalNAc)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers in Glycobiology, Analytical Chemistry, and Drug Development. Topic: Stability of GalNAc in Acidic Buffers (Hydrolysis, Anomerization, and Storage).

Introduction: The Chemical Context

Welcome to the Technical Support Center for 2-(acetylamino)-2-deoxy-beta-D-galactopyranose , commonly known as N-Acetyl-D-galactosamine (GalNAc) .

As a Senior Application Scientist, I often see researchers treat GalNAc identical to neutral sugars (like Galactose) or its C4-epimer (GlcNAc). However, the acetamido group at C2 and the axial hydroxyl at C4 dictate unique stability profiles in acidic media. This guide addresses the critical balance between solubility , anomerization , and degradation (deacetylation).

Module 1: Chemical Stability Profile

The Acid Stability Hierarchy

In acidic buffers, GalNAc is subject to three competing reactions, ranked here by energy barrier (easiest to hardest):

  • Mutarotation (Anomerization): Rapid interconversion between ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     and 
    
    
    
    anomers. Occurs in mild acid (pH 2–5) at room temperature.
  • Glycosidic Hydrolysis (Depolymerization): Cleavage of GalNAc from a polymer chain. Requires moderate acid (e.g., 2M TFA) and heat.

  • N-Deacetylation: Hydrolysis of the amide bond to form Galactosamine (GalN) . Requires strong acid (e.g., 4–6M HCl) and high heat.

Mechanism Visualization

The following diagram illustrates the degradation pathways you must control during experimentation.

GalNAc_Stability GalNAc_Beta GalNAc (Beta Anomer) (Target Analyte) GalNAc_Alpha GalNAc (Alpha Anomer) (Equilibrium Isomer) GalNAc_Beta->GalNAc_Alpha Mutarotation (Acid Catalyzed) GalN Galactosamine (GalN) (Deacetylated Product) GalNAc_Beta->GalN Strong Acid (6M HCl) High T (>100°C) Oxazolinium Oxazolinium Ion (Intermediate) Oxazolinium->GalNAc_Beta H2O attack HMF Chromogens / Furans (Degradation) GalN->HMF Dehydration (Prolonged Heat) Polymer GalNAc-Conjugate (Glycoprotein/Polysaccharide) Polymer->Oxazolinium Acid Hydrolysis (Fastest)

Caption: Pathway of GalNAc acid instability. Note that mutarotation is reversible, while deacetylation is irreversible.

Module 2: Troubleshooting HPLC & LC-MS Issues

Issue 1: "I see two peaks for my pure GalNAc standard."

  • Diagnosis: Anomerization (Mutarotation). [1][2]

    • Mechanism: In aqueous solution, the hemiacetal ring opens and closes, equilibrating between

      
       (~37%) and 
      
      
      
      (~63%) forms. Acidic mobile phases (like 0.1% Formic Acid) catalyze this rate.
    • Impact: If your HPLC column can resolve the anomers (e.g., HILIC or Amide columns), you will see peak splitting.

    • Solution:

      • Temperature Control: Increase column temperature (e.g., to 40–60°C). This increases the interconversion rate beyond the chromatographic timescale, merging the peaks into a single average peak.

      • Mobile Phase: Ensure consistent pH. Variations in pH shift the

        
         ratio and rate.
        

Issue 2: "My GalNAc signal is decreasing over time in the autosampler."

  • Diagnosis: Deacetylation or Microbial Growth. [3]

    • Mechanism: While GalNAc is stable in 0.1% TFA for days, prolonged storage (>1 week) or higher acid concentrations can slowly hydrolyze the N-acetyl group, forming Galactosamine (which may not elute or detect the same way).

    • Check: Does the loss of GalNAc correlate with the appearance of a new, earlier-eluting peak (GalN)?

    • Solution: Store standards frozen. Prepare fresh dilutions in mobile phase daily.

Issue 3: "I cannot release GalNAc from my glycoprotein without destroying it."

  • Diagnosis: Hydrolysis Optimization Failure.

    • Context: You need to break the glycosidic bond (Polymer

      
       Monomer) without breaking the amide bond (GalNAc 
      
      
      
      GalN).
    • Optimization: See the protocol below. You must avoid "over-hydrolysis."

Module 3: Experimental Protocols

Protocol A: Optimized Acid Hydrolysis for GalNAc Release

Use this when releasing GalNAc from glycoproteins or polysaccharides.

ParameterRecommended ConditionWhy?
Acid 2 M Trifluoroacetic Acid (TFA)Strong enough to cleave glycosides; milder than HCl regarding deacetylation.
Temperature 100°CRequired activation energy for glycosidic cleavage.
Time 3–4 HoursCritical: >4 hours risks deacetylation (loss of ~10-15% signal).
Neutralization Evaporation (N2 stream)Removes TFA without adding salts (unlike NaOH neutralization).

Validation Step: Spike a known amount of free GalNAc into a control sample before hydrolysis. If recovery is <90%, reduce time or temperature.

Protocol B: Stability Testing in Mobile Phase

Use this to validate your specific LC-MS autosampler conditions.

  • Preparation: Dissolve GalNAc (1 mg/mL) in your exact mobile phase (e.g., Water + 0.1% Formic Acid).

  • Time Points: Inject immediately (T0), then at 4h, 12h, 24h, and 48h. Keep the vial in the autosampler (usually 4°C or ambient).

  • Analysis: Monitor the Total Area (Sum of

    
     peaks).
    
  • Acceptance: Stability is confirmed if Total Area remains within 98–102% of T0.

Module 4: Storage & Handling FAQs

Q: Can I store GalNAc in 0.1% TFA at room temperature?

A: Short-term only (24-48 hours). While 0.1% TFA (pH ~2) is not strong enough to cause rapid deacetylation at room temperature, it is strong enough to catalyze mutarotation and potentially slow degradation over weeks. For long-term storage, lyophilize the sample or freeze at -20°C in a neutral buffer.

Q: Why does GalNAc degrade faster than Glucose in acid?

A: It actually degrades slower in terms of ring destruction (furans) but has the added liability of the N-acetyl group . The protonated nitrogen (after deacetylation) can electrostatically protect the ring from further degradation, but the loss of the acetyl group changes the molecule's identity (mass shift -42 Da), which is disastrous for quantitation.

Q: Is Formic Acid better than TFA for GalNAc stability?

A: Yes. Formic acid is a weaker acid (pKa 3.75) than TFA (pKa 0.23). 0.1% Formic acid provides sufficient protonation for LC-MS ionization without subjecting the GalNAc to the harsher hydrolytic environment of TFA.

References

  • Hydrolysis Kinetics of Amino Sugars

    • Study on the acid hydrolysis of N-acetyl-D-glucosamine (analogous to GalNAc) demonstrating the competition between glycosidic and amide hydrolysis.
    • Source:

  • Mutarotation Mechanisms

    • Detailed kinetic analysis of acid-catalyzed mutarotation in galactose deriv
    • Source:

  • Analytical Method Validation

    • Protocols for simultaneous determination of GalNAc and GlcNAc using HPLC, confirming stability in mobile phases.
    • Source:

Sources

purification of beta-GalNAc conjugates from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of β-GalNAc-Oligonucleotide Conjugates

Topic: Purification of β-GalNAc (N-acetylgalactosamine) conjugates from reaction byproducts. Audience: Senior Researchers, Process Chemists, and CMC Leads.[1] Objective: Provide authoritative, actionable troubleshooting guides for isolating high-purity GalNAc-siRNA/ASO conjugates.

Module 1: Strategy & Workflow Triage

Q: How do I select the correct purification modality for my specific impurity profile?

A: The purification strategy depends entirely on the physicochemical difference between your target conjugate and its dominant impurities.[1] GalNAc conjugation alters both the hydrophobicity and the molecular weight of the oligonucleotide, but it minimally affects the charge density per unit length compared to the naked oligonucleotide.[1]

  • Scenario A (Dominant Impurity = Unconjugated Oligo): Use IP-RP-HPLC .[1][2] The GalNAc cluster significantly increases hydrophobicity.[1] The conjugate will elute later than the naked oligo.

  • Scenario B (Dominant Impurity = n-1 / Failure Sequences): Use Anion Exchange (AEX) . The charge difference between full-length and truncated sequences is the primary separation lever.[1]

  • Scenario C (Complex Mixture): A sequential approach (IP-RP followed by AEX or TFF) is required for clinical-grade purity.[1]

Workflow Decision Matrix

GalNAc_Purification_Workflow Start Crude GalNAc Conjugate Mixture Analyze Impurity Profiling (LC-MS) Start->Analyze Decision Dominant Impurity? Analyze->Decision Unconjugated Unconjugated Oligo (Hydrophobicity diff) Decision->Unconjugated Target vs Naked Truncated n-1 / n-x Failures (Charge diff) Decision->Truncated Target vs Shortmers Salts Small Molecules / Salts Decision->Salts Buffer Exchange RP_HPLC IP-RP-HPLC (C4 WidePore or C18) Unconjugated->RP_HPLC AEX Anion Exchange (AEX) (High pH / Temp) Truncated->AEX TFF TFF / Diafiltration (3-10 kDa MWCO) Salts->TFF Polishing Polishing Required? RP_HPLC->Polishing AEX->Polishing Final Final Formulation TFF->Final Polishing->TFF Desalting needed Polishing->Final Purity Met

Figure 1: Decision tree for selecting the primary purification modality based on impurity profile.

Module 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Q: I am seeing poor resolution between the GalNAc conjugate and the unconjugated oligonucleotide on my C18 column. How do I improve this?

A: This is a common issue caused by the "stickiness" of the GalNAc cluster or insufficient hydrophobic discrimination.[1]

Troubleshooting Protocol:

  • Switch Stationary Phase: Standard Oligo C18 columns (100 Å) often trap GalNAc conjugates, leading to peak tailing.[1] Switch to a C4 WidePore (300–400 Å) column.[1] The lower carbon load and larger pores reduce irreversible adsorption and improve mass transfer for the bulky conjugate [1, 4].[1]

  • Optimize Ion-Pairing System:

    • Standard: 100 mM TEAA (Triethylammonium acetate) is cheap but often lacks resolving power for difficult conjugates.[1]

    • High-Performance: Switch to HFIP (Hexafluoroisopropanol) / TEA .[1] HFIP is a fluorinated alcohol that coats the C18/C4 surface and improves the partitioning of the hydrophobic GalNAc moiety.[1]

    • Expert Tip (Boronic Acid): Add phenylboronic acid (PBA) to the mobile phase.[1][3] PBA forms a reversible cyclic ester with the cis-diols of the GalNAc sugar.[1] This complex is significantly more hydrophobic, shifting the conjugate peak away from the unconjugated oligo [2].[1]

Q: I observe "Ghost Peaks" or carryover in blank runs after purifying GalNAc conjugates. Why?

A: GalNAc ligands are hydrophobic and can aggregate or precipitate on the column head, especially in high-salt aqueous conditions.[1]

Corrective Action:

  • Sawtooth Wash: Implement a sawtooth gradient (10% → 95% B → 10% B, repeated 3x) between runs.[1]

  • Solvent Wash: Periodically wash the column with 50% Isopropanol / 50% Water (if column compatible) to strip hydrophobic aggregates that Acetonitrile (ACN) misses.[1]

Table 1: Mobile Phase Selection Guide

MethodComponent AComponent BApplicationPros/Cons
Standard 100 mM TEAA (pH 7.0)100 mM TEAA in 80% ACNRoutine separationLow cost; Moderate resolution.[1]
High-Res 15 mM TEA / 400 mM HFIP15 mM TEA / 400 mM HFIP in MethanolMass Spec / Difficult separationsBest Resolution ; Expensive; Volatile.[1]
PBA-Shift 50 mM PBA / 100 mM TEAAACNOverlapping peaksShifts GalNAc retention; Requires PBA removal later.[1]

Module 3: Anion Exchange (AEX) & Polishing

Q: My GalNAc conjugate is precipitating or aggregating during Anion Exchange. What is happening?

A: GalNAc conjugates can undergo hydrophobic self-association in the high-salt aqueous buffers used for AEX elution.[1]

Troubleshooting Protocol:

  • Add Organic Modifier: Include 10–20% Acetonitrile in both Buffer A and Buffer B.[1] This disrupts hydrophobic aggregation without compromising the ionic interaction required for separation [6].[1]

  • Temperature Control: Run the column at 50°C – 60°C . Elevated temperature prevents secondary structure formation (hairpins) and aggregation.[1] Note: Ensure your specific linker chemistry is stable at this temperature.[1]

  • Chaotropic Salts: If NaCl fails, switch to Sodium Perchlorate (NaClO₄) .[1] It is more chaotropic (Hofmeister series) and helps keep hydrophobic conjugates in solution.[1]

Q: How do I efficiently remove the excess salt after AEX?

A: Tangential Flow Filtration (TFF) is superior to SEC for scale-up.[1]

  • Membrane Selection: Use a 3 kDa or 5 kDa MWCO (Molecular Weight Cut-Off) membrane for standard 20-mer siRNAs (approx. 14-16 kDa with GalNAc).[1]

  • Process: Perform diafiltration (5–7 diavolumes) against water or final formulation buffer.

  • Critical Check: Measure conductivity of the permeate.[1] Continue until permeate conductivity matches the buffer (< 20 µS/cm for water).[1]

Module 4: Quality Control & Structural Integrity

Q: How do I verify the integrity of the GalNAc cluster using Mass Spec?

A: The GalNAc ligand is susceptible to fragmentation in the source.[1] You must distinguish between in-source fragmentation and synthetic impurities.[1]

Diagnostic Steps:

  • Deconvolution: Look for the "ladder" of -203 Da (loss of N-acetylhexosamine unit).[1]

  • Soft Ionization: Lower the Declustering Potential (DP) or Cone Voltage .[1] If the "impurities" disappear at lower energy, they are artifacts of the analysis, not the sample [4, 5].[1]

  • Negative Mode: Oligonucleotides are best analyzed in negative ESI mode.[1]

QC Logic Flow

QC_Logic Sample Purified Conjugate MS LC-MS (Negative Mode) Sample->MS Check1 Mass Matches Calc? MS->Check1 Pass PASS: Release Check1->Pass Yes Fail FAIL: Investigate Check1->Fail No Frag_Check Check -203 Da / -Sugar Peaks Fail->Frag_Check Soft_Ion Lower Cone Voltage / DP Frag_Check->Soft_Ion Re_Run Re-Run MS Soft_Ion->Re_Run Real_Impurity Peaks Persist? Real De-glycosylation Re_Run->Real_Impurity Yes Artifact Peaks Disappear? In-Source Frag Re_Run->Artifact No

Figure 2: QC workflow to distinguish real degradation from analytical artifacts.

References

  • Phenomenex. (2024).[1][4] Impurity Profiling of GalNAc-conjugated Oligonucleotides by LC-MS-UV.

  • American Chemical Society (ACS). (2022).[1] Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development.

  • National Institutes of Health (NIH). (2017).[1] Synthesis of 5′-GalNAc-Conjugated Oligonucleotides: A Comparison of Solid and Solution-Phase Conjugation Strategies.

  • Waters Corporation. Purifying Oligonucleotides: Method Development Guide.

  • ResearchGate. (2025). High-Sensitivity Workflow for LC–MS-Based Analysis of GalNAc-Conjugated Oligonucleotides.

  • YMC Europe. Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography.

Sources

Validation & Comparative

1H NMR chemical shift assignment of beta-GalNAc anomeric proton

Definitive Assignment of the -GalNAc Anomeric Proton: A Comparative NMR Guide

Executive Summary The accurate assignment of the




This guide compares the efficacy of standard 1D


H NMR screening2D HSQC-TOCSY correlation method


Part 1: The Diagnostic Challenge

The anomeric proton (H1) of

4.40 – 4.70 ppm

  • 
    -GlcNAc H1 signals.[1][2]
    
  • 
    -Galactose H1 signals.[1][3][4]
    
  • Solvent suppression artifacts (if near the water edge).

The Core Problem: Epimeric Ambiguity

Both



1D splitting patterns cannot distinguish these two residues.

Part 2: Comparative Analysis of Assignment Strategies

We evaluate three methodologies for assigning the

Method A: 1D H NMR (Chemical Shift + Coupling)
  • Mechanism: Relies on the Karplus equation.

    
    -anomers have axial-axial H1-H2 coupling (
    
    
    ), yielding large
    
    
    values.
  • Performance:

    • Pros: Fast (< 5 mins), quantitative.

    • Cons:High False Positive Rate. Cannot distinguish GalNAc from GlcNAc.

    • Verdict: Useful only for confirming anomeric configuration (

      
       vs 
      
      
      ), not residue identity.
Method B: 2D H- H TOCSY (Total Correlation Spectroscopy)
  • Mechanism: Magnetization transfer propagates through the scalar coupling network (H1

    
     H2 
    
    
    H3
    
    
    H4).
  • Performance:

    • Pros: Reveals the "fingerprint" of the spin system.

    • Cons: In large glycans, the transfer to H4 can be weak due to rapid relaxation (

      
      ).
      
Method C: 2D H- C HSQC (The Gold Standard)
  • Mechanism: Correlates the proton to its attached carbon.

  • Performance:

    • Pros:

      
      -GalNAc C1 resonates in a distinct window (~102-105 ppm), often resolved from GlcNAc.
      
    • Verdict:Highest Integrity. When combined with TOCSY (HSQC-TOCSY), it links the H1 to the diagnostic H4 signal.

Comparative Data Summary
Feature

-GalNAc

-GlcNAc

-GalNAc
H1 Chemical Shift (

)
4.40 – 4.70 ppm 4.50 – 4.80 ppm5.00 – 5.40 ppm
H1-H2 Coupling (

)
7.8 – 8.5 Hz (Large)8.0 – 9.0 Hz (Large)3.0 – 4.0 Hz (Small)
H4 Characteristic Narrow multiplet (

Hz)
Wide triplet (

Hz)
Narrow multiplet
H4 Chemical Shift ~3.90 ppm (Deshielded)~3.40 – 3.60 ppm~4.00 ppm

Technical Insight: The definitive differentiator is H4 . In GalNAc, H4 is equatorial (small couplings to H3/H5). In GlcNAc, H4 is axial (large couplings). You must trace the H1 signal to H4 to validate the assignment.

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol is designed to ensure "Trustworthiness" by building in a confirmation step (H4 detection).

Phase 1: Sample Preparation
  • Lyophilization: Lyophilize the sample (

    
     mg) three times from 99.9% D
    
    
    O to exchange exchangeable protons (OH/NH).
  • Solvent: Dissolve in 0.6 mL 99.96% D

    
    O (low paramagnetic impurity grade).
    
  • Reference: Add trace DSS (0.0 ppm) or Acetone (2.225 ppm). Avoid TMS in aqueous solution.

Phase 2: The "Filter" Experiment (1D T2-Filter)

Why: To remove broad signals from large aggregates and flatten the baseline for clearer H1 integration.

  • Run a CPMG (Carr-Purcell-Meiboom-Gill) sequence.

  • Parameter: Set spin-echo delay (

    
    ) to 60-100 ms.
    
  • Result: Only sharp anomeric doublets remain.

Phase 3: The Validation Experiment (2D HSQC-TOCSY)

Why: To correlate the H1 doublet to the diagnostic H4 multiplet.

  • Pulse Sequence: hsqcgpmlph (Bruker) or equivalent phase-sensitive HSQC-TOCSY.

  • Mixing Time: Set TOCSY mixing time to 80-100 ms .

    • Note: A short mix (20 ms) only shows H1-H2. A long mix (100 ms) is required to push magnetization to H4.

  • Acquisition:

    • F2 (

      
      H): 10 ppm width, 2048 points.
      
    • F1 (

      
      C): 160 ppm width, 256 increments.
      
    • NS (Scans): Minimum 16 (signal-to-noise is critical for the H1-H4 cross-peak).

Phase 4: Data Interpretation
  • Locate the H1 doublet at ~4.5 ppm.

  • Look for the cross-peak in the HSQC-TOCSY spectrum.

  • Validation Rule:

    • If H1 correlates to a carbon/proton pair at

      
       3.9 / 
      
      
      68-70
      , it is
      
      
      -GalNAc
      .
    • If H1 correlates to a carbon/proton pair at

      
       3.5 / 
      
      
      70-75
      , it is
      
      
      -GlcNAc
      .

Part 4: Visualization of the Logic Flow

The following diagrams illustrate the decision-making process and the magnetization transfer pathway required for validation.

Diagram 1: Assignment Decision Matrix

AssignmentLogicStartUnknown Anomeric Signal(~4.5 ppm)MeasureJMeasure J(1,2) CouplingStart->MeasureJSmallJSmall J (~3-4 Hz)MeasureJ->SmallJLargeJLarge J (~7-9 Hz)MeasureJ->LargeJAlphaAnomerAlpha-Anomer(Not Target)SmallJ->AlphaAnomerBetaAnomerBeta-Anomer(Candidate)LargeJ->BetaAnomerRunTOCSYRun 2D TOCSY/HSQC(Mixing Time > 80ms)BetaAnomer->RunTOCSYCheckH4Analyze H4 CorrelationRunTOCSY->CheckH4H4_DownH4 ~ 3.9 ppmSmall CouplingsCheckH4->H4_DownGal ConfigurationH4_UpH4 ~ 3.5 ppmLarge CouplingsCheckH4->H4_UpGlc ConfigurationResultGalCONFIRMED:Beta-GalNAcH4_Down->ResultGalResultGlcIDENTIFIED:Beta-GlcNAcH4_Up->ResultGlc

Caption: Logical workflow for distinguishing

Diagram 2: Magnetization Transfer Pathway (The "Fingerprint")

SpinSystemH1H1(4.5 ppm)TargetH2H2(3.8-4.0 ppm)H1->H2J(1,2)~8Hz (Large)H3H3(3.7-3.9 ppm)H1->H3TOCSY RelayH4H4(3.95 ppm)DiagnosticH1->H4CRITICALVALIDATIONH2->H3J(2,3)~10Hz (Large)H3->H4J(3,4)~3Hz (Small)H5H5(3.7 ppm)H4->H5J(4,5)~1Hz (Small)

Caption: The TOCSY magnetization relay. The H1-H4 correlation is the definitive validator for GalNAc identity.

References

  • Vliegenthart, J. F. G., et al. "High-resolution 1H-NMR spectroscopy of carbohydrate structures." ResearchGate, 2000.

  • Kozar, T., et al. "A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates." ACS Omega, 2018.

  • Creative Proteomics. "Identification of the Anomeric Configuration by 1H-NMR." Creative Proteomics Technical Guides.

  • Manzi, A. E., et al. "NMR spectra of GalNAc-GlcA-MU recorded at 500 MHz in D2O." Glycobiology / ResearchGate, 1995.

  • Togashi, T., et al. "Efficient 1H-NMR Quantitation of N-Acetyl-D-glucosamine (GlcNAc)." MDPI Molecules, 2011.

distinguishing beta-GalNAc from beta-GlcNAc by mass spectrometry

Publish Comparison Guide: Distinguishing -GalNAc from -GlcNAc by Mass Spectrometry

The Stereochemical Challenge: C4 Epimers in the Gas Phase

In glycomics and glycoproteomics, distinguishing N-acetylgalactosamine (


-GalNAc)N-acetylglucosamine (

-GlcNAc)
C4 epimers

Standard Mass Spectrometry (MS) measures mass-to-charge ratio (m/z). Since both isomers share an identical monoisotopic mass (221.0899 Da as free monosaccharides, residue mass 203.0794 Da), they are indistinguishable in MS1 spectra. Discrimination requires probing their unique structural stability and cross-sectional areas using advanced fragmentation or mobility techniques.

This guide evaluates the three most robust methodologies for differentiation: Diagnostic Oxonium Ion Ratios (MS/MS) , Ion Mobility Spectrometry (IMS) , and Chemical/Enzymatic Derivatization .

Comparative Analysis of Methodologies

The following table summarizes the operational parameters for each approach to help you select the workflow best suited to your lab's infrastructure.

FeatureMethod A: Diagnostic Oxonium Ratios Method B: Ion Mobility (IMS) Method C: Enzymatic/Chemical Derivatization
Principle Stereospecific fragmentation kinetics of the m/z 204 ion.Separation based on Collision Cross Section (CCS) in gas phase.Mass shift via specific oxidation or enzymatic cleavage.[1]
Equipment High-Res MS (Orbitrap/Q-TOF) with HCD capability.MS with IMS cell (TWIM, DTIM, or TIMS).Standard LC-MS; requires wet-lab prep.
Sensitivity High (Femtomole range).Medium-High (dependent on transmission).Medium (losses during sample prep).
Throughput High (compatible with shotgun proteomics).High (milliseconds separation).Low (requires incubation/cleanup).
Specificity >95% with calibrated energy.~100% if baseline resolved.100% (enzyme specificity).
Key Limitation Requires optimized Collision Energy (CE); ratios can drift.Requires specialized hardware; isomers may overlap in complex glycans.Labor-intensive; incomplete reactions can cause artifacts.

Deep Dive: Method A - Diagnostic Oxonium Ion Fragmentation

This is the most accessible method for labs equipped with HCD (Higher-energy Collisional Dissociation) cells. When a glycopeptide or glycan is fragmented, the HexNAc residue is released as a characteristic oxonium ion at m/z 204.087 .[2]

Further fragmentation of this m/z 204 precursor (pseudo-MS3) yields a pattern of secondary fragments (m/z 186, 168, 144, 138, 126). The stereochemistry at C4 dictates the stability of the ring and the preferred fragmentation pathways.

The Mechanism
  • GlcNAc (Equatorial C4-OH): The ring is more stable. Fragmentation favors the retention of the C3-C4 segment, producing a dominant m/z 138 ion (elimination of

    
     and 
    
    
    ).
  • GalNAc (Axial C4-OH): The axial position facilitates different dehydration pathways, enhancing the m/z 144 ion (loss of

    
    ).
    
The Diagnostic Ratio

The ratio of 138/144 is the gold standard for differentiation.

  • 
    -GlcNAc:  Ratio 
    
    
    1.5 – 3.0 (Dominant 138)
  • 
    -GalNAc:  Ratio 
    
    
    0.5 – 0.8 (Dominant 144 or equivalent intensity)
Visualization: Fragmentation Pathway

HexNAc_FragmentationPrecursorHexNAc Oxonium Ion[m/z 204.087]GlcNAc_PathGlcNAc Specific(Equatorial C4-OH)Precursor->GlcNAc_PathGalNAc_PathGalNAc Specific(Axial C4-OH)Precursor->GalNAc_PathIon186m/z 186.076(Water Loss)Precursor->Ion186Ion138m/z 138.055[C6H8NO3]+GlcNAc_Path->Ion138Major PathwayIon144m/z 144.066[C7H10NO2]+GlcNAc_Path->Ion144MinorGalNAc_Path->Ion138ModerateGalNAc_Path->Ion144Enhanced PathwayIon126m/z 126.055GalNAc_Path->Ion126SecondaryIon168m/z 168.066(2x Water Loss)Ion186->Ion168

Caption: Differential fragmentation pathways of the HexNAc oxonium ion (m/z 204). GlcNAc favors the formation of m/z 138, while GalNAc enhances m/z 144 production.[3]

Deep Dive: Method B - Ion Mobility Spectrometry (IMS)

IMS separates ions based on their shape and size (Collision Cross Section, CCS) as they drift through a buffer gas under an electric field.

  • Separation Physics: The axial C4-OH in GalNAc creates a more compact gas-phase conformation compared to the equatorial GlcNAc.

  • Result: GalNAc typically has a smaller CCS and shorter drift time than GlcNAc.

  • Application: This is particularly powerful for analyzing released glycans (e.g., distinguishing Lewis X vs. Lewis A, or core structures) where fragmentation might be ambiguous.

Visualization: IMS Separation Workflow

IMS_WorkflowSampleIsomeric Mixture(GlcNAc + GalNAc)IonizationESI SourceSample->IonizationDriftTubeDrift Tube (IMS)Separation by CCSIonization->DriftTubeOutput_GalGalNAc(Faster, Compact)DriftTube->Output_Galt_d1Output_GlcGlcNAc(Slower, Extended)DriftTube->Output_Glct_d2 > t_d1DetectorToF DetectorOutput_Gal->DetectorOutput_Glc->Detector

Caption: IMS separation logic. GalNAc (compact) travels faster through the drift gas than GlcNAc (extended).

Experimental Protocol: Diagnostic Oxonium Ion Ratio (HCD)

This protocol is designed for a Thermo Orbitrap system but is adaptable to Q-TOFs with collision cells.

Step 1: Sample Preparation

Ensure samples are desalted (C18 SPE) to prevent cation adduction, which alters fragmentation patterns.

Step 2: MS Method Setup[4][5]
  • Ionization: ESI Positive Mode.

  • Fragmentation Mode: HCD (Higher-energy Collisional Dissociation).[4][5][6][7][8]

  • Collision Energy (NCE): This is the critical variable.

    • Screening: Set a stepped NCE of 25, 30, 35%.

    • Targeted: For optimal 138/144 generation, an NCE of 30-35% is usually ideal. Too low (<20%) yields only m/z 204; too high (>45%) obliterates the diagnostic fragments.

  • Resolution: 30,000 or higher (at m/z 200) to resolve m/z 126.055 from background interferences.

  • Mass Range: Must include low mass range (start m/z 100).

Step 3: Data Acquisition & Analysis
  • Extract Ion Chromatogram (XIC) for the precursor glycopeptide.

  • In the MS/MS spectrum, locate the HexNAc oxonium ion (m/z 204.087).[2]

  • Zoom into the m/z 100–200 region.

  • Integrate peak areas for m/z 138.055 and m/z 144.065 .

  • Calculate Ratio (R):

    
    
    
Step 4: Interpretation Criteria
  • If R > 2.0: High confidence

    
    -GlcNAc  (e.g., O-GlcNAc, N-glycan antennae).
    
  • If R < 1.0: High confidence

    
    -GalNAc  (e.g., Tn Antigen, Mucin cores).
    
  • If R

    
     1.0 - 1.5:  Mixed population or suboptimal collision energy. Run standards to calibrate.
    

References

  • Halim, A., et al. (2014).[3] Discovery of a nucleocytoplasmic O-mannose glycoproteome in yeast. (Establishes the use of oxonium ion ratios for HexNAc isomer differentiation).

  • Hines, W., et al. (2022). HexNAcQuest: A Tool to Distinguish O-GlcNAc and O-GalNAc.[4][6][7] Journal of the American Society for Mass Spectrometry. (Describes the software and statistical models for 138/144 ratios).

  • Jin, C., et al. (2019). Separation of Isomeric O-Glycans by Ion Mobility and Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.[8][9][10][11] (Demonstrates IMS separation of GalNAc/GlcNAc epimers).

  • Riley, N. M., et al. (2021). Electron-Transfer/Higher-Energy Collision Dissociation (EThcD) Enables Spatially Resolved Glycoproteomics. (Application of diagnostic ions in complex workflows).

  • Struwe, W. B., et al. (2016). Global glycan profiling by ion mobility mass spectrometry.[9] (Review of CCS values for monosaccharides).

coupling constants J1-2 for beta-N-acetylgalactosamine NMR

The Definitive Guide to Anomeric Assignment: Coupling Constants ( ) for -N-Acetylgalactosamine

Executive Summary: The Stereochemical Gatekeeper

In the development of glycomimetics and cancer vaccines (e.g., Tn antigen-based therapies), the precise assignment of the


-N-acetylgalactosamine (

-GalNAc)

This guide objectively compares the vicinal proton-proton coupling constant (


)


The Metric: Coupling Constant

Mechanism of Action

The magnitude of the vicinal coupling constant between H1 and H2 is governed by the Karplus equation , which relates


  • 
    -GalNAc (
    
    
    chair):
    H1 and H2 are in a trans-diaxial relationship (
    
    
    ). This geometry maximizes orbital overlap, resulting in a large coupling constant (
    
    
    Hz).
  • 
    -GalNAc (
    
    
    chair):
    H1 is equatorial and H2 is axial (
    
    
    ). This cis-relationship minimizes the coupling, resulting in a small coupling constant (
    
    
    Hz).
Comparative Performance Data

The following table synthesizes field-standard values for GalNAc and related hexosamines in D

Metric

-GalNAc
(Target)

-GalNAc (Alternative)

-GlcNAc (Reference)
Reliability Score

(Hz)
8.0 – 9.2 3.0 – 4.0 8.0 – 9.0 High (Binary distinction)

H1 (ppm)
4.40 – 4.605.10 – 5.304.50 – 4.70Medium (Solvent dependent)

(Hz)
~160~170~160High (Requires

C)
NOE Correlations H1

H3/H5
H1

H2
H1

H3/H5
Medium (Distance dependent)

Analyst Note: While chemical shift (


) is useful, it is susceptible to shielding effects from aglycones (e.g., in glycopeptides). 

is an intrinsic intramolecular property, making it robust against environmental variations.

Comparative Analysis: vs. Alternative Methods

Method A: Analysis (The Gold Standard)
  • Pros: Requires only a standard 1D

    
    H spectrum; provides immediate, binary confirmation (Large vs. Small).
    
  • Cons: Requires sufficient digital resolution; can be obscured by signal overlap in complex oligosaccharides.

  • Verdict: The primary method for purity checks and simple structural validation.

Method B: Heteronuclear Coupling ( )
  • Pros: The

    
     Hz difference between 
    
    
    (170 Hz) and
    
    
    (160 Hz) is definitive.
  • Cons: Requires a coupled HSQC or 1D

    
    C spectrum (low sensitivity); significantly longer acquisition time.
    
  • Verdict: A validation step for ambiguous cases where H1 signals overlap.

Method C: Chemical Shift Indexing ( )
  • Pros: Instantaneous visualization.

  • Cons: "Drift" is common. Glycosylation at O-3 or O-4 can shift H1 resonances, leading to false positives if relying solely on ppm values.

  • Verdict: A screening tool, not a confirmation tool.

Experimental Protocol: Measuring

Objective: Accurately resolve the H1 doublet to determine


Step 1: Sample Preparation
  • Solvent: Dissolve 2-5 mg of GalNAc derivative in 600

    
    L of 99.9% D
    
    
    O.
    • Why: D

      
      O eliminates the OH signals that can obscure the mid-field region, though H1 is usually downfield enough to be clear.
      
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 1D Proton).

  • Spectral Width: 10-12 ppm (ensure H1 is not aliased).

  • Acquisition Time (AQ): > 3.0 seconds .

    • Critical: Digital Resolution (

      
      ) = 
      
      
      . To resolve a split of 8 Hz clearly, you need high resolution. An AQ of 3s gives ~0.3 Hz resolution.
  • Scans (NS): 16-64 (depending on concentration).

Step 3: Processing & Calculation[1]
  • Window Function: Apply no line broadening (

    
    ) or mild Gaussian multiplication to enhance resolution.
    
  • Phasing: Manually phase the H1 doublet (typically the most downfield signal, ~4.5 ppm for

    
    ).
    
  • Peak Picking: Select the two maxima of the doublet.

  • Calculation:

    
    
    

Decision Logic & Workflow

The following diagram illustrates the logical pathway for assigning the anomeric configuration using the metrics described.

AnomerAssignmentStartStart: Purified GalNAc SampleAcquireAcquire 1D 1H NMR(D2O, 298K)Start->AcquireIdentifyH1Identify H1 Signal(4.4 - 5.4 ppm)Acquire->IdentifyH1CheckSplitAnalyze Splitting Pattern(Multiplicity)IdentifyH1->CheckSplitDoubletClear Doublet ObservedCheckSplit->DoubletYesOverlapSignal Overlap / MultipletCheckSplit->OverlapNoMeasureJMeasure 3J(1,2)Doublet->MeasureJAltMethodRun Coupled HSQCor 1D TOCSYOverlap->AltMethodLargeJJ = 7.0 - 9.0 HzMeasureJ->LargeJSmallJJ = 3.0 - 4.0 HzMeasureJ->SmallJBetaCONFIRMED:Beta-Anomer(Trans-diaxial)LargeJ->BetaAlphaCONFIRMED:Alpha-Anomer(Cis-eq-ax)SmallJ->AlphaCheckJCHMeasure 1J(C1,H1)AltMethod->CheckJCHJCH_160~160 HzCheckJCH->JCH_160JCH_170~170 HzCheckJCH->JCH_170JCH_160->BetaJCH_170->Alpha

Figure 1: Decision tree for the unambiguous assignment of GalNAc anomeric configuration using NMR coupling constants.

References

  • Vliegenthart, J. F. G., et al. (1983). High-resolution 1H-NMR spectroscopy of carbohydrates. Advances in Carbohydrate Chemistry and Biochemistry.

  • Duus, J. Ø., et al. (2000). Carbohydrate structural determination by NMR spectroscopy: Modern methods and limitations. Chemical Reviews.

  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates: Characterization of synthetic carbohydrate-based vaccines. Concepts in Magnetic Resonance.

  • Reich, H. J. (2023). WinPLT NMR Data: Coupling Constants in Carbohydrates. University of Wisconsin-Madison.

crystal structure analysis of 2-(acetylamino)-2-deoxy-beta-D-galactopyranose

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structural Analysis of 2-(acetylamino)-2-deoxy-beta-D-galactopyranose

Introduction: The Structural Significance of a Key Glycan

2-(acetylamino)-2-deoxy-beta-D-galactopyranose, more commonly known as N-acetyl-β-D-galactosamine (β-GalNAc), is a fundamental monosaccharide with profound implications in biology and medicine. As a critical component of glycoproteins and glycolipids, its structure and conformation govern vital cellular processes, including cell-cell recognition, signaling, and immune responses.[] Notably, aberrant glycosylation involving GalNAc, such as the formation of the Tn antigen, is a hallmark of cancer and is associated with metastasis.[2] A precise understanding of its three-dimensional structure is therefore paramount for researchers in glycobiology, drug development, and materials science to decipher its biological functions and design targeted therapeutics.

This guide provides a comparative analysis of the primary techniques employed for the structural elucidation of β-GalNAc. We move beyond simple procedural descriptions to explore the causal relationships behind experimental choices, offering a senior-level perspective on how to select and integrate methodologies to achieve a comprehensive structural understanding. We will compare the "gold standard" solid-state view from Single-Crystal X-ray Crystallography with the dynamic solution-phase insights from Nuclear Magnetic Resonance (NMR) Spectroscopy and the predictive power of Computational Modeling .

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid, crystalline state.[3] The technique involves irradiating a single, highly ordered crystal with an X-ray beam. The crystal lattice diffracts the X-rays into a specific pattern of reflections. By analyzing the position and intensity of these diffracted spots, a map of the electron density within the crystal's repeating unit can be calculated, and from this, a detailed atomic model can be built and refined.[4] For a molecule like β-GalNAc, this method provides an unambiguous, high-resolution snapshot of its conformation, including bond lengths, bond angles, and the stereochemical configuration of its chiral centers.

A study on O-acetylated derivatives of 2-acylamino-2-deoxy-D-galactopyranosides provides a concrete example of the insights gained from this technique. The crystal structures revealed that the pyranose ring consistently adopts a ⁴C₁ chair conformation.[5] This conformation is the most stable arrangement for most D-hexopyranoses. The crystallographic data also allows for a detailed analysis of the orientation of substituent groups, such as the N-acetyl group at the C2 position, which is critical for its interaction with enzymes and receptors.[5]

Experimental Workflow: From Solution to Structure

The process of determining a crystal structure is a multi-step, self-validating workflow. Each stage provides feedback on the quality and feasibility of the next.

xray_workflow cluster_prep Phase 1: Sample Preparation cluster_cryst Phase 2: Crystallization cluster_data Phase 3: Data Collection cluster_solve Phase 4: Structure Solution & Refinement prep High-Purity β-GalNAc (>95%) dissolve Dissolution in Suitable Solvent prep->dissolve grow Slow Evaporation or Vapor Diffusion dissolve->grow select Select Single Crystal (~0.1-0.3 mm) grow->select mount Mount Crystal on Diffractometer select->mount xray Irradiate with X-rays (e.g., Mo Kα) mount->xray diffract Collect Diffraction Pattern xray->diffract process Process Data (Unit Cell, Space Group) diffract->process solve Solve Phase Problem (Direct Methods) process->solve refine Build & Refine Model (Electron Density Map) solve->refine validate Validate Final Structure (R-factor, Geometry) refine->validate end Deposited Structure (e.g., CCDC) validate->end Final Atomic Coordinates nmr_logic cluster_exp NMR Experiments cluster_obs Primary Observables cluster_info Derived Structural Information cluster_model Final Interpretation exp1 1D ¹H, ¹³C obs1 Chemical Shifts (δ) exp1->obs1 exp2 2D COSY, HSQC exp2->obs1 obs2 J-Couplings (J) exp2->obs2 exp3 2D NOESY/ROESY obs3 Nuclear Overhauser Effects (NOEs) exp3->obs3 info1 Electronic Environment (e.g., Anomeric Center) obs1->info1 info2 Dihedral Angles (Karplus Relationship) obs2->info2 info3 Through-Space Distances (< 5 Å) obs3->info3 model Solution Conformation(s) & Dynamics info1->model info2->model info3->model

Sources

Technical Comparison Guide: IR Spectroscopy of N-Acetyl-beta-D-galactosamine (GalNAc)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Bands for N-Acetyl-beta-D-galactosamine (GalNAc) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

N-acetyl-beta-D-galactosamine (GalNAc) is a critical amino sugar derivative, distinct from its epimer N-acetyl-glucosamine (GlcNAc) and its precursor galactosamine.[1] In drug development, particularly for hepatic targeting via the Asialoglycoprotein Receptor (ASGPR), the purity and anomeric configuration of GalNAc are paramount.

This guide provides an in-depth technical analysis of the infrared (IR) spectral characteristics of GalNAc. Unlike generic spectral lists, this document focuses on the comparative differentiation of GalNAc from its structural isomers and the validation protocols required for high-stakes pharmaceutical applications.

Part 1: Spectral Characterization & Band Assignment[2]

The Fingerprint of GalNAc

The IR spectrum of GalNAc is defined by three primary regions: the high-frequency hydroxyl/amide region, the mid-frequency carbonyl region, and the complex fingerprint region where stereochemical identification occurs.

Table 1: Characteristic IR Bands of N-Acetyl-beta-D-galactosamine
RegionWavenumber (cm⁻¹)AssignmentStructural Significance
Functional Group 3200–3500 (Broad)O-H StretchingIndicates H-bonding network; broadness correlates with crystallinity and moisture content.
3280–3350N-H StretchingCharacteristic of the acetamido group.
2850–2950C-H StretchingC-H bonds of the pyranose ring and acetyl methyl group.
Amide Region 1630–1660 Amide I (C=O[2][3] Stretch) Critical Identification Marker. The exact position is sensitive to the H-bonding environment of the acetyl group.
1540–1560 Amide II (N-H Bend) Coupled N-H bending and C-N stretching; confirms the N-acetyl substitution.
Fingerprint 1000–1150C-O / C-C StretchingPyranose ring vibrations. Highly specific to the sugar backbone.
Anomeric Region ~890 ± 10 C1-H Deformation (β-anomer) Differentiation Marker. Distinguishes β-GalNAc from α-GalNAc (typically ~840 cm⁻¹).
The Epimeric Challenge: GalNAc vs. GlcNAc

The most common analytical challenge is distinguishing GalNAc from GlcNAc. These molecules are C4 epimers , differing only in the orientation of the hydroxyl group at carbon 4 (axial for GalNAc, equatorial for GlcNAc).[1]

  • Mechanism of Differentiation: While the Amide I and II bands are nearly identical for both (due to the conserved N-acetyl group at C2), the Fingerprint Region (950–1150 cm⁻¹) reveals the C4 stereochemistry.

  • Spectral Feature: GalNAc typically displays a unique splitting pattern or shoulder in the C-O stretching region (1040–1080 cm⁻¹) caused by the axial C4-OH bond tension, which differs from the equatorial C4-OH vibration of GlcNAc.

  • Validation: To confirm identity, overlay the sample spectrum with a certified GlcNAc reference. A perfect match in the Amide region but mismatch in the 1000–1100 cm⁻¹ region confirms the epimeric difference.

Part 2: Experimental Protocol (Self-Validating Systems)

Methodology Comparison: ATR vs. KBr Pellet

For GalNAc analysis, the choice of sampling technique significantly impacts data quality.

FeatureAttenuated Total Reflectance (ATR) KBr Pellet (Transmission)
Principle Surface reflection (evanescent wave).Transmission through dilute matrix.
Sample Prep Minimal (Direct solid contact).High (Grinding, pressing, drying).
Moisture Sensitivity Low (Short pathlength).High (KBr is hygroscopic).
Resolution Good (sufficient for ID).Excellent (Gold standard for library matching).
Recommendation Routine QC & Screening. Structural Elucidation & Publication.
Validated Workflow for GalNAc Analysis

This protocol ensures reproducibility and minimizes artifacts from moisture (GalNAc is hygroscopic).

Step 1: Instrument Stabilization

  • Purge FTIR spectrometer with dry nitrogen for 15 minutes to remove atmospheric water vapor and CO₂ (peaks at ~2350 cm⁻¹).

Step 2: Sample Pre-treatment (Critical)

  • Why: GalNAc absorbs ambient moisture, broadening the O-H band (3200–3500 cm⁻¹) and obscuring fine details.

  • Action: Dry the GalNAc standard in a vacuum desiccator over P₂O₅ for at least 4 hours prior to analysis.

Step 3: Data Acquisition (ATR Method)

  • Clean the Diamond/ZnSe crystal with isopropanol; ensure background is flat.

  • Place ~5 mg of dried GalNAc powder on the crystal.

  • Apply pressure using the clamp until the force gauge indicates optimal contact (typically ~80-100 N).

  • Acquire spectrum: 32 scans minimum, 4 cm⁻¹ resolution.

Step 4: Post-Processing & Validation

  • Baseline Correction: Apply automatic baseline correction.

  • CO₂ Removal: Electronically subtract the 2350 cm⁻¹ doublet if present.

  • Criteria Check:

    • Amide I peak must be distinct and sharp (~1650 cm⁻¹).

    • No "shark-tooth" noise in the 2000–2500 cm⁻¹ region (indicates poor crystal contact).

Part 3: Application in Drug Development

Quality Control of GalNAc-Conjugates

In siRNA therapeutics (e.g., GalNAc-siRNA conjugates), IR spectroscopy serves as a rapid "fingerprint" identity test. The presence of the Amide I and II bands in the final conjugate—where they were previously absent in the naked oligonucleotide—confirms successful conjugation of the GalNAc ligand.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing an unknown carbohydrate sample suspected to be GalNAc.

GalNAc_Identification_Workflow Start Unknown Carbohydrate Sample AmideCheck Check 1500-1700 cm⁻¹ (Amide Bands) Start->AmideCheck IsAminoSugar Amide I (~1650) & II (~1550) Present? AmideCheck->IsAminoSugar NotGalNAc Not an N-Acetyl Sugar (Likely Galactose/Glucose) IsAminoSugar->NotGalNAc No EpimerCheck Analyze Fingerprint (950-1150 cm⁻¹) IsAminoSugar->EpimerCheck Yes CompareRef Compare vs. GlcNAc Ref EpimerCheck->CompareRef IdentifyGalNAc Match GalNAc Profile (Axial C4-OH features) CompareRef->IdentifyGalNAc Distinct from GlcNAc IdentifyGlcNAc Match GlcNAc Profile (Equatorial C4-OH features) CompareRef->IdentifyGlcNAc Matches GlcNAc AnomerCheck Check ~890 cm⁻¹ IdentifyGalNAc->AnomerCheck FinalBeta CONFIRMED: N-Acetyl-β-D-galactosamine AnomerCheck->FinalBeta Peak at ~890 cm⁻¹ FinalAlpha CONFIRMED: N-Acetyl-α-D-galactosamine AnomerCheck->FinalAlpha Peak at ~840 cm⁻¹

Caption: Logical workflow for the stepwise identification of GalNAc, distinguishing it from non-acetylated sugars, C4 epimers, and alpha-anomers.

References

  • NIST Chemistry WebBook. Infrared Spectroscopy of Carbohydrates: A Review of the Literature. National Institute of Standards and Technology. [Link]

  • Specac Ltd. Interpreting Infrared Spectra: A Practical Approach. [Link]

  • National Institutes of Health (NIH). Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. [Link]

Sources

A Researcher's Guide to Enzymatic Hydrolysis Assays for Confirming β-GalNAc Configuration

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The determination of the anomeric configuration of N-acetylgalactosamine (GalNAc) is a critical step in glycobiology and the development of targeted therapeutics, such as siRNA conjugates. The spatial orientation of the substituent at the anomeric carbon (C1) — designated as either α or β — profoundly influences the molecule's biological activity, including its interaction with receptors and susceptibility to enzymatic degradation. This guide provides an in-depth comparison of enzymatic hydrolysis assays for confirming the β-GalNAc configuration, supported by experimental data and protocols.

The Principle of Stereospecificity: Leveraging Enzymes as Analytical Tools

Enzymatic assays offer a highly specific and sensitive method for anomeric configuration analysis. The core principle lies in the strict stereospecificity of certain glycosidases, which act as biological catalysts. For the confirmation of a β-linkage, exo-glycosidases that specifically hydrolyze terminal β-linked N-acetylhexosamine residues are employed.

β-N-Acetylhexosaminidases (EC 3.2.1.52) are a class of exo-glycosidases ideal for this purpose. These enzymes catalyze the hydrolysis of terminal non-reducing N-acetyl-D-hexosamine residues from oligosaccharides and glycoproteins.[1][2][3] Their specificity for the β-anomer allows for a definitive confirmation of its presence. If the GalNAc residue is in the β-configuration, the enzyme will cleave it from the glycoconjugate. Conversely, an α-linked GalNAc will remain intact.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a typical enzymatic hydrolysis assay using a commercially available β-N-acetylhexosaminidase.

Materials
  • Glycoprotein or glycoconjugate sample containing the GalNAc residue of interest.

  • β-N-Acetylhexosaminidase (recombinant, from sources like Streptomyces plicatus or Jack bean).[4]

  • Reaction Buffer (e.g., 50 mM sodium citrate, pH 4.5 or 1X GlycoBuffer 1).[1][4]

  • Control Substrate (e.g., p-nitrophenyl-N-acetyl-β-D-galactosaminide, 4NP-β-GalNAc).[1]

  • Quenching Solution (e.g., 0.1 M Sodium Carbonate).[1]

  • Analytical system for product detection (e.g., HPLC, mass spectrometer, or spectrophotometer for chromogenic substrates).

Protocol
  • Sample Preparation : Dissolve the glycoconjugate sample in the reaction buffer to a final concentration suitable for the detection method.

  • Enzyme Reconstitution : Prepare the β-N-acetylhexosaminidase solution according to the manufacturer's instructions. A typical concentration might be around 1,000 U/mL.[2]

  • Positive Control : Prepare a reaction with the control substrate (e.g., 4 mM 4NP-β-GalNAc) to ensure the enzyme is active.[1]

  • Enzymatic Reaction :

    • To the sample solution, add a defined amount of β-N-acetylhexosaminidase. The exact enzyme-to-substrate ratio may require optimization.

    • Incubate the reaction at the optimal temperature for the enzyme, typically 37°C, for a specified duration (e.g., 1-4 hours).[4][5]

  • Reaction Termination : Stop the reaction by heat inactivation (e.g., 75°C for 10 minutes) or by adding a quenching solution.[4][6]

  • Product Analysis : Analyze the reaction mixture to detect the released GalNAc or the deglycosylated parent molecule. This can be achieved through various techniques:

    • High-Performance Liquid Chromatography (HPLC) : Compare the chromatograms of the enzyme-treated and untreated samples. A shift in the retention time of the peak corresponding to the glycoconjugate indicates successful hydrolysis.

    • Mass Spectrometry (MS) : Detect the mass difference between the intact and enzyme-treated glycoconjugate.[7]

    • Spectrophotometry : If using a chromogenic substrate like 4NP-β-GalNAc for the positive control, measure the absorbance at 420 nm to quantify the released p-nitrophenol.[1]

Workflow Diagram

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Interpretation Sample Glycoconjugate Sample Incubation Incubate at 37°C Sample->Incubation Enzyme β-N-Acetylhexosaminidase Enzyme->Incubation Control Positive Control (e.g., 4NP-β-GalNAc) Control->Incubation Termination Terminate Reaction Incubation->Termination Analysis Analyze Products (HPLC, MS) Termination->Analysis Hydrolysis Hydrolysis Observed Analysis->Hydrolysis NoHydrolysis No Hydrolysis Analysis->NoHydrolysis Conclusion β-linkage Confirmed Hydrolysis->Conclusion Conclusion2 α-linkage or No Terminal GalNAc NoHydrolysis->Conclusion2

Sources

Safety Operating Guide

Operational Safety & Handling Guide: 2-(Acetylamino)-2-deoxy-β-D-galactopyranose (GalNAc)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Risk Philosophy

As researchers, we often dismiss saccharides as "safe." While 2-(acetylamino)-2-deoxy-β-D-galactopyranose (GalNAc) is intrinsically non-hazardous, treating it with casual indifference is a procedural error. In modern drug development—specifically for ASGPR-targeted delivery of siRNA and ASOs —the risk profile is not defined by the toxicity of the sugar, but by two external factors:

  • Biological Integrity (Protecting the Sample): GalNAc is the targeting moiety for high-value therapeutics. Contamination with nucleases (RNases) or moisture during handling can compromise the downstream conjugation efficiency and therapeutic index.

  • Contextual Hazard (Protecting the Operator): While the raw sugar is benign, it is frequently handled in conjunction with organic solvents (DMSO, DMF) and potent oligonucleotides.

This guide provides a self-validating safety protocol that ensures both operator safety and experimental success.

Risk Assessment & Hazard Profile

Intrinsic vs. Contextual Data

The following table summarizes the physical and chemical safety profile of GalNAc compared to its operational context.

ParameterIntrinsic Property (Raw Material)Operational Context (Conjugation/Synthesis)
GHS Classification Non-Hazardous (OSHA 29 CFR 1910.1200)Potentially Hazardous (Solvent/API dependent)
Toxicity Low (LD50 > 5000 mg/kg, Oral Rat)Variable (High if conjugated to cytotoxins)
Physical State White to off-white crystalline powderSolution in DMSO/Water or lyophilized cake
Primary Risk Nuisance dust; HygroscopicitySkin absorption (via DMSO); Inhalation of aerosols
Critical Control Moisture control; Static electricityFume hood containment; Splash protection
Logic Flow: Risk Determination

The diagram below illustrates how to determine the necessary safety level based on your specific experimental stage.

RiskLogic Start Start: Handling GalNAc Form Physical State? Start->Form Powder Dry Powder Form->Powder Weighing Liquid In Solution Form->Liquid Reaction/Purification RiskMed LEVEL 2: Respiratory (Nuisance Dust) Powder->RiskMed Particulate Risk SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous/Buffer SolventCheck->Aqueous Organic DMSO/DMF/Organic SolventCheck->Organic RiskLow LEVEL 1: Standard GLP (Protect Sample) Aqueous->RiskLow RiskHigh LEVEL 3: Chemical Barrier (Permeation Risk) Organic->RiskHigh

Figure 1: Decision logic for selecting PPE based on physical state and solvent context.

Personal Protective Equipment (PPE) Specifications

A. Hand Protection (The "Double-Glove" Protocol)

GalNAc is often dissolved in DMSO for conjugation reactions. DMSO enhances skin permeability, potentially carrying dissolved contaminants into the bloodstream.

  • Primary Layer: Nitrile (4 mil minimum).

    • Why: Latex is susceptible to degradation by organic solvents used in glyco-chemistry.

  • Secondary Layer (Context Dependent): If handling >100mL of organic solvent or potent conjugates, wear Silver Shield/4H laminate gloves under outer nitrile gloves.

  • Validation: Perform the "Inflation Test" on gloves before use to check for micro-perforations.

B. Respiratory Protection[1][2][3][4][5]
  • Routine Handling: Handling small amounts (<5g) can be done on an open bench, but a Fume Hood is preferred to prevent moisture absorption (hygroscopicity) and product loss.

  • Large Scale/Dust: Use a NIOSH N95 particulate respirator if weighing large quantities outside a hood to prevent inhalation of nuisance dust, which can irritate the upper respiratory tract.

C. Eye & Body Protection[2][5]
  • Eyes: ANSI Z87.1 compliant safety glasses with side shields.

    • Upgrade: Chemical splash goggles are mandatory if the sugar is dissolved in volatile or corrosive solvents.

  • Body: Standard cotton/polyester lab coat. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Workflow & Logistics

Step 1: Storage & Retrieval

GalNAc is hygroscopic. Moisture uptake alters the molecular weight calculation, leading to stoichiometric errors in conjugation.

  • Storage: -20°C is standard for long-term stability.

  • Equilibration: Allow the container to reach room temperature before opening .

    • Causality: Opening a cold bottle introduces condensation, hydrolyzing the sugar over time.

Step 2: Weighing (The Static Challenge)

Dry carbohydrate powders are prone to static charge, causing the powder to "jump" or cling to spatulas.

  • Tooling: Use an anti-static gun or polonium strip near the balance. Use weighing paper, not plastic boats, to minimize static.

  • Technique: Do not return excess powder to the stock container (GLP violation: cross-contamination risk).

Step 3: Solubilization
  • Solvent Choice: GalNAc is highly soluble in water. For conjugation, it is often dissolved in anhydrous DMSO or DMF.

  • Exotherm: Dissolution is generally endothermic or neutral; no cooling bath is required.

Step 4: Waste Disposal

Disposal protocols depend heavily on the mixture, not the sugar itself.

Waste CategoryCompositionDisposal Method
Solid Non-Hazardous Pure GalNAc powder, weighing paper, contaminated gloves (no solvents)Standard Lab Trash (check local EHS)
Aqueous Liquid GalNAc in water/buffer (pH 6-8)Drain disposal (if permitted by local EHS) or Aqueous Waste stream
Solvent Liquid GalNAc in DMSO, DMF, or AcetonitrileHalogenated/Non-Halogenated Organic Waste
Biologic GalNAc conjugated to siRNA/DNABiohazard/Medical Waste (Incineration)

Emergency Response Plan

Spills
  • Dry Powder:

    • Do not sweep vigorously (creates dust).

    • Cover with wet paper towels to dampen, then wipe up.

    • Place in general waste.

  • Liquid (Solvent-based):

    • Evacuate area if fumes are strong.

    • Use a spill kit compatible with the solvent (e.g., universal absorbent pads).

    • Do not use water immediately if the solvent is water-reactive (unlikely with GalNAc solvents, but good practice).

First Aid
  • Inhalation: Move to fresh air. The sugar is non-toxic, but high concentrations of dust can cause mechanical irritation.

  • Eye Contact: Flush with water for 15 minutes.[1][2][3][4] The sugar is a mechanical irritant.

  • Ingestion: Rinse mouth. No medical attention is typically required for small amounts unless the sugar was conjugated to a toxic agent.

Process Visualization

The following diagram outlines the operational lifecycle of GalNAc in a conjugation workflow.

Workflow Storage 1. Cold Storage (-20°C) (Desiccated) Equilibration 2. Temp Equilibration (Prevent Condensation) Storage->Equilibration 30 mins Weighing 3. Weighing (Anti-static measures) Equilibration->Weighing Low Humidity Solubilization 4. Solubilization (Water/DMSO) Weighing->Solubilization Conjugation 5. Conjugation Reaction (High Value Step) Solubilization->Conjugation Add API Purification 6. Purification (HPLC/Dialysis) Conjugation->Purification

Figure 2: Operational lifecycle ensuring product integrity from storage to conjugation.

References

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200.[3][4][5] Retrieved from [Link]

  • Alnylam Pharmaceuticals. (2018). The Nonclinical Safety Profile of GalNAc-conjugated RNAi Therapeutics. Toxicologic Pathology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). Safety evaluation of 2′-deoxy-2′-fluoro nucleotides in GalNAc-siRNA conjugates. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(acetylamino)-2-deoxy-b-D-galactopyranose
Reactant of Route 2
Reactant of Route 2
2-(acetylamino)-2-deoxy-b-D-galactopyranose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.